Delphinidin chloride

Catalog No.
S773479
CAS No.
8012-95-1
M.F
C15H11ClO7
M. Wt
338.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delphinidin chloride

CAS Number

8012-95-1

Product Name

Delphinidin chloride

IUPAC Name

2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol;chloride

Molecular Formula

C15H11ClO7

Molecular Weight

338.69 g/mol

InChI

InChI=1S/C15H10O7.ClH/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6;/h1-5H,(H5-,16,17,18,19,20,21);1H

InChI Key

FFNDMZIBVDSQFI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-]

solubility

Insoluble

Synonyms

delphinidin, delphinidin chloride

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-]

The Biosynthetic Pathway: From Phenylalanine to Delphinidin

Author: Smolecule Technical Support Team. Date: February 2026

The journey to delphinidin begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions [1]. The following diagram maps this pathway, highlighting the crucial branching point and key steps.

G Phenylalanine Phenylalanine Cinnamate Cinnamate Phenylalanine->Cinnamate  PAL pCoumaroylCoA 4-Coumaroyl-CoA Cinnamate->pCoumaroylCoA  C4H, 4CL Naringenin Naringenin pCoumaroylCoA->Naringenin  CHS, CHI Dihydrokaempferol Dihydrokaempferol (DHK) Naringenin->Dihydrokaempferol  F3H Dihydroquercetin Dihydroquercetin (DHQ) Naringenin->Dihydroquercetin  F3'H Dihydromyricetin Dihydromyricetin (DHM) Dihydrokaempferol->Dihydromyricetin  F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin  DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin  ANS Delphinidin3Glucoside Delphinidin-3-O-glucoside (Stable Pigment) Delphinidin->Delphinidin3Glucoside  UFGT PAL PAL C4H C4H ACL4 4CL CHS CHS CHI CHI F3H F3H F3H5H F3'5'H DFR DFR ANS ANS UFGT UFGT/3GT

Diagram of the delphinidin biosynthetic pathway. The enzyme F3'5'H (blue) defines the branch towards blue pigments [2] [3].

Dihydromyricetin (DHM) is the immediate precursor for delphinidin. The final stable pigment in the vacuole is typically a glycosylated form, such as delphinidin-3-O-glucoside [4].

Key Experimental Methods for Analysis

To study this pathway, researchers use a combination of analytical and molecular techniques. Here are some standard methodologies from recent research.

Method Category Protocol Examples Key Application
Metabolite Analysis Extraction: Homogenize frozen plant tissue in methanol-acid solvent. HPLC/UPLC-MS/MS: Separate and identify anthocyanins; quantify using standards like cyanidin-3-O-glucoside [2] [5]. Identify and quantify specific delphinidin derivatives (e.g., Dp-3-O-glucoside, Dp-3-O-rutinoside) in plant tissues [5].
Gene Expression Analysis RNA-seq/Transcriptomics: Extract total mRNA, construct cDNA library, sequence, and map reads to a reference genome. qPCR: Validate expression levels of key genes (e.g., F3'5'H, DFR, ANS, UFGT) using specific primers [2] [5]. Identify all genes expressed during pigmentation and correlate the upregulation of pathway genes with delphinidin accumulation [3] [5].
Functional Characterization Heterologous Expression: Clone genes (e.g., F3'5'H, DFR) into microorganisms like yeast to confirm enzyme activity and produce anthocyanins [6]. Transient Gene Overexpression: Introduce genetic constructs into plant cells to test if a gene increases pigment production [7]. Verify the function of a putative enzyme in the pathway and test how transcription factors regulate the pathway [7].

Research Applications and Path Forward

Understanding this pathway enables several advanced applications:

  • Engineering Blue Flowers: Roses naturally lacking delphinidin were genetically transformed with a F3'5'H gene from viola, leading to the first-ever blue-hued roses accumulating up to 95% delphinidin [8].
  • Microbial Factories: The entire delphinidin pathway has been reconstructed in Saccharomyces cerevisiae (yeast) using genes from blueberry and eggplant, enabling de novo production of anthocyanins from glucose [6].
  • Manipulating Coloration: Research shows that blue light can enhance delphinidin accumulation in purple pepper fruit by upregulating key structural genes and transcription factors via specific light-signaling pathways [5].

Future research will likely focus on optimizing these biotechnological applications and further elucidating the fine-tuning mechanisms of the pathway, such as the impact of different glycosylation and acylation patterns on color stability and hue.

References

solubility and stability of delphinidin chloride

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties and Solubility

Delphinidin chloride is an anthocyanidin pigment with the molecular formula C₁₅H₁₁ClO₇ and a molecular weight of 338.70 g/mol [1] [2] [3]. Its structure features multiple hydroxyl groups, making it highly polar and soluble in specific solvents [4].

The table below summarizes key solubility data from supplier technical sheets:

Solvent Solubility Notes
DMSO 56.2 - 62.5 mg/mL (166.1 - 184.5 mM) [1] [2] Recommended for preparing stock solutions.
Water Soluble (exact concentration not specified) [4] Stability in aqueous solution is highly pH-dependent.
In Vivo Formulation Vehicles ~2.1 - 2.5 mg/mL [2] See "Formulation Strategies" section for specific vehicle compositions.

Stability Profile and Influencing Factors

This compound is inherently unstable, and its degradation is influenced by several environmental factors [5].

  • pH: The compound is stable only at acidic pH (< 3) and degrades rapidly under neutral or alkaline physiological conditions [5]. In alkaline environments (pH >7), the anthocyanin structure degrades [6].
  • Light: It is light-sensitive and should be protected from direct sunlight [5] [1].
  • Temperature: High temperatures accelerate degradation. Solutions are recommended to be prepared fresh and used immediately [2] [6]. For solid storage, a low temperature, sealed environment away from moisture is advised [1] [2].
  • Solution State: The compound is unstable in solution, and freshly prepared solutions are recommended for experiments [2].

The key factors affecting this compound's stability and the resulting consequences are summarized in the diagram below.

G This compound This compound High pH (>7) High pH (>7) This compound->High pH (>7) Exposure to Light Exposure to Light This compound->Exposure to Light High Temperature High Temperature This compound->High Temperature Aqueous Solution Aqueous Solution This compound->Aqueous Solution Rapid Degradation Rapid Degradation High pH (>7)->Rapid Degradation Exposure to Light->Rapid Degradation High Temperature->Rapid Degradation Aqueous Solution->Rapid Degradation Loss of Bioactivity Loss of Bioactivity Rapid Degradation->Loss of Bioactivity Low Bioavailability Low Bioavailability Rapid Degradation->Low Bioavailability Stabilizing Strategies Stabilizing Strategies Acidic Environment (pH<3) Acidic Environment (pH<3) Stabilizing Strategies->Acidic Environment (pH<3) Low Temp & Dark Storage Low Temp & Dark Storage Stabilizing Strategies->Low Temp & Dark Storage Fresh Preparation Fresh Preparation Stabilizing Strategies->Fresh Preparation Advanced Formulations Advanced Formulations Stabilizing Strategies->Advanced Formulations Acidic Environment (pH<3)->this compound Low Temp & Dark Storage->this compound Fresh Preparation->this compound Advanced Formulations->this compound

Experimental Handling Protocols

Stock Solution Preparation

For in vitro studies, prepare stock solutions in DMSO [1] [2].

  • Weighing: Bring the vial to room temperature before opening to prevent moisture condensation. Weigh the desired amount of this compound powder.
  • Dissolution: Dissolve the powder in sterile DMSO to the target concentration (e.g., 50-60 mg/mL). Sonication is recommended to aid dissolution.
  • Aliquoting: Aliquot the stock solution into single-use vials.
  • Storage: Store aliquots at -80°C and avoid freeze-thaw cycles. Keep away from light [1] [2].
In Vivo Formulation

Due to low bioavailability, advanced formulations are often necessary [5]. Below are two protocols for preparing stabilized formulations for animal studies, adapted from supplier recommendations [2].

Protocol 1: Suspended Solution for Oral or Intraperitoneal Administration

  • Final Concentration: 2.5 mg/mL
  • Procedure:
    • Prepare a DMSO stock solution at 25.0 mg/mL.
    • Add 100 μL of the stock solution to 900 μL of 20% SBE-β-CD in saline.
    • Mix evenly until a suspension forms. This yields a final suspended solution of 2.5 mg/mL.
  • Note: The 20% SBE-β-CD in saline should be prepared by dissolving SBE-β-CD powder in saline and can be stored at 4°C for one week [2].

Protocol 2: Clear Solution for Broader Administration Routes

  • Final Concentration: ≥ 2.08 mg/mL
  • Procedure:
    • Prepare a DMSO stock solution at 20.8 mg/mL.
    • Add 100 μL of the stock solution to 400 μL PEG300 and mix evenly.
    • Add 50 μL Tween-80 and mix evenly.
    • Add 450 μL saline to adjust the volume to 1 mL. Mix until clear [2].

Advanced Formulation Strategies

To overcome stability and bioavailability challenges, consider these advanced strategies:

  • Small Extracellular Vesicles (sEVs): One study successfully loaded delphinidin into sEVs, which increased its anti-angiogenic potency by 2-fold to 100-fold across different assays by enhancing stability and delivery [5].
  • Cyclodextrin Complexation: Using sulfobutylether-β-cyclodextrin (SBE-β-CD) to form an inclusion complex is a proven method to create a stabilized, water-soluble powder, as used in an in vivo mouse study [7].

Critical Experimental Considerations

  • Fresh Preparation is Key: The most consistent results are achieved with freshly prepared solutions [2].
  • Validate Bioactivity: Due to rapid degradation, it is crucial to confirm the bioactivity of your final working solution in your specific assay system.
  • Control for Vehicle Effects: When using stabilizers like cyclodextrins or high concentrations of DMSO, include appropriate vehicle controls to account for their potential biological effects.

References

Comprehensive Technical Guide: Natural Sources of Delphinidin Chloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Delphinidin Chemistry and Significance

Delphinidin (3,3',4',5,5',7-hexahydroxyflavylium) is an anthocyanidin, a class of water-soluble flavonoids that serve as prominent pigments in various fruits and vegetables. As a natural compound, delphinidin and its derivatives have gained significant attention in pharmaceutical and nutraceutical research due to their potent antioxidant properties and diverse pharmacological activities, including anticancer, anti-inflammatory, cardioprotective, and neuroprotective effects [1]. The compound exists primarily in its glycosylated forms (anthocyanins) in nature, with delphinidin chloride representing the aglycone salt form often used in experimental settings for enhanced stability and bioavailability studies.

The chemical structure of delphinidin features a flavylium cation backbone (C6-C3-C6) consisting of two aromatic rings (A and B) and one heterocyclic ring (C). Its distinctive catechol configuration in the B ring, with hydroxyl groups at the 3' and 5' positions, contributes significantly to its enhanced electron-donating capacity and superior free radical scavenging activity compared to other anthocyanidins [1] [2]. This structural characteristic enables delphinidin to effectively neutralize reactive oxygen species (ROS) and interact with various cellular signaling proteins, forming the molecular basis for its therapeutic potential.

Natural Sources and Quantitative Profiling

Delphinidin is widely distributed in the plant kingdom, particularly in deeply pigmented fruits and vegetables. Understanding the quantitative distribution across natural sources is crucial for selecting appropriate raw materials for research and development purposes.

Table 1: Natural Sources of Delphinidin and Characterized Derivatives

Source Reported Delphinidin Content Primary Derivatives Identified Research Evidence
Eggplant (Solanum melongena) Total anthocyanins: 5.28-978.32 µg/g DW (peel) [3] Delphinidin-3-rutinoside (primary) [4] Analytical quantification in 30 varieties [3]
Berries (Mixed genera) Varies significantly by species [1] Delphinidin-3-O-glucoside, Delphinidin-3-O-galactoside, Delphinidin-3-O-arabinoside [1] Multiple phytochemical studies [1]
Blackcurrant (Ribes nigrum) Not quantitatively specified in search results Delphinidin-3-O-glucoside, Delphinidin-3-O-rutinoside [1] Compositional analysis [1]
Blueberry (Vaccinium spp.) Not quantitatively specified in search results Delphinidin-3-O-galactoside, Delphinidin-3-O-arabinoside [1] Compositional analysis [1]
Grapes (Vitis vinifera) Not quantitatively specified in search results Delphinidin-3-O-glucoside [1] Compositional analysis [1]

2.1 Eggplant as a Strategic Source

Eggplant (Solanum melongena L.) represents a particularly valuable source of delphinidin derivatives, with the peel containing substantially higher concentrations than the flesh. Research has demonstrated that eggplant by-products (peel and calyx), often discarded in industrial processing, are superb sources of bioactive compounds, particularly delphinidin-derived anthocyanins [4]. The global production of eggplant by-products was estimated at over 10 million tonnes in 2019, highlighting the significant availability of this underutilized resource [4].

Comprehensive evaluation of 30 Chinese eggplant varieties revealed considerable variation in anthocyanin content, with total anthocyanins ranging from 5.28 to 978.32 µg/g dry weight [3]. Purple eggplant varieties demonstrated significantly higher anthocyanin content compared to green varieties, with specific cultivars V28 ('E150725'), V30 ('1952'), and V16 ('Weichangqie101') showing particularly high concentrations [3]. This genetic diversity provides a valuable resource for selecting optimal varieties for research and extraction purposes.

2.2 Berry Sources with Pharmacological Relevance

Berries constitute another major source of delphinidin, with varying profiles across species. The delphinidin content in berries is influenced by numerous factors including genetic makeup, growing conditions, maturity stage, and post-harvest processing [1]. While specific quantitative data for berries was limited in the available search results, the presence of various delphinidin glycosides has been well-documented in species such as bilberry, blueberry, blackcurrant, and cranberry [1]. The glycosidic pattern varies significantly among species, which impacts the bioavailability and biological activity of the compounds.

Extraction and Isolation Methodologies

Efficient extraction of delphinidin from natural sources requires careful optimization of parameters to maximize yield while preserving the structural integrity of these labile compounds.

Table 2: Extraction Methodologies for Delphinidin from Natural Sources

Methodology Key Parameters Advantages Reported Yield/Efficiency

| Ultrasound-Microwave Associated Extraction (UMAE) | Solid-liquid ratio: 1:20 Ethanol concentration: 80% Ultrasonic power: 340W Temperature: Controlled [5] | High efficiency Short extraction time Low energy consumption Enhanced bioactive retention [5] | 5.98 mg/g for mulberry anthocyanins [5] | | Acidified Solvent Extraction | Solvent: 1% HCl in 70% ethanol Liquid-solid ratio: 1:15 pH: 2.5 Time: 20 min [5] | Maintains anthocyanin stability Prevents oxidation Compatible with various matrices | Not specified for delphinidin | | Enzyme-Assisted Extraction | Cellulase: 79 U/mL Citric acid: 3.5% Temperature: 55°C Time: 2 hours [6] | Enhanced cell wall disruption Higher purity extracts Reduced solvent consumption | Protocol established for anthocyanins [6] |

3.1 Optimized UMAE Protocol for Anthocyanins

The UMAE technique combines the cavitation effects of ultrasound with the thermal effects of microwaves, resulting in synergistic enhancement of extraction efficiency. The optimized protocol for mulberry anthocyanins demonstrates the potential of this method [5]:

  • Sample Preparation: Fresh plant material is washed, pulped, and freeze-dried to preserve labile compounds.
  • Extraction Conditions: Use solid-liquid ratio of 1:20 g/mL with 80% acidified ethanol (pH 2-3) as extraction solvent.
  • Power Parameters: Apply ultrasonic power of 340W with simultaneous microwave irradiation.
  • Extraction Duration: Process for 20 minutes with continuous cooling to prevent thermal degradation.
  • Post-Processing: Centrifuge at 5,000 rpm for 10 minutes, collect supernatant, and concentrate under vacuum.

This method has demonstrated significantly stronger scavenging capacities against DPPH·, ·OH, and ABTS· radicals compared to conventional solvent extraction, indicating better preservation of bioactive properties [5].

3.2 Purification and Isolation Techniques

Following extraction, purification is typically achieved using macroporous resins such as AB-8 or X-5, which selectively adsorb anthocyanins while removing sugars, acids, and other water-soluble impurities [5] [6]. The standard purification protocol involves:

  • Adsorption: Load extract onto preconditioned resin column at flow rate of 2.0 mL/min.
  • Washing: Remove impurities with 3 column volumes (CV) of deionized water.
  • Elution: Recover anthocyanins with 4 CV of ethanol (80:20, v/v).
  • Concentration: Dialyze and freeze-dry eluent to obtain purified anthocyanin extract.

For isolation of individual delphinidin derivatives, preparative HPLC with C18 stationary phases and gradient elution using water-methanol or water-acetonitrile mobile phases (typically with 0.1-1.0% formic or trifluoroacetic acid) is employed [1].

Analytical Characterization and Quantification

Comprehensive characterization of delphinidin extracts requires multifaceted analytical approaches to determine composition, concentration, and structural integrity.

4.1 Chromatographic Techniques

  • HPLC-DAD/ESI-MS: The primary method for separation and identification of delphinidin derivatives. Typical conditions include: C18 column (250 × 4.6 mm, 5 μm), column temperature 25-35°C, mobile phase gradient of 5-95% acetonitrile in water (containing 0.1-1.0% formic acid), flow rate 0.8-1.0 mL/min, detection at 520-530 nm for anthocyanins [3] [1].
  • UPLC-QTOF-MS: Provides enhanced resolution and accurate mass measurement for structural elucidation of novel derivatives and metabolites.

4.2 Spectrophotometric Assays

  • Total Anthocyanin Content: Determined using pH differential method with absorbance measurement at 520 nm and 700 nm, calculated as cyanidin-3-glucoside equivalents [3].
  • Antioxidant Capacity Assessment:
    • DPPH Assay: Measures free radical scavenging capacity at 517 nm [3].
    • ABTS Assay: Quantifies radical cation decolorization at 734 nm [3].
    • FRAP Assay: Evaluates ferric reducing antioxidant power at 593 nm [3].

4.3 Structural Elucidation Methods

  • NMR Spectroscopy: (^1)H and (^{13})C NMR provide definitive structural confirmation, with characteristic chemical shifts for delphinidin aglycone (e.g., H-4 resonance at δ 8.8-9.0 ppm) [1].
  • Circular Dichroism: Distinguishes between stereoisomers and provides conformational information.

Biosynthetic Pathways and Genetic Regulation

Understanding the biosynthetic pathway of delphinidin provides insights for potential bioengineering approaches and quality control of plant sources.

G Compound Compound Enzyme Enzyme Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS/LDOX Delphinidin_glycosides Delphinidin_glycosides Delphinidin->Delphinidin_glycosides UFGT PAL PAL C4H C4H F3_5_H F3'5'H ANS ANS/LDOX

Figure 1: Delphinidin Biosynthetic Pathway in Plants. Key enzymes: PAL (phenylalanine ammonia-lyase), C4H (cinnamate-4-hydroxylase), 4CL (4-coumaroyl CoA ligase), CHS (chalcone synthase), CHI (chalcone isomerase), F3H (flavanone 3-hydroxylase), F3'H (flavonoid 3'-hydroxylase), F3'5'H (flavonoid 3',5'-hydroxylase), DFR (dihydroflavonol 4-reductase), ANS (anthocyanidin synthase), UFGT (UDP-glucose flavonoid 3-O-glucosyltransferase).

The biosynthesis occurs in three distinct stages [7]:

  • Early phenylpropanoid pathway: Conversion of phenylalanine to p-coumaroyl-CoA via PAL, C4H, and 4CL.
  • Flavonoid pathway formation: Formation of the flavonoid skeleton through CHS, CHI, and F3H, leading to dihydrokaempferol.
  • Delphinidin-specific modification: Hydroxylation at the 3' and 5' positions of the B ring by F3'5'H, a key enzyme determining delphinidin production, followed by reduction and oxidation steps.

The MYB-bHLH-WD40 (MBW) complex serves as the primary transcriptional regulator of this pathway, with additional modulation by WRKY and ERF transcription factors in response to environmental stimuli such as cold stress and light exposure [7].

Pharmacological Mechanisms and Research Applications

Delphinidin exhibits multifaceted pharmacological activities through complex molecular mechanisms, making it a promising candidate for drug development.

G cluster_0 Antioxidant Mechanisms cluster_1 Anticancer Mechanisms cluster_2 Signaling Pathway Modulation Delphinidin Delphinidin ROS_scavenging ROS Scavenging Delphinidin->ROS_scavenging Nrf2_activation Nrf2 Pathway Activation Delphinidin->Nrf2_activation Apoptosis_induction Apoptosis Induction Delphinidin->Apoptosis_induction Cell_cycle_arrest Cell Cycle Arrest (G2/M) Delphinidin->Cell_cycle_arrest MAPK_inhibition ERK1/2 MAPK Inhibition Delphinidin->MAPK_inhibition PI3K_AKT_inhibition PI3K/AKT Inhibition Delphinidin->PI3K_AKT_inhibition ROS_scavenging->Apoptosis_induction HO_1_induction HO-1 Production Nrf2_activation->HO_1_induction Caspase_activation Caspase_activation Apoptosis_induction->Caspase_activation Caspase 3/8/9 Bcl2_deregulation Bcl2_deregulation Apoptosis_induction->Bcl2_deregulation Bcl-2 ↓ Cyclin_CDK Cyclin_CDK Cell_cycle_arrest->Cyclin_CDK Cyclins/CDKs ↓ Antiangiogenic Anti-angiogenic Effects Antimetastatic Anti-metastatic Effects MAPK_inhibition->Apoptosis_induction PI3K_AKT_inhibition->Apoptosis_induction NFkB_inhibition NF-κB Pathway Inhibition COX2_inhibition COX-2 Expression Inhibition NFkB_inhibition->COX2_inhibition COX2_inhibition->Antiangiogenic

Figure 2: Multifaceted Pharmacological Mechanisms of Delphinidin. The diagram illustrates key molecular pathways through which delphinidin exerts its biological effects, including antioxidant, anticancer, and signaling modulation mechanisms.

6.1 Antioxidant Mechanisms

Delphinidin demonstrates exceptional free radical scavenging capacity, with studies showing significant activity in DPPH, ABTS, and FRAP assays [3] [1]. The catechol structure in ring B enables superior electron donation compared to other flavonoids. Additionally, delphinidin upregulates endogenous antioxidant defenses through Nrf2 activation, leading to increased expression of heme oxygenase-1 (HO-1) and other phase II detoxifying enzymes [2].

6.2 Anticancer Activity

Delphinidin exhibits promising anticancer potential through multiple mechanisms [2]:

  • Pro-apoptotic Effects: Activation of caspases-3, -8, and -9 with concomitant decrease in anti-apoptotic Bcl-2 protein expression.
  • Cell Cycle Arrest: Induction of G2/M phase arrest through modulation of cyclins and cyclin-dependent kinases.
  • Signal Transduction Modulation: Inhibition of critical oncogenic pathways including ERK1/2 MAPK and PI3K/AKT in various cancer cell lines.
  • Anti-angiogenic Action: Downregulation of vascular endothelial growth factor (VEGF) and related pro-angiogenic factors.
  • Anti-inflammatory Activity: Suppression of pro-inflammatory mediators including NF-κB and COX-2.

6.3 Bioavailability and Metabolism Considerations

Despite its promising activities, delphinidin faces challenges regarding poor bioavailability and rapid metabolism. The compound is light-sensitive and remains stable only at acidic pH (approximately pH 3), with quick degradation in physiological conditions [2]. Research indicates that delphinidin-3-O-glucoside shows better absorption compared to the aglycone form, though metabolism in biological systems requires further exploration to fully understand and optimize its therapeutic benefits [2].

Conclusion and Research Perspectives

Delphinidin from natural sources, particularly eggplant and berries, represents a promising candidate for pharmaceutical development due to its multifaceted biological activities and favorable safety profile. The comprehensive profiling of eggplant varieties provides valuable data for selecting optimal sources, while advanced extraction methodologies like UMAE offer efficient recovery of bioactive compounds.

Future research should focus on:

  • Bioavailability Enhancement: Development of novel delivery systems to overcome poor absorption and rapid metabolism.
  • Structure-Activity Relationships: Systematic investigation of delphinidin derivatives to optimize pharmacological properties.
  • Synergistic Combinations: Exploration of delphinidin in combination with conventional therapeutics to enhance efficacy.
  • Clinical Translation: Well-designed human studies to validate preclinical findings and establish therapeutic dosages.

References

Delphinidin Chloride as a JAK-STAT3 Signaling Inhibitor: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Compound

Delphinidin chloride is a naturally occurring anthocyanidin compound, chemically known as an anthocyanidin chloride with the molecular formula C₁₅H₁₁ClO₇ and a molecular weight of 338.7 g/mol [1]. As a plant pigment responsible for purple and blue coloration in various fruits and vegetables, it is particularly abundant in berries, eggplant, roselle, and red wine [2]. The compound features a characteristic flavylium cation structure with multiple hydroxyl groups positioned at the 3,3',4',5,5',7 positions, which contributes to its potent antioxidant activity and biological functionality [2]. Delphinidin exists in both aglycone (delphinidin) and glycosylated forms (anthocyanins), with the glycosidic forms influencing its stability and bioavailability [2]. Commercial this compound typically has a purity of ≥98% and appears as a brown to black solid powder that is soluble in DMSO (56.2 mg/mL, approximately 166.1 mM) and various aqueous solvent systems [1] [3].

The primary interest in this compound in biomedical research stems from its identified role as a modulator of key signaling pathways, particularly the JAK/STAT3 and MAPK pathways [1] [3]. Research over the past two decades has revealed that this naturally occurring compound exhibits a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, and cardioprotective effects [2]. Recent studies have specifically highlighted its potential as a therapeutic agent for aggressive cancer types, positioning it as a promising candidate for further development as a targeted signaling inhibitor [4].

Biological Activity Summary

Mechanism of Action

This compound exerts its biological effects through multi-targeted actions on oncogenic signaling pathways:

  • JAK2/STAT3 Pathway Inhibition: Delphinidin significantly reduces the phosphorylation ratios of both JAK2 and STAT3 (p-JAK2/JAK2 and p-STAT3/STAT3) in triple-negative breast cancer (TNBC) cells, leading to downstream suppression of PD-L1 expression [4]. This dual inhibition suggests delphinidin targets upstream activation events in the JAK/STAT3 signaling cascade.

  • Epigenetic Modulation: The compound demonstrates histone acetyltransferase (HAT) inhibitory activity, specifically inhibiting p300/CBP with an IC₅₀ of approximately 30 μM [3]. This epigenetic mechanism potentially contributes to its effects on gene expression and signaling pathway regulation.

  • Immune Response Modulation: In TNBC and Jurkat cell co-culture systems, delphinidine treatment enhanced CD69 expression and reactivated Jurkat cells, resulting in increased secretion of interferon-γ (IFN-γ) and tumor necrosis factor-β (TNF-β) [4]. This indicates delphinidin can reverse tumor-mediated immunosuppression by modifying the tumor microenvironment.

  • Additional Signaling Effects: Delphinidin also modulates the MAPKinase signaling pathway and inhibits epithelial growth factor receptor (EGFR) signaling and estrogen receptor α expression at concentrations of 1-40 μM, which associates with the induction of apoptosis and autophagy [3].

Quantitative Activity Data

Table 1: Quantitative Biological Activities of this compound

Assay Type Experimental System Key Results Reported Concentrations Reference
Viability Assay TNBC cells (CCK-8 assay) Inhibition of cell proliferation Effective across tested range (specific values not provided) [4]
Colony Formation TNBC cells Reduced colony formation capacity Effective across tested range (specific values not provided) [4]
Migration Assay TNBC cells (scratch assay) Inhibition of cell migration Effective across tested range (specific values not provided) [4]
Protein Analysis TNBC cells (Western blot) Reduced p-JAK2/JAK2 and p-STAT3/STAT3 ratios Effective across tested range (specific values not provided) [4]
HAT Inhibition p300/CBP enzymatic assay Inhibition of histone acetyltransferase activity IC₅₀ ≈ 30 μM [3]
Solubility In vitro formulation Solubility in DMSO 56.2 mg/mL (166.1 mM) [3]

Table 2: Pharmacological Effects of this compound in Disease Models

Disease Context Model System Observed Effects Potential Mechanisms Reference
Triple-Negative Breast Cancer TNBC cells, exosomes, co-culture with Jurkat cells Inhibited proliferation and migration; reduced PD-L1 in exosomes; enhanced T-cell activity JAK2/STAT3/PD-L1 pathway suppression [4]
Various Cancers Multiple cancer cell lines (implied) Modulation of EGFR signaling, ERα expression; induction of apoptosis and autophagy JAK/STAT3 and MAPKinase pathway regulation [3]
Oxidative Stress Conditions Endothelial cells Vascular relaxation through nitric oxide release Enhanced endothelial function [3]

Experimental Protocols

Cell-Based Assays for JAK/STAT3 Inhibition
3.1.1 Cell Viability and Proliferation Assay

Purpose: To evaluate the antiproliferative effects of this compound on cancer cells.

Materials and Reagents:

  • Cancer cell lines (e.g., TNBC cell lines)
  • This compound stock solution (prepared in DMSO)
  • Cell Counting Kit-8 (CCK-8) or MTT assay reagents
  • Complete cell culture medium
  • 96-well tissue culture plates
  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 3-5 × 10³ cells/well in 100 μL complete medium and incub overnight to allow attachment.
  • Prepare serial dilutions of this compound in complete medium to achieve final treatment concentrations (typically 0-100 μM). Maintain DMSO concentration constant (≤0.1%) across all treatments.
  • Replace medium with treatment solutions and incubate cells for 24-72 hours.
  • Add 10 μL CCK-8 solution to each well and incubate for 1-4 hours.
  • Measure absorbance at 450 nm using a microplate reader.
  • Calculate percentage viability relative to vehicle-treated controls.

Notes: Include appropriate controls (vehicle-only, positive control, blank wells). Perform experiments in triplicate with at least three biological replicates [4].

3.1.2 Colony Formation Assay

Purpose: To assess long-term clonogenic survival after this compound treatment.

Materials and Reagents:

  • Cancer cell lines
  • This compound stock solution
  • Complete cell culture medium
  • 6-well tissue culture plates
  • Crystal violet staining solution (0.5% w/v in methanol)
  • Phosphate buffered saline (PBS)
  • Methanol

Procedure:

  • Seed cells at low density (200-1000 cells/well) in 6-well plates.
  • After 24 hours, treat cells with this compound at appropriate concentrations.
  • Incubate cells for 10-14 days, replacing treatment media every 3-4 days.
  • Once visible colonies form, aspirate media, wash with PBS, and fix cells with methanol for 10 minutes.
  • Stain with crystal violet solution for 20 minutes, then gently rinse with distilled water.
  • Air dry plates, image colonies, and count colonies containing >50 cells.
  • Calculate percentage colony formation relative to vehicle controls.

Notes: Optimal cell density should be determined empirically for each cell line [4].

Molecular Analysis of JAK/STAT3 Signaling
3.2.1 Western Blot Analysis of Phospho-Proteins

Purpose: To evaluate the effects of this compound on JAK2/STAT3 phosphorylation and pathway activity.

Materials and Reagents:

  • Treated cell pellets
  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gels and electrophoresis system
  • PVDF or nitrocellulose membranes
  • Primary antibodies: anti-JAK2, anti-p-JAK2 (Tyr1007/1008), anti-STAT3, anti-p-STAT3 (Tyr705), anti-PD-L1
  • Secondary antibodies conjugated to HRP
  • Enhanced chemiluminescence (ECL) detection reagents
  • Imaging system

Procedure:

  • Culture and treat cells with this compound at appropriate concentrations for predetermined time points.
  • Lyse cells in RIPA buffer on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.
  • Determine protein concentration using BCA assay.
  • Separate equal protein amounts (20-40 μg) by SDS-PAGE and transfer to membranes.
  • Block membranes with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
  • Wash membranes with TBST (3 × 10 minutes), then incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Wash membranes with TBST (3 × 10 minutes), then develop using ECL reagent.
  • Image and quantify band intensities using densitometry software.
  • Normalize phospho-protein levels to total protein levels and calculate phosphorylation ratios.

Notes: Include both positive and negative controls for pathway activation. Ensure linear range of detection for quantification [4].

3.2.2 Flow Cytometry for PD-L1 Expression

Purpose: To measure cell surface PD-L1 expression following this compound treatment.

Materials and Reagents:

  • Treated cells
  • Anti-PD-L1 antibody conjugated to fluorochrome
  • Isotype control antibody
  • Flow cytometry staining buffer (PBS with 1% BSA)
  • Fixation buffer (optional)
  • Flow cytometer

Procedure:

  • Harvest treated cells using gentle detachment methods.
  • Wash cells twice with cold flow cytometry buffer.
  • Resuspend cell pellets (approximately 10⁶ cells) in 100 μL buffer containing diluted fluorochrome-conjugated anti-PD-L1 antibody or isotype control.
  • Incubate for 30 minutes in the dark at 4°C.
  • Wash cells twice with flow cytometry buffer.
  • If necessary, fix cells with 1-4% paraformaldehyde.
  • Resuspend cells in flow cytometry buffer and analyze using flow cytometer.
  • Use isotype control to set negative population and calculate mean fluorescence intensity (MFI) of PD-L1 expression.

Notes: Include untreated cells and cells stimulated with IFN-γ (positive control for PD-L1 induction) as controls [4].

Signaling Pathway Explanation

The JAK/STAT3 signaling pathway represents a crucial intracellular communication cascade that transmits signals from extracellular cytokines and growth factors to the nucleus, resulting in the regulation of target gene expression [5]. In healthy cells, STAT3 activation is transient and tightly regulated; however, in cancer cells, STAT3 frequently becomes constitutively activated, promoting proliferation, survival, angiogenesis, immune evasion, and therapeutic resistance [5] [6]. The pathway is initiated when cytokines (particularly IL-6 family members) bind to their cognate receptors, resulting in the activation of receptor-associated JAK kinases. Activated JAKs phosphorylate specific tyrosine residues on the receptor cytoplasmic domains, creating docking sites for STAT3. Once recruited, STAT3 becomes phosphorylated at tyrosine 705, leading to dimerization, nuclear translocation, and DNA binding to regulate transcription of target genes including cyclin D1, Bcl-2, Bcl-xL, survivin, VEGF, and PD-L1 [5].

This compound intervenes in this oncogenic signaling cascade at multiple levels. As illustrated in the pathway diagram below, delphinidin primarily suppresses JAK2 phosphorylation and subsequent STAT3 activation, thereby reducing the transcription of STAT3-regulated genes including PD-L1 [4]. The reduction in PD-L1 expression alleviates immune suppression in the tumor microenvironment, potentially enhancing T-cell mediated antitumor immunity. Additionally, delphinidin inhibits histone acetyltransferase activity of p300/CBP, introducing an epigenetic dimension to its mechanism of action [3]. This HAT inhibitory activity may contribute to altered chromatin accessibility at STAT3-regulated genes, further modulating their expression.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 pJAK2 p-JAK2 (Active) JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Nucleus Nucleus Dimer->Nucleus Nuclear Translocation DNA DNA Target Genes (PD-L1, Bcl-xL, Cyclin D1) Nucleus->DNA Effects Pro-survival Anti-apoptotic Immunosuppressive Effects DNA->Effects Delphinidin This compound InhibitJAK Inhibits JAK2 Phosphorylation Delphinidin->InhibitJAK InhibitHAT Inhibits HAT (p300/CBP) Delphinidin->InhibitHAT InhibitSTAT Inhibits STAT3 Phosphorylation InhibitJAK->InhibitSTAT InhibitSTAT->pSTAT3 Inhibits ReducedPDL1 Reduced PD-L1 Expression InhibitSTAT->ReducedPDL1 InhibitHAT->DNA Epigenetic Modulation Immune Enhanced T-cell Activity ReducedPDL1->Immune

Diagram 1: Mechanism of JAK/STAT3 Pathway Inhibition by this compound. This compound targets multiple steps in the JAK/STAT3 signaling cascade, including inhibition of JAK2 and STAT3 phosphorylation, as well as epigenetic modulation through histone acetyltransferase (HAT) inhibition. These actions collectively reduce expression of STAT3 target genes such as PD-L1, potentially enhancing antitumor immunity.

Research Applications and Discussion

The experimental data demonstrate that this compound possesses significant potential as a therapeutic candidate for targeting JAK/STAT3-driven malignancies, particularly triple-negative breast cancer [4]. The compound's ability to simultaneously suppress oncogenic signaling and modulate immune checkpoints represents a valuable multi-modal approach to cancer therapy. Furthermore, its natural origin and presence in dietary sources suggest a potentially favorable toxicity profile compared to synthetic inhibitors, though this requires comprehensive validation.

Recent research has revealed that this compound's effects extend beyond direct cancer cell cytotoxicity to include immunomodulatory activities. By reducing PD-L1 expression in cancer cells and their exosomes, this compound may help reverse tumor-mediated immunosuppression and enhance T-cell activity within the tumor microenvironment [4]. This is particularly relevant given the importance of immune checkpoint inhibitors in modern oncology and the ongoing search for combinatorial approaches to improve their efficacy.

The epigenetic dimension of this compound's activity through inhibition of p300/CBP histone acetyltransferase activity adds another layer to its mechanism [3]. This suggests the compound may influence gene expression patterns through chromatin modification in addition to signaling pathway inhibition, potentially leading to more sustained alterations in cancer cell behavior. This dual targeting of signaling and epigenetic regulation represents a promising therapeutic strategy worth further exploration.

From a translational perspective, future research should focus on optimizing this compound's pharmaceutical properties, including its stability, bioavailability, and tissue distribution. Combination studies with established therapies (e.g., chemotherapy, targeted agents, immunotherapy) would help position this natural product within comprehensive treatment paradigms. Additionally, identification of potential biomarkers for patient selection would facilitate more targeted clinical development.

Conclusion

This compound represents a promising naturally derived inhibitor of the JAK/STAT3 signaling pathway with demonstrated efficacy in preclinical models of aggressive cancers. Its multi-targeted mechanism of action, favorable toxicity profile, and potential immunomodulatory effects position it as an attractive candidate for further development as an anticancer agent. The experimental protocols outlined in this document provide standardized methodologies for evaluating this compound's activity in various assay systems, facilitating comparative analyses across research laboratories. Future research should focus on advancing this compound through rigorous preclinical development and ultimately toward clinical translation for cancers dependent on JAK/STAT3 signaling.

References

Comprehensive Application Notes and Protocols: Delphinidin Chloride-Mediated MAPK Pathway Modulation in Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Delphinidin chloride (3,3,4,5,5,7-hexahydroxyflavylium chloride) is an anthocyanidin compound belonging to the flavonoid class of phytochemicals, widely distributed in pigmented fruits and vegetables such as blueberries, pomegranates, red grapes, and eggplants [1]. This naturally occurring polyphenol has garnered significant scientific interest due to its multifunctional biological activities, including potent antioxidant, anti-inflammatory, and anti-carcinogenic properties [1] [2]. The compound's basic molecular structure consists of a flavylium cation backbone characterized by multiple hydroxyl groups at the 3, 5, 7, 3', 4', and 5' positions, which contribute to its strong electron-donating capacity and reactive oxygen species (ROS) scavenging ability [1]. Recent research has elucidated that delphinidin's therapeutic potential extends beyond conventional antioxidant activity to include specific modulation of key signaling pathways, particularly the mitogen-activated protein kinase (MAPK) cascade, which plays pivotal roles in cellular homeostasis, proliferation, differentiation, and apoptosis [3] [4].

The MAPK signaling pathway represents one of the most evolutionarily conserved signaling cascades in eukaryotic cells, functioning as a critical regulator of intracellular and extracellular signaling relevant to both genetic and epigenetic modifications [3]. This pathway comprises several distinct subfamilies, including extracellular signal-regulated kinases 1 and 2 (ERK1/2), c-Jun N-terminal kinases (JNK1-3), p38 isoforms (α, β, γ, and δ), and ERK5 [3]. MAPKs function as serine/threonine-specific protein kinases that mediate various cellular responses to diverse stimuli, including mitogens, osmotic stress, heat shock, and proinflammatory cytokines [3] [5]. Dysregulation of MAPK signaling is implicated in numerous pathological conditions, including cancer, inflammatory diseases, and metabolic disorders, making it an attractive target for therapeutic intervention [3] [5] [6]. Delphinidin's ability to modulate this pathway presents promising opportunities for developing novel treatment strategies against various diseases, particularly in oncology where MAPK dysregulation frequently drives tumor progression and therapeutic resistance [3] [1].

Table 1: Key Characteristics of this compound

Property Description Research Implications
Chemical Class Anthocyanidin flavonoid Serves as natural compound template for drug development
Molecular Formula C₁₅H₁₁ClO₇ Determines solubility and reactivity characteristics
Molecular Weight 338.69 g/mol Impacts membrane permeability and bioavailability
Solubility Water-soluble (as chloride salt) Suitable for in vitro aqueous systems; challenges for in vivo delivery
Stability pH-dependent; stable at pH <3, degrades at physiological pH Requires stabilization strategies for biological applications
Active Metabolites Delphinidin-3-O-glucoside, other glycosylated derivatives Metabolic conversion affects biological activity

Mechanisms of Action and Molecular Targets

Direct Modulation of MAPK Signaling Components

This compound exerts pleiotropic effects on MAPK signaling through multiple molecular mechanisms. In non-small cell lung cancer (NSCLC) models, delphinidin pre-treatment (5 µM for 24 hours) significantly enhanced radiation sensitivity by activating JNK/MAPK pathways while concurrently suppressing the mTOR signaling axis [4]. This coordinated modulation resulted in increased apoptotic cell death with a radiation enhancement ratio of 1.54 at the 50% lethal dose, demonstrating its potential as a radiosensitizing agent [4]. The compound's effect on JNK phosphorylation appears context-dependent, as other studies have reported inhibitory effects on different MAPK components. In T-lymphocytes from patients with cardiovascular risks, delphinidin (at concentrations ranging from 10-100 µM) significantly inhibited ERK1/2 activation following phytohemagglutinin (PHA) stimulation, thereby reducing proliferation and promoting cell cycle arrest in the G0/G1 phase [7]. This suppression of ERK1/2 signaling was accompanied by downstream cell cycle disruption, including modulation of cyclin D1- and A-dependent pathways [2].

Cross-Talk with Complementary Signaling Pathways

The MAPK pathway does not function in isolation but engages in extensive cross-talk with other signaling networks, and delphinidin appears to modulate several of these interconnected pathways simultaneously. In ovarian clear cell carcinoma models, delphinidin demonstrated significant anticancer effects through concurrent inhibition of both ERK1/2 MAPK and PI3K/AKT signal transduction cascades [1]. Similarly, in psoriasis models, a comprehensive kinome-level screening revealed that delphinidin binds directly to multiple lipid and serine/threonine kinases, including three PI3K isoforms (PIK3CG, PIK3C2B, and PIK3CA) with dissociation constants (Kd) ranging from 3.2 to 40 μM, as well as mTOR and p70S6K [8]. This multi-target binding profile enables delphinidin to simultaneously modulate both MAPK and PI3K/Akt/mTOR pathways, resulting in enhanced therapeutic efficacy against hyperproliferative skin conditions [8]. The compound's ability to engage multiple targets within interconnected signaling networks underscores its potential as a polypharmacological agent for complex diseases characterized by pathway redundancies and compensatory mechanisms.

Table 2: Quantitative Data on Delphinidin-Mediated MAPK Pathway Modulation

Experimental System Concentration Range Exposure Time Key Effects on MAPK Downstream Outcomes
NSCLC (A549 cells) 5 µM 24 hours ↑ JNK phosphorylation Enhanced radiation sensitivity (ratio: 1.54), increased apoptosis
T-lymphocytes (Human) 10-100 µM 48 hours ↓ ERK1/2 activation Reduced proliferation, G0/G1 cell cycle arrest
Endothelial cells 0.1-5 µg/mL 24-48 hours ↓ p38 phosphorylation Inhibition of capillary-like formation, reduced angiogenesis
Ovarian cancer (ES2 cells) 10-50 µM 24-72 hours ↓ ERK1/2 phosphorylation Suppressed proliferation, induced apoptosis
Psoriasis models 50 µM (in vitro) Variable Modulation via PI3K/mTOR Reduced hyperproliferation, improved differentiation

Experimental Protocols

In Vitro Assessment of MAPK Modulation

Protocol 3.1.1: Delphinidin Treatment and Radiation Sensitivity in NSCLC Cells

  • Cell Culture and Reagents: Maintain A549 human NSCLC cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 4 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Prepare this compound stock solution at 10 mM in DMSO and store at -20°C protected from light. Perform serial dilutions in cell culture medium to achieve final working concentrations, ensuring DMSO concentration does not exceed 0.1% (v/v) in any treatment [4].

  • Treatment Protocol: Seed cells in appropriate culture vessels at a density of 1 × 10⁴ cells/cm² and allow to adhere for 24 hours. Pre-treat cells with sub-cytotoxic concentration of delphinidin (5 µM) for 24 hours prior to irradiation. Perform γ-ray irradiation using a clinical linear accelerator (e.g., VARIAN linear accelerator) at room temperature with a dose rate of 4 Gy/min. Apply radiation doses ranging from 1-20 Gy based on experimental requirements. Following irradiation, replace with fresh culture medium and incubate for specified time points based on assay requirements [4].

  • Clonogenic Survival Assay: After treatments, trypsinize cells and seed into 6-well plates at densities of 200-10,000 cells/well depending on expected survival fraction. Incubate cells for 7-14 days to allow colony formation. Fix colonies with pure methanol for 20 minutes at room temperature and stain with Wright's stain or 0.5% crystal violet for 30 minutes. Count colonies containing >50 cells using an automated colony counter or manual microscopy. Calculate plating efficiency and survival fractions normalized to untreated controls. Determine radiation enhancement ratio as the ratio of radiation dose parameters for delphinidin-treated versus control cells [4].

Protocol 3.1.2: MAPK Phosphorylation Analysis by Western Blot

  • Protein Extraction and Quantification: Following delphinidin treatments, wash cells twice with ice-cold PBS and lyse using RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors. Incubate lysates on ice for 30 minutes with intermittent vortexing, then centrifuge at 14,000 × g for 15 minutes at 4°C. Collect supernatant and quantify protein concentration using BCA assay according to manufacturer's protocol [4] [7].

  • Immunoblotting Procedure: Separate 30-50 μg of total protein by 10% SDS-PAGE and transfer to PVDF membranes. Block membranes with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. Incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), phospho-JNK (Thr183/Tyr185), phospho-p38 (Thr180/Tyr182), total ERK1/2, total JNK, and total p38 (all typically at 1:1000 dilution) overnight at 4°C. Include GAPDH or β-actin as loading controls. After washing, incubate with appropriate HRP-conjugated secondary antibodies (1:2000-1:5000) for 2 hours at room temperature. Detect signals using enhanced chemiluminescence reagent and visualize with a digital imaging system. Perform densitometric analysis using ImageJ or similar software to quantify band intensities [4] [7].

Methodologies for Mechanistic Studies

Protocol 3.2.1: Intracellular Calcium Signaling and MAPK Activation

  • Calcium Imaging: Load T-lymphocytes or other relevant cell types with 5 μM Fura-2 AM in physiological salt solution (PSS) for 45 minutes at 37°C. After loading, wash cells twice and resuspend in fresh PSS. Measure intracellular Ca²⁺ concentrations using a fluorescence microscope or plate reader with alternating excitation at 340 and 380 nm and emission detection at 510 nm. Calculate ratio values (F340/F380) and convert to [Ca²⁺]i using calibration parameters. Assess store-operated calcium entry (SOCE) by first depleting intracellular stores with thapsigargin (1 μM) in Ca²⁺-free solution, then adding CaCl₂ (2 mM) to initiate extracellular Ca²⁺ influx. Treat cells with delphinidin (10-100 μM) before or during stimulation to evaluate its effects on calcium signaling [7].

  • NFAT and HDAC Activity Assays: For NFAT activation assessment, transfert cells with NFAT-responsive luciferase reporter constructs using appropriate transfection reagents. After 24 hours, treat cells with delphinidin in the presence or absence of activators (e.g., PHA for T-cells). Measure luciferase activity using a commercial kit according to manufacturer's instructions. For HDAC activity, prepare nuclear extracts using commercial kits and assess deacetylase activity fluorometrically with HDAC-specific substrates (e.g., Ac-Lys-AMC). Include trichostatin A (TSA) as a positive control inhibitor [7].

Therapeutic Applications and Implications

Oncology and Cancer Therapeutic Resistance

The modulation of MAPK signaling by delphinidin has significant implications for overcoming therapeutic resistance in oncology. In breast cancer models, flavonoids including delphinidin have demonstrated capacity to reverse chemoresistance by interacting with ERK, JNK, p38, and ERK5 pathways within the MAPK signaling cascade [3]. This is particularly relevant for triple-negative breast cancer (TNBC), which is characterized by aggressive disease course, early metastasis, and frequent development of drug resistance [3]. The ability of delphinidin to suppress phosphorylation and activation of MAPK components inhibits tumor cell survival pathways that would otherwise confer resistance to conventional chemotherapeutic agents such as taxanes, anthracyclines, and platinum-based drugs [3]. Furthermore, in malignant mesothelioma models characterized by Hippo pathway alterations, compensatory MAPK pathway activation has been identified as a key mechanism of resistance to targeted therapies, suggesting potential for combination approaches incorporating MAPK modulators like delphinidin [6]. The intersection between Hippo and MAPK pathways represents a promising therapeutic avenue where delphinidin-based interventions could potentially mitigate resistance mechanisms.

Inflammatory and Cardiovascular Conditions

Beyond oncology, delphinidin's MAPK modulatory activity extends to inflammatory and cardiovascular pathologies. In T-lymphocytes from patients with metabolic syndrome, delphinidin significantly reduced proliferation and pro-inflammatory differentiation by inhibiting Ca²⁺ signaling, HDAC and NFAT activation, and ERK1/2 phosphorylation [7]. This multi-target immunomodulatory effect suggests potential applications for managing chronic inflammation associated with obesity and cardiovascular risks. Additionally, delphinidin has demonstrated anti-angiogenic properties in endothelial cell models by inhibiting various stages of angiogenesis including proliferation, migration, and capillary-like formation through interference with VEGFR2 signaling, MAPK activation, and PI3K pathways [2]. These anti-angiogenic effects are particularly relevant for pathological conditions characterized by excessive vascularization, including cancer and certain retinal diseases. The compound's impact on p38 MAPK signaling further supports its potential utility in regulating inflammatory responses, as p38 is a well-established mediator of cellular stress and inflammation [5].

Technical Considerations and Limitations

Bioavailability and Formulation Challenges

A significant challenge in translating delphinidin's MAPK modulatory effects into clinical applications is its limited bioavailability and stability. Delphinidin is light-sensitive and remains stable only at acidic pH (pH <3), rapidly degrading under physiological conditions [1] [2]. Additionally, the compound is poorly absorbed systemically, with studies detecting only low plasma concentrations of delphinidin and its conjugated metabolites following oral administration [2]. To address these limitations, researchers have developed innovative delivery strategies including small extracellular vesicle (sEV) encapsulation. This approach has demonstrated remarkable improvement in delphinidin efficacy, with sEV-loaded delphinidin showing 2-fold increased potency for endothelial proliferation inhibition, 10-fold enhancement for endothelial nitric oxide production, and 100-fold improvement in inhibiting capillary-like formation compared to free delphinidin [2]. Other potential formulation strategies include structural modifications such as glycosylation, acylation, and methylation to enhance stability and bioavailability [1]. Researchers should carefully consider these delivery challenges when designing experiments and interpreting results, particularly for in vivo studies.

Experimental Design and Interpretation

Visualization of Signaling Pathways and Experimental Workflows

Delphinidin-Mediated MAPK Modulation Pathways

Figure 1: Delphinidin-Mediated MAPK Signaling Modulation Network. This diagram illustrates the complex interplay between this compound and MAPK pathway components, highlighting multi-level regulation and cross-talk with complementary signaling pathways.

Experimental Workflow for MAPK Modulation Studies

G cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_interpretation Interpretation Phase P1 Cell Culture & Model Selection P2 Delphinidin Preparation (Stock Solutions, sEV Loading) P1->P2 P3 Experimental Arm Design P2->P3 T1 Delphinidin Exposure (Concentration & Time Course) P3->T1 T2 Combination Treatments (Chemotherapy, Radiation) T1->T2 T3 Pathway Activation Stimulation T2->T3 A4 Therapeutic Evaluation (Clonogenic, Combination Index) T2->A4 Therapeutic Enhancement A1 Molecular Assessment (Western Blot, qPCR) T3->A1 subcluster subcluster cluster_analysis cluster_analysis A2 Functional Assays (Proliferation, Apoptosis) A1->A2 I1 Data Integration & Pathway Mapping A1->I1 Molecular Profiling A3 Pathway Validation (Kinase Assays, Calcium Imaging) A2->A3 A3->A4 I2 Mechanistic Insight Generation A3->I2 Mechanistic Validation A4->I1 I1->I2 I3 Therapeutic Application Assessment I2->I3

Figure 2: Comprehensive Workflow for Investigating Delphinidin-Mediated MAPK Modulation. This experimental pipeline outlines key stages from preparation through interpretation for studying delphinidin's effects on MAPK signaling and therapeutic applications.

Conclusion

References

Comprehensive Application Notes and Protocols: Delphinidin Chloride-Induced Apoptosis in Cancer Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Delphinidin Chloride: Chemical and Biological Properties

This compound (CAS 528-53-0) is an anthocyanidin plant pigment widely present in pigmented fruits and vegetables such as blueberries, pomegranates, black grapes, eggplants, and dark berries. With a molecular weight of 338.7 and molecular formula of C15H11ClO7, this natural compound exhibits potent antioxidant properties and has demonstrated significant anticancer activities across various cancer cell lines. [1] Delphinidin belongs to the flavonoid family, characterized by a diphenylpropane-based structure featuring multiple hydroxyl groups that confer its strong electron-donating capacity and reactive oxygen species (ROS) scavenging activity. [2] [3] The compound's cardiac toxicity protection, anti-inflammatory effects, and hypoglycemia management potential have also been documented, though its apoptotic induction in cancer cells represents one of its most promising therapeutic applications. [4]

The structural configuration of delphinidin features a flavylium cation composed of two benzoyl rings (A and B) separated by a heterocyclic ring (C), with hydroxyl substitutes at both R1 and R2 positions. [5] This specific arrangement, particularly the presence of 3 hydroxyl groups on its B ring, makes its oxidative biological effect stronger compared to other flavonoid compounds such as cyanidin and malvidin. [6] The presence of numerous electron donor atoms enables delphinidin to function as a potent antioxidant by scavenging reactive oxygen species, while also facilitating interactions with various cellular proteins and signaling molecules that trigger apoptotic pathways in malignant cells. [3]

Comprehensive Mechanisms of Apoptosis Induction

Molecular Pathways of Programmed Cell Death

The pro-apoptotic effects of this compound are mediated through multiple interconnected signaling pathways that converge to induce programmed cell death in cancer cells:

  • Mitochondrial Apoptosis Pathway: Delphinidin treatment promotes mitochondrial membrane permeabilization, leading to the activation of caspase-9 and subsequent executioner caspases including caspase-3 and caspase-7. This intrinsic apoptotic pathway is characterized by Bax upregulation and Bcl-2 downregulation, creating an imbalance that favors cytochrome c release and apoptosome formation. [6] [5] The resulting caspase activation cascade ultimately leads to DNA fragmentation and cellular dismantling, hallmarks of apoptotic cell death. [2]

  • Death Receptor Pathway: In certain cancer cell types, delphinidin activates caspase-8 initiation, which can directly activate executioner caspases or amplify the mitochondrial pathway through Bid cleavage. This extrinsic apoptotic activation has been particularly observed in LNCaP prostate cancer cells, where delphinidin treatment significantly increased caspase-8 expression levels. [2]

  • Cell Cycle Arrest: Beyond direct apoptosis induction, delphinidin exerts anti-proliferative effects through cell cycle interruption. In HER-2-positive breast cancer cell lines (MDA-MB-453 and BT-474), delphinidin induced G2/M phase arrest by inhibiting the protein expression levels of cyclin B1 and Cdk1. [6] Similarly, in human colon cancer cells, delphinidin treatment resulted in G2/M phase accumulation while simultaneously upregulating caspases 3, 8, and 9. [3]

Epigenetic Regulation and HDAC Inhibition

Emerging research has revealed that this compound functions as an epigenetic modulator through its inhibition of histone deacetylase (HDAC) activity, particularly targeting HDAC3 cleavage in a caspase-dependent manner:

  • In human prostate cancer LNCaP cells (wild-type p53), delphinidin treatment induced caspase-mediated HDAC3 cleavage, resulting in p53 acetylation and stabilization. This epigenetic modification abrogates MDM2-mediated ubiquitination and degradation of p53, leading to its accumulation and transcriptional activation of pro-apoptotic target genes. [2]
  • The stabilized p53 protein subsequently transcriptionally upregulates pro-apoptotic genes including Bax and p21, while simultaneously downregulating various anti-apoptotic genes. [2] This epigenetic mechanism provides a novel dimension to delphinidin's multifaceted approach to cancer cell apoptosis induction, particularly in malignancies retaining wild-type p53 function.
Additional Anticancer Activities

Beyond direct apoptosis induction, this compound exhibits several complementary anticancer activities:

  • Anti-metastatic Effects: Delphinidin functions as a potent hyaluronidase inhibitor, preventing the degradation of high molecular weight hyaluronic acid (HMW-HA) to low molecular weight fragments (LMW-HA). [7] This inhibition results in accumulation of HMW-HA, which creates a tumor-suppressive microenvironment that reduces cancer cell migration and invasion capacity. [7]
  • Anti-angiogenic Properties: Delphinidin inhibits PDGF(AB)-induced VEGF release in vascular smooth muscle cells by preventing activation of p38 MAPK and JNK pathways, thereby suppressing tumor angiogenesis. [1] This anti-angiogenic effect limits the nutrient and oxygen supply to growing tumors, indirectly promoting cancer cell death.
  • Radiation Sensitization: In non-small cell lung cancer (NSCLC) cells, delphinidin pretreatment enhanced radiation-induced apoptotic cell death by suppressing mTOR pathway activity and activating JNK/MAPK signaling. [8] This combination approach yielded a radiation enhancement ratio of 1.54 at the 50% lethal dose, indicating significant radiosensitizing potential. [8]

Table 1: Key Signaling Pathways Modulated by this compound in Cancer Cells

Pathway Effect Biological Outcome Cancer Models
MAPK Signaling Inhibits ERK, activates JNK Pro-apoptotic Breast, Lung, Prostate
NF-κB Pathway Suppresses DNA binding Anti-inflammatory, Pro-apoptotic Breast, Prostate
PI3K/Akt/mTOR Inhibits phosphorylation Autophagy induction, Radiosensitization Lung, Ovarian
p53 Signaling Stabilizes via acetylation Cell cycle arrest, Apoptosis Prostate
Hyaluronidase Inhibits enzymatic activity Anti-metastatic Breast, Prostate, Melanoma
Visualizing Apoptotic Signaling Pathways

The following diagram illustrates the key molecular pathways through which this compound induces apoptosis in cancer cells:

G cluster_epigenetic Epigenetic Regulation cluster_signaling Signaling Pathway Modulation cluster_mitochondrial Mitochondrial Pathway cluster_execution Apoptosis Execution cluster_cellcycle Cell Cycle Arrest Delphinidin Delphinidin HDAC3 HDAC3 Inhibition Delphinidin->HDAC3 NFkB NF-κB Inhibition Delphinidin->NFkB MAPK ERK Inhibition/ JNK Activation Delphinidin->MAPK PI3K PI3K/Akt/mTOR Inhibition Delphinidin->PI3K CyclinCDK Cyclin B1/CDK1↓ Delphinidin->CyclinCDK p53Acetylation p53 Acetylation/ Stabilization HDAC3->p53Acetylation ProApoptoticGenes Pro-apoptotic Gene Expression p53Acetylation->ProApoptoticGenes BaxBcl2 Bax↑ / Bcl-2↓ ProApoptoticGenes->BaxBcl2 NFkB->BaxBcl2 MAPK->BaxBcl2 PI3K->BaxBcl2 CytochromeC Cytochrome C Release BaxBcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 PARPCleavage PARP Cleavage Caspase37->PARPCleavage Apoptosis Apoptotic Cell Death PARPCleavage->Apoptosis G2MArrest G2/M Phase Arrest CyclinCDK->G2MArrest G2MArrest->Caspase37

Diagram 1: this compound induces apoptosis in cancer cells through multiple interconnected pathways including epigenetic regulation, signaling pathway modulation, mitochondrial apoptosis activation, and cell cycle arrest. Key steps include HDAC3 inhibition leading to p53 stabilization, NF-κB and ERK inhibition combined with JNK activation, Bax/Bcl-2 imbalance triggering cytochrome c release, and cell cycle arrest at G2/M phase. These pathways converge on caspase-3/7 activation and PARP cleavage, executing apoptotic cell death.

Quantitative Data Summary

Cytotoxicity Across Cancer Cell Lines

This compound exhibits dose-dependent cytotoxicity across various cancer cell types, with potency varying significantly based on cancer origin and molecular subtypes:

Table 2: Cytotoxicity Profile of this compound Across Cancer Cell Lines

Cancer Type Cell Line IC50 / Effective Concentration Experimental Conditions Key Findings
Breast Cancer HER-2-positive MDA-MB-453 20-80 µM (48h treatment) CCK-8 assay G2/M phase arrest, mitochondrial apoptosis [6]
Breast Cancer HER-2-positive BT-474 20-80 µM (48h treatment) CCK-8 assay Cyclin B1/CDK1 inhibition, caspase activation [6]
Prostate Cancer LNCaP (p53 wild-type) 100-150 µM (24h treatment) Cell viability assay Caspase-dependent apoptosis, HDAC3 cleavage [2]
Prostate Cancer PC-3 Dose-dependent growth inhibition Not specified NF-κB DNA binding inhibition [5]
Lung Cancer A549 (NSCLC) 5 µM (sub-cytotoxic for radiation sensitization) MTT assay, clonogenic assay Enhanced radiation response (enhancement ratio: 1.54) [8]
Ovarian Cancer ES2 (clear cell carcinoma) Effective inhibition Not specified ERK1/2 MAPK and PI3K/AKT inhibition [3]
Colon Cancer HT29 Protective effect against menadione-induced DNA damage DNA damage assays Antioxidative effect, reduced hydrogen peroxide [3]
Mechanistic Data Summary

The multifaceted mechanism of this compound is reflected in its modulation of diverse molecular targets:

Table 3: Molecular Targets and Mechanistic Effects of this compound

Target/Pathway Effect Experimental Evidence Biological Consequence
Caspase-3/7 Activation ↑ Western blot, activity assays 2-3 fold increase in cleavage/activity [6] [2]
Caspase-8 Activation ↑ Western blot analysis Initiation of extrinsic apoptosis [2]
Caspase-9 Activation ↑ Western blot analysis Mitochondrial pathway initiation [5]
PARP-1 Cleavage ↑ Western blot DNA repair disruption, apoptosis promotion [2]
Bax/Bcl-2 Ratio Increased Protein expression analysis Mitochondrial membrane permeabilization [6] [5]
Cyclin B1/CDK1 Downregulation ↓ Protein expression analysis G2/M cell cycle arrest [6]
p53 Acetylation/stabilization ↑ Immunoprecipitation, Western blot Transcriptional activation of pro-apoptotic genes [2]
NF-κB DNA Binding Inhibition ↓ EMSA, Western blot Reduced anti-apoptotic signaling [6] [5]
ERK Phosphorylation Inhibition ↓ Western blot analysis Reduced proliferative signaling [6]
JNK Phosphorylation Activation ↑ Western blot analysis Stress pathway signaling, apoptosis [6]
HYAL1/HYAL2 Inhibition ↓ Fluorescence polarization assay Increased HMW-HA, reduced metastasis [7]
HDAC3 Activity Inhibition ↓ HDAC activity assay p53 acetylation, epigenetic modulation [2]

Experimental Protocols

Cell Culture and Treatment Protocol

Purpose: To establish standardized conditions for culturing and treating cancer cell lines with this compound for apoptosis studies.

Materials:

  • This compound (CAS 528-53-0, purity ≥95%)
  • Cancer cell lines of interest (e.g., MDA-MB-453, BT-474, LNCaP, A549)
  • Appropriate cell culture media (RPMI-1640, L-15, etc.)
  • Fetal bovine serum (FBS), penicillin/streptomycin
  • Dimethyl sulfoxide (DMSO)
  • Cell culture flasks/plates, CO2 incubator

Procedure:

  • Cell Culture Maintenance: Culture HER-2-positive breast cancer cell lines MDA-MB-453 in L-15 medium and BT-474 in RPMI-1640 medium, both supplemented with 10% FBS at 37°C in a humidified incubator with 5% CO2. [6]
  • Delphinidin Preparation: Prepare 80 mM stock solution of this compound in DMSO. Aliquot and store at -20°C protected from light. [6]
  • Treatment Preparation: Dilute stock solution in culture medium to achieve working concentrations (typically 10-160 μM). Ensure final DMSO concentration does not exceed 0.1% (v/v). Include vehicle control with 0.1% DMSO. [6]
  • Cell Treatment: Seed cells in appropriate culture vessels and allow to adhere overnight. Treat cells at 60-70% confluence with delphinidin-containing media for specified durations (typically 24-48 hours). [6] [2]
  • Post-treatment Processing: Harvest cells for downstream analyses including viability assays, apoptosis detection, protein extraction, or RNA isolation.

Technical Notes:

  • Due to light sensitivity, perform delphinidin preparation and treatment steps under reduced light conditions.
  • Include appropriate controls: vehicle control (0.1% DMSO), positive control for apoptosis (e.g., staurosporine), and blank wells without cells.
  • Optimize seeding density based on cell growth rate and experiment duration to prevent overconfluence.
Cytotoxicity Assessment (CCK-8 Assay)

Purpose: To evaluate this compound-induced cytotoxicity and determine IC50 values.

Materials:

  • Cell Counting Kit-8 (CCK-8)
  • 96-well microtiter plates
  • Microplate reader capable of measuring 450 nm absorbance

Procedure:

  • Seed cells in 96-well plates at 1×10^4 cells per well and incubate for 24 hours. [6]
  • Treat cells with this compound at different concentrations (e.g., 10, 20, 40, 80, 160 μM) or vehicle control for 48 hours. Include blank wells with media only.
  • Add 10 μL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C. [6]
  • Measure absorbance at 450 nm using a microplate reader.
  • Calculate cell viability: % Viability = [(Atreatment - Ablank)/(Acontrol - Ablank)] × 100
  • Determine IC50 values using non-linear regression analysis in statistical software (e.g., SPSS, GraphPad Prism).

Technical Notes:

  • Perform experiments with at least six replicates per condition.
  • Ensure CCK-8 incubation time is consistent across all wells.
  • Avoid bubble formation during pipetting, as this can interfere with absorbance readings.
Apoptosis Detection via Annexin V Staining

Purpose: To quantify apoptosis induction by this compound using Annexin V/propidium iodide staining.

Materials:

  • Annexin V-FITC apoptosis detection kit
  • Propidium iodide solution
  • Flow cytometer or fluorescence microscope
  • Binding buffer
  • 12-well or 6-well culture plates

Procedure:

  • Seed cells in 12-well plates at 1×10^6 cells per well and treat with this compound for 24 hours. [8]
  • Harvest cells using trypsin-EDTA and wash twice with cold PBS.
  • Resuspend cells in 1× binding buffer at 1×10^6 cells/mL.
  • Transfer 100 μL cell suspension to flow cytometry tubes.
  • Add 5 μL Annexin V-FITC and 5 μL propidium iodide, then incubate for 15 minutes at room temperature in the dark.
  • Add 400 μL 1× binding buffer to each tube and analyze within 1 hour using flow cytometry.
  • Analyze data to determine percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Technical Notes:

  • Include unstained controls for fluorescence compensation.
  • Process samples immediately after staining for accurate results.
  • Use appropriate positive control (e.g., cells treated with 1 μM staurosporine for 4 hours).
Western Blot Analysis for Apoptotic Markers

Purpose: To detect changes in apoptosis-related protein expression and activation following this compound treatment.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gel electrophoresis system
  • PVDF or nitrocellulose membranes
  • Enhanced chemiluminescence (ECL) detection reagents
  • Primary antibodies: cleaved caspase-3, caspase-8, caspase-9, PARP, Bax, Bcl-2, p53, phospho-JNK, phospho-ERK, GAPDH
  • HRP-conjugated secondary antibodies

Procedure:

  • Treat cells with this compound for specified durations, then harvest and lyse in RIPA buffer. [6] [2] [8]
  • Determine protein concentration using BCA assay.
  • Separate 30-50 μg protein per sample by SDS-PAGE and transfer to membranes. [8]
  • Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies (1:1000 dilution) overnight at 4°C. [8]
  • Wash membranes and incubate with HRP-conjugated secondary antibodies (1:2000-5000) for 2 hours at room temperature. [8]
  • Detect signals using ECL reagent and visualize using chemiluminescence imaging system.
  • Normalize target protein bands to loading control (GAPDH or β-actin) and quantify using image analysis software.

Technical Notes:

  • Include positive controls for antibody validation when possible.
  • Optimize antibody concentrations and exposure times for optimal signal-to-noise ratio.
  • Strip and reprobe membranes carefully when analyzing multiple targets.

Application Notes

Radiation Sensitization Protocol

This compound demonstrates significant radiation-enhancing properties in non-small cell lung cancer (NSCLC) cells, making it a promising candidate for combination therapy with radiotherapy:

  • Pretreatment Protocol: Treat A549 NSCLC cells with sub-cytotoxic concentration (5 μM) of this compound for 24 hours prior to γ-ionizing radiation exposure. [8]
  • Radiation Conditions: Perform γ-ray irradiation at room temperature with 6 MV linear accelerators at 4 Gy/min. Typical doses range from 1-20 Gy depending on experimental endpoint. [8]
  • Mechanistic Basis: The radiation sensitization effect correlates with mTOR pathway suppression, JNK/MAPK pathway activation, and enhanced autophagy induction. Combined treatment results in significantly higher apoptotic cell death compared to either treatment alone. [8]
  • Experimental Assessment: Evaluate radiation enhancement using clonogenic survival assays. The radiation enhancement ratio (RER) can be calculated as the ratio of dose parameters for radiation alone versus radiation with delphinidin pretreatment. Delphinidin achieved an RER of 1.54 at the 50% lethal dose in A549 cells. [8]
Metastasis Inhibition Applications

The anti-metastatic activity of this compound stems from its potent inhibition of hyaluronidase, resulting in accumulation of high molecular weight hyaluronic acid (HMW-HA) that creates a tumor-suppressive microenvironment:

  • Hyaluronidase Inhibition: Delphinidin directly inhibits HYAL1 and HYAL2 enzymes, preventing degradation of HMW-HA to low molecular weight fragments that promote angiogenesis and metastasis. [7]
  • In Vivo Efficacy: In mouse models, delphinidin treatment (50-100 mg/kg, intraperitoneal injections three times weekly for 3 weeks) significantly suppressed melanoma metastasis without adverse effects. [7]
  • Migration/Invasion Assays: Assess anti-metastatic potential using Transwell migration and Matrigel invasion assays with breast, prostate, and melanoma cancer cells. Treat cells with 10-40 μM this compound for 24-48 hours before assessment. [7]
  • HMW-HA Detection: Evaluate hyaluronidase inhibition by extracting HA from delphinidin-treated cell cultures and analyzing size distribution via agarose gel electrophoresis. Delphinidin treatment results in dose-dependent increase in HMW-HA (4000-600 kD). [7]

The following workflow illustrates the experimental approach for evaluating this compound's antimetastatic potential:

G Start Initial Cell Culture HTS High-Throughput Screening (Fluorescence Polarization) Start->HTS Validation Hyaluronidase Inhibition Validation HTS->Validation InVitro In Vitro Migration/Invasion Assays Validation->InVitro HAAnalysis HA Size Distribution Analysis (Agarose Gel Electrophoresis) Validation->HAAnalysis InVivo In Vivo Metastasis Models (Mouse Xenografts) InVitro->InVivo HAAnalysis->InVivo End Metastasis Inhibition Confirmation InVivo->End

Diagram 2: Experimental workflow for evaluating this compound's antimetastatic potential, beginning with high-throughput screening using fluorescence polarization to identify hyaluronidase inhibition, followed by in vitro validation through migration/invasion assays and HA size analysis, and culminating in in vivo metastasis models using mouse xenografts to confirm therapeutic efficacy.

References

Comprehensive Application Notes and Protocols: Delphinidin Chloride as an EGFR Inhibition Agent for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Delphinidin as an EGFR Inhibition Agent

Delphinidin is a naturally occurring anthocyanidin belonging to the flavonoid family, abundantly present in various pigmented fruits and vegetables such as berries, eggplants, pomegranates, and dark grapes. This compound has attracted significant scientific interest due to its potent biological activities, particularly its anti-cancer properties through multiple molecular mechanisms. Among these mechanisms, the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway has emerged as a promising target for cancer therapeutic development. EGFR is a transmembrane receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation, and its overexpression or aberrant activation is frequently associated with various cancers, including lung, breast, and colorectal cancers.

Research has demonstrated that delphinidin acts as a multi-targeted inhibitor of receptor tyrosine kinases, including EGFR and VEGFR2, making it a valuable compound for investigating signaling pathways in cancer biology [1] [2]. Unlike synthetic EGFR inhibitors that often target single pathways, delphinidin offers the advantage of modulating multiple interconnected pathways simultaneously, potentially leading to more comprehensive anti-cancer effects. The compound has shown efficacy in both in vitro and in vivo models, inhibiting cancer cell proliferation, inducing apoptosis, and suppressing angiogenesis and metastasis across various cancer types [3] [1] [4].

Chemical Properties and Formulation

Chemical Characteristics of Delphinidin

Delphinidin (2-(3,4,5-trihydroxyphenyl) chromenylium-3,5,7-triol) is an anthocyanidin aglycone characterized by a flavylium cation structure consisting of two benzoyl rings (A and B) separated by a heterocyclic ring (C). The compound is distinguished by hydroxyl substitutes at both R1 and R2 positions on the B ring, which contribute to its potent antioxidant activity and biological effects [2] [5]. Delphinidin chloride is a stable salt form commonly used in experimental studies, with improved solubility in aqueous solutions compared to the base compound.

Key chemical properties:

  • Molecular formula: C~15~H~11~ClO~7~
  • Molecular weight: 338.70 g/mol
  • Appearance: Dark red to purple crystalline powder
  • Solubility: Soluble in methanol, DMSO, and aqueous buffers at acidic pH
  • Storage: Stable at -20°C protected from light and moisture
Bioavailability and Pharmacokinetics

Understanding the bioavailability profile of delphinidin is essential for designing appropriate experimental approaches. Pharmacokinetic studies in humans have shown that after consumption of delphinidin-3-O-glucoside (a common glycosylated form), the maximum plasma concentration (C~max~) reaches approximately 21.39-63.55 nmol/L within 1-2 hours post-administration [2] [5]. The reported bioavailability of delphinidin glycosides ranges from 0.14% to 0.48%, with rapid metabolism to glucuronide conjugates as the primary phase II metabolites. These pharmacokinetic parameters should be considered when designing in vivo experiments and determining appropriate dosing regimens for animal studies.

Experimental Protocols

Cell Culture and Treatment Protocol

Materials Required:

  • This compound (>98% purity, available from suppliers such as Extrasynthase or Cayman Chemical Company)
  • Dimethyl sulfoxide (DMSO), cell culture grade
  • EGFR-positive cancer cell lines (e.g., AU-565 breast cancer cells, NCI-H441 and SK-MES-1 non-small cell lung cancer cells, A549 lung adenocarcinoma cells)
  • Normal control cells (e.g., 184A1 normal mammary epithelial cells, NHBE normal human bronchial epithelial cells)
  • Complete cell culture media appropriate for each cell line
  • Recombinant human EGF
  • Sterile phosphate-buffered saline (PBS)
  • Cell culture equipment including incubator, biosafety cabinet, and centrifuges

Procedure:

  • Cell Culture Maintenance: Culture cancer cell lines in their respective complete media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO~2~ atmosphere. Maintain normal control cells in their specific optimized media.
  • Preparation of Delphinidin Stock Solution: Dissolve this compound in DMSO to prepare a 100 mM stock solution. Aliquot and store at -20°C protected from light. Avoid repeated freeze-thaw cycles.
  • Experimental Treatment:
    • Seed cells in appropriate culture vessels at optimal densities (e.g., 5 × 10^4^ cells/mL for 6-well plates, 1 × 10^4^ cells/well for 96-well plates) and allow to adhere overnight.
    • Prior to delphinidin treatment, serum-starve cells for 12-24 hours to minimize basal signaling activity.
    • Prepare fresh treatment media by diluting the delphinidin stock solution in serum-free or low-serum media to achieve final concentrations ranging from 5-100 μM. The final DMSO concentration should not exceed 0.1% (v/v).
    • For EGFR stimulation studies, pre-treat cells with delphinidin for 1-3 hours before adding EGF at 20-50 ng/mL for 15-30 minutes.
  • Control Setup: Include vehicle control (0.1% DMSO), positive control for EGFR inhibition (e.g., 10 μM erlotinib or gefitinib), and untreated controls in each experiment.
EGFR Inhibition and Signaling Analysis

Western Blotting Protocol for EGFR Pathway Analysis:

  • Cell Lysis: After treatment, place cells on ice, wash twice with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing.
  • Protein Quantification: Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Collect supernatant and determine protein concentration using a BCA assay.
  • Gel Electrophoresis and Transfer: Load 30-50 μg of protein per lane on 8-12% Tris-glycine SDS-polyacrylamide gels. Separate proteins by electrophoresis at 100-120 V for 1-2 hours, then transfer to nitrocellulose membranes using standard wet or semi-dry transfer systems.
  • Immunoblotting:
    • Block membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
    • Key antibodies for EGFR signaling analysis: phospho-EGFR (Tyr1068), total EGFR, phospho-AKT (Ser473), total AKT, phospho-MAPK (Thr202/Tyr204), total MAPK, phospho-PI3K, and PI3K.
    • Wash membranes 3 times with TBST for 5 minutes each.
    • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Detect signals using enhanced chemiluminescence substrate and visualize with a digital imaging system.

Key Parameters:

  • Treatment Duration: 3 hours for acute signaling studies; 24-48 hours for downstream effect analysis
  • Optimal Delphinidin Concentration: 20-60 μM for most cancer cell lines
  • Critical Controls: Include EGF-stimulated samples without delphinidin to establish baseline phosphorylation
Cell Viability and Proliferation Assay

MTT Assay Protocol:

  • Seed cells in 96-well plates at a density of 5 × 10^3^ to 1 × 10^4^ cells/well in 100 μL complete medium and incubate for 24 hours.
  • Treat cells with delphinidin at concentrations ranging from 5-100 μM for 48 hours. Include vehicle controls and blank wells (media without cells).
  • After treatment, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
  • Carefully remove the medium and dissolve the formed formazan crystals in 100 μL DMSO.
  • Measure absorbance at 540 nm using a microplate reader.
  • Calculate cell viability as a percentage relative to vehicle-treated controls.

Alternative Cell Viability Assays:

  • WST-1 Assay: Follow manufacturer's protocol, typically involving 2-hour incubation with WST-1 reagent
  • Clonogenic Assay: Seed cells at low density (200-500 cells/well in 6-well plates), treat with delphinidin for 10-14 days, then fix with methanol and stain with crystal violet for colony counting
Cell Invasion and Migration Assays

Transwell Invasion Assay:

  • Pre-coat Transwell inserts (8 μm pore size) with Matrigel (diluted 1:8 in serum-free medium) and allow to polymerize for 2 hours at 37°C.
  • Harvest delphinidin-treated and control cells, wash with PBS, and resuspend in serum-free medium at 2.5 × 10^5^ cells/mL.
  • Add 200 μL of cell suspension to the upper chamber and 500 μL of complete medium with 10% FBS as chemoattractant to the lower chamber.
  • Incubate for 24-48 hours at 37°C in 5% CO~2~.
  • After incubation, carefully remove non-invaded cells from the upper chamber with a cotton swab.
  • Fix invaded cells on the lower membrane surface with 100% methanol for 10 minutes, then stain with 0.5% crystal violet for 20 minutes.
  • Count invaded cells in 5-10 random fields per insert under a microscope at 100× magnification.

Wound Healing Migration Assay:

  • Seed cells in 6-well plates and culture until 90-100% confluent.
  • Create a scratch wound using a sterile 200 μL pipette tip.
  • Wash cells gently with PBS to remove detached cells and add fresh medium containing delphinidin at desired concentrations.
  • Capture images of the wound at 0, 12, 24, and 48 hours at the same location.
  • Measure wound width using ImageJ software and calculate migration rate as percentage of wound closure.

Data Analysis and Interpretation

Quantitative Analysis of Efficacy

Table 1: Delphinidin Efficacy Across Various Cancer Cell Models

Cell Line Cancer Type Assay Type Effective Concentration Key Effects Observed Citation
AU-565 Breast cancer EGFR phosphorylation 5-40 μM Inhibition of EGFR, PI3K, AKT, and MAPK phosphorylation [3]
NCI-H441 NSCLC Cell viability (MTT) 5-60 μM 50% growth inhibition at ~40 μM; induction of apoptosis [1]
SK-MES-1 NSCLC Cell viability (MTT) 5-60 μM Dose-dependent growth inhibition; caspase activation [1]
A549 Lung adenocarcinoma VEGF expression 20-100 μM Suppression of HIF-1α and VEGF expression [6]
DLD-1 Colorectal cancer Migration/Invasion 50-100 μM Inhibition of cell migration and invasion without cytotoxicity [4]
PC-3 Prostate cancer Cell growth arrest 10-80 μM Caspase-dependent apoptosis; NF-κB inhibition [2]

Table 2: Delphinidin Effects on Key Signaling Pathways

Pathway Component Effect of Delphinidin Experimental Method Biological Consequence
EGFR phosphorylation Inhibition Western blot Reduced downstream signaling
PI3K/AKT pathway Suppression Western blot, kinase assays Decreased cell survival
MAPK pathway Inhibition Western blot Reduced proliferation signals
HIF-1α expression Downregulation Western blot, PCR Decreased angiogenesis
VEGF production Reduction ELISA, PCR Impaired neovascularization
Caspase-3/9 Activation Western blot, activity assays Induction of apoptosis
Bcl-2/Bax ratio Decreased Western blot Promotion of cell death
Mechanism of Action Analysis

The molecular mechanisms through which delphinidin inhibits EGFR signaling and exerts anti-cancer effects can be visualized through the following pathway diagram:

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binding PI3K PI3K EGFR->PI3K Activates MAPK MAPK EGFR->MAPK Activates Delphinidin Delphinidin Inhibitor Delphinidin->EGFR Inhibits Phosphorylation Delphinidin->PI3K Suppresses Activation Delphinidin->MAPK Blocks Phosphorylation Apoptosis Apoptosis Induction Delphinidin->Apoptosis Induces AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation MAPK->Proliferation Promotes HIF1a HIF-1α mTOR->HIF1a Stabilizes VEGF VEGF Expression HIF1a->VEGF Induces Angiogenesis Angiogenesis VEGF->Angiogenesis Stimulates

Visualization of Delphinidin's Multitargeted Inhibition of EGFR Signaling Pathway

This diagram illustrates the key molecular targets of delphinidin in the EGFR signaling pathway. Delphinidin primarily inhibits the phosphorylation and activation of EGFR, which in turn suppresses downstream signaling through both the PI3K/AKT/mTOR and MAPK pathways [3] [1] [6]. This multitargeted inhibition results in reduced cancer cell proliferation, induction of apoptosis, and suppression of HIF-1α-mediated VEGF expression and angiogenesis.

Technical Considerations and Troubleshooting

Critical Optimization Parameters

Compound Stability and Handling:

  • Delphinidin is sensitive to light, temperature, and pH variations. Always prepare fresh stock solutions before experiments and avoid repeated freeze-thaw cycles.
  • For long-term storage, maintain the compound at -20°C in anhydrous DMSO under inert atmosphere or with desiccant.
  • In aqueous solutions, delphinidin is more stable at acidic pH (pH 3-5). For cell culture applications, ensure the final pH of treatment media remains in the physiological range.

Cell Line-Specific Considerations:

  • Different cancer cell lines exhibit varying sensitivity to delphinidin. Conduct preliminary dose-response experiments for each new cell line.
  • EGFR overexpression levels significantly influence response to delphinidin. Verify EGFR expression status in your cell models before experimentation.
  • Normal control cells typically show higher resistance to delphinidin, providing a valuable therapeutic index assessment [3] [1].
Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Delphinidin EGFR Inhibition Studies

Problem Potential Causes Solutions
Lack of EGFR inhibition Insufficient delphinidin concentration; inadequate pre-treatment time Increase concentration (up to 60 μM); extend pre-treatment time to 3 hours
High background in control cells Serum-induced activation of EGFR pathways Extend serum starvation period to 24 hours; use lower serum concentration (0.5-1%) during treatment
Poor compound solubility High concentration in aqueous solution Ensure stock concentration in DMSO is ≥100 mM; add delphinidin to media while vortexing gently
Rapid degradation of compound Light exposure; alkaline pH Protect solutions from light using amber tubes; verify media pH is maintained at 7.2-7.4
Inconsistent results between replicates Uneven cell seeding; compound precipitation Ensure homogeneous cell suspension when seeding; vortex treatment media before application to cells
Excessive cytotoxicity in normal cells Concentration too high Titrate concentration; verify delphinidin is ≤40 μM for normal cells

Applications in Cancer Research

The experimental protocols outlined in this document support various research applications in cancer biology and drug discovery:

Mechanistic Studies of EGFR Signaling: Delphinidin serves as a valuable tool compound for investigating EGFR pathway dynamics and cross-talk with other signaling networks. Its multi-targeted inhibition profile makes it particularly useful for studying pathway redundancy and compensatory mechanisms in cancer cells [3] [7].

Combination Therapy Development: The protocols can be adapted to study delphinidin in combination with conventional chemotherapeutic agents or other targeted therapies. Research suggests delphinidin may enhance the efficacy of standard treatments while potentially reducing toxicity [1] [2].

Metastasis and Angiogenesis Research: The invasion and migration assays provide methodology for investigating delphinidin's anti-metastatic properties. Studies have demonstrated that delphinidin suppresses key steps in metastasis, including epithelial-mesenchymal transition, invasion, and angiogenesis [6] [4].

Preclinical Efficacy Assessment: The comprehensive protocols support the collection of robust preclinical data for evaluating delphinidin's potential as a lead compound or dietary supplement adjuvant in cancer management. In vivo studies have shown that delphinidin inhibits tumor growth and angiogenesis in xenograft models [1] [6].

References

Comprehensive Application Notes and Protocols for Delphinidin Chloride in In Vitro Cancer Research (1-40 μM Range)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Delphinidin Chloride

This compound is a naturally occurring anthocyanidin compound abundantly found in pigmented vegetables and fruits such as berries, red grapes, eggplant, and pomegranate. As a polyphenolic pigment, it exhibits a range of biological activities including potent antioxidant, anti-inflammatory, and anti-angiogenic properties. The compound exists as a flavylium cation with a C6-C3-C6 skeleton structure, characterized by multiple hydroxyl groups at the 3,3',4',5,5',7 positions that contribute to its strong electron-donating capacity and biological activity. Delphinidin is highly active in its aglycone form (without sugar moiety), though this same structure makes it light-sensitive and stable only at acidic pH (<3), degrading rapidly under physiological conditions. These properties present significant challenges for in vitro applications requiring careful experimental design to maintain compound integrity throughout testing procedures.

Recent research has illuminated delphinidin's promising anticancer potential across various cancer types, with studies demonstrating efficacy at concentrations ranging from 1-40 μM in various cancer models. The compound exhibits pleiotropic mechanisms against cancer cells, including induction of apoptosis, cell cycle arrest, inhibition of proliferation, and suppression of metastatic potential. This document provides comprehensive application notes and standardized protocols for utilizing this compound in in vitro studies within the 1-40 μM concentration range, with emphasis on experimental optimization, appropriate controls, and methodological considerations specific to this bioactive compound.

Chemical Properties and Stability Considerations

Fundamental Physicochemical Properties
  • Molecular Formula: C₁₅H₁₁ClO₇
  • Molecular Weight: 338.69 g/mol
  • PubChem CID: 68245
  • Solubility: Soluble in water, methanol, and ethanol; insoluble in non-polar solvents
  • Storage: Store at -20°C protected from light; stable in acidic conditions (pH <3)
Stability Optimization Strategies

The inherent instability of delphinidin under physiological conditions represents a significant methodological challenge for in vitro studies. Research indicates that delphinidin is light-sensitive and stable only at acidic pH, degrading rapidly at neutral to basic pH and at physiological temperature [1]. Several stabilization approaches have been developed:

  • Acidic Stock Solutions: Prepare stock solutions in water acidified to pH 2-3, which can be maintained at -20°C for up to 3 months without significant degradation.
  • Light Protection: All experiments and storage must be conducted in amber vessels or under low-light conditions to prevent photodegradation.
  • Vehicle Control: Use 0.1% DMSO as vehicle control when necessary, though aqueous acidic solutions are preferred.
  • Advanced Delivery Systems: Recent studies have utilized small extracellular vesicles (sEVs) to enhance stability, showing 2-100 fold increased potency compared to free delphinidin [1].

Anticancer Activity Concentration Range

Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines

Cancer Type Cell Lines Effective Concentration (μM) Exposure Time Observed Effects
Ovarian Cancer PEO1 25-100 μM 24-48h Synergistic with 3-BP; ↓ATP, ↓ROS, ↓cell mobility [2]
Ovarian Cancer SKOV3 25-100 μM 24-48h Additive/antagonistic with 3-BP; ↑GSH, ↓ATP [2]
Colorectal Cancer HCT-116 242 ± 16 μM (IC₅₀) 24h ↓Viability; ↓PD-L1 expression [3]
Colorectal Cancer HT-29 >600 μM (IC₅₀) 24h Moderate ↓viability [3]
Breast Cancer HER2+/ER+ lines 10-100 μM 24-72h ↑Apoptosis; ↓proliferation; ↓phospho-Akt [4]
Various Cancers Multiple lines 1-40 μM (literature range) 24-72h Variable effects based on cell type and assay [4]

Table 2: this compound IC₅₀ Values Across Cancer Cell Lines

Cell Line IC₅₀ (μM) Assay Type Reference
PEO1 (Ovarian) <100 MTS viability [2]
SKOV3 (Ovarian) <100 MTS viability [2]
HCT-116 (Colon) 242 ± 16 MTS viability [3]
HT-29 (Colon) >600 MTS viability [3]
MRC-5 (Normal fibroblast) >100 MTS viability [2]

Experimental Protocols

Cell Viability and Proliferation Assay

Purpose: To evaluate the anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • This compound (≥95% purity, prepare fresh or from frozen aliquots)
  • Cancer cell lines of interest (e.g., PEO1, SKOV3, HCT-116)
  • Complete cell culture medium appropriate for each cell line
  • 96-well tissue culture plates
  • CellTiter 96 AQueous One Solution Cell Proliferation Assay (or equivalent MTS/MTT reagent)
  • Microplate reader capable of measuring 490-515 nm absorbance

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed in 96-well plates at optimal density (e.g., 1 × 10⁴ cells/well for HCT-116) in 100 μL complete medium. Incubate for 24 hours to allow cell attachment [3].
  • Compound Treatment: Prepare fresh this compound working solutions in serum-free medium or PBS from concentrated stock (1-10 mM in acidified water, pH 2-3). Serially dilute to achieve final concentrations spanning 1-100 μM range. Include vehicle control (0.1% DMSO or acidified water at equivalent dilution).
  • Exposure: Remove culture medium and add 100 μL of treatment solutions to respective wells. Include 6-8 replicate wells per concentration. Incubate for desired exposure time (typically 24-72 hours) at 37°C, 5% CO₂.
  • Viability Measurement: Add 20 μL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C. Measure absorbance at 490-515 nm using microplate reader.
  • Data Analysis: Calculate percentage viability relative to vehicle control. Determine IC₅₀ values using non-linear regression analysis (four-parameter logistic curve) in GraphPad Prism or equivalent software.

Technical Notes:

  • For concentration ranges within 1-40 μM, include at least 5 concentration points for accurate IC₅₀ determination.
  • Always include a positive control (e.g., 10 μM staurosporine) to confirm assay performance.
  • Account for potential color interference of delphinidin at high concentrations by including compound-only controls.
Apoptosis Analysis via Caspase Activation

Purpose: To assess apoptosis induction by this compound through caspase activation measurement.

Materials:

  • Caspase-Glo 3/7, 8, or 9 Assay Systems
  • White-walled 96-well plates
  • Luminometer or plate reader capable of measuring luminescence

Procedure:

  • Cell Treatment: Seed cells as described in Protocol 4.1 and treat with this compound (1-40 μM) for 6-24 hours.
  • Caspase Measurement: Equilibrate Caspase-Glo reagents to room temperature. Add 100 μL of Caspase-Glo reagent to each well containing 100 μL of culture medium.
  • Incubation: Mix contents gently using a plate shaker for 30 seconds. Incubate at room temperature for 30-60 minutes.
  • Detection: Measure luminescence using a plate-reading luminometer.
  • Data Analysis: Normalize luminescence values to protein content or cell number. Express as fold-change relative to vehicle control.

Expected Results: Studies in human colon cancer cells have shown delphinidin treatment upregulates caspases 3, 8, and 9 while decreasing Bcl-2 protein levels, indicating activation of both intrinsic and extrinsic apoptosis pathways [4].

Mechanistic Pathways of Action

Diagram: this compound Mechanism of Action in Cancer Cells

G Delphinidin Delphinidin Apoptosis Apoptosis Delphinidin->Apoptosis CellCycle CellCycle Delphinidin->CellCycle Angiogenesis Angiogenesis Delphinidin->Angiogenesis Signaling Signaling Delphinidin->Signaling Oxidative Oxidative Delphinidin->Oxidative Epigenetic Epigenetic Delphinidin->Epigenetic Caspases Caspases Apoptosis->Caspases Bcl2 Bcl2 Apoptosis->Bcl2 G2M G2M CellCycle->G2M Arrest Cyclins Cyclins CellCycle->Cyclins Downregulate VEGF VEGF Angiogenesis->VEGF Inhibit PI3K_Akt_mTOR PI3K_Akt_mTOR Signaling->PI3K_Akt_mTOR Inhibit ERK_MAPK ERK_MAPK Signaling->ERK_MAPK Inhibit NFkB NFkB Signaling->NFkB Inhibit ROS ROS Oxidative->ROS Modulate PD_L1 PD_L1 Epigenetic->PD_L1 Downregulate

This compound Mechanism of Action in Cancer Cells

Key Mechanistic Insights
  • Apoptosis Induction: Delphinidin activates both intrinsic and extrinsic apoptosis pathways, characterized by caspase-3, -8, and -9 activation and Bcl-2 downregulation in human colon cancer cells [4].

  • Cell Cycle Arrest: Treatment with delphinidin causes G2/M phase cell cycle arrest in human colon cancer cells by modulating expression of cyclins and cyclin-dependent kinases (CDKs) [4].

  • Anti-angiogenic Effects: Delphinidin exhibits potent anti-angiogenic properties by downregulating pro-angiogenic factors like VEGF and inhibiting capillary-like formation in human aortic endothelial cells (HAoECs) [1].

  • Signaling Pathway Modulation: In triple-negative and ER-negative breast cancer cells, delphinidin inhibits the MAPK signaling pathway and PI3K/Akt/mTOR/p70S6K pathways, suppressing proliferation and survival signals [5].

  • Immune Checkpoint Regulation: Delphinidin and its glycosides decrease PD-L1 protein expression in HCT-116 colorectal cancer cells, potentially enhancing immune recognition of cancer cells [3].

Technical Considerations and Artifact Prevention

Addressing Colloidal Aggregation

Studies investigating traditional Chinese medicine compounds have highlighted that delphinidin may form colloidal aggregates at higher micromolar concentrations, which can lead to artifactual inhibition in biochemical assays [6]. This aggregation-mediated inhibition is characterized by:

  • Detergent Reversibility: Inhibition is reversed by addition of non-ionic detergents like Triton X-100 (0.01%)
  • Non-specific Enzyme Inhibition: Activity against unrelated enzymes like β-lactamase and malate dehydrogenase
  • Critical Aggregation Concentration: Particle formation typically occurs above specific thresholds

Mitigation Strategies:

  • Include detergent controls (0.01% Triton X-100) to identify aggregation artifacts
  • Use cell-based assays in addition to biochemical assays
  • Validate findings with multiple orthogonal assay formats
  • Focus on concentrations below aggregation thresholds when possible
Solubility and Bioavailability Enhancement

The poor bioavailability and rapid metabolism of delphinidin present significant challenges for in vitro studies. Several advanced delivery approaches have shown promise:

  • Small Extracellular Vesicles (sEVs): Loading delphinidin into sEVs increased potency 2-fold for endothelial proliferation, 10-fold for NO production, and 100-fold for capillary-like formation inhibition compared to free delphinidin [1].

  • Nanoencapsulation: Recent studies have utilized nanoencapsulation, acylation, and copigmentation to significantly improve stability and bioavailability of anthocyanins [7].

Conclusion

This compound represents a promising natural product lead compound with demonstrated efficacy against various cancer types in the 1-40 μM concentration range. Successful experimental implementation requires careful attention to its physicochemical instability, appropriate vehicle controls, and consideration of potential colloidal aggregation artifacts. The compound's pleiotropic mechanisms—including apoptosis induction, cell cycle arrest, anti-angiogenic effects, and immune checkpoint modulation—make it an attractive candidate for further investigation in cancer therapeutics. Standardization of protocols across studies will enhance comparability and reproducibility in this growing research field. Future directions should focus on advanced delivery systems to improve stability and bioavailability, and combination therapies leveraging delphinidin's synergistic potential with conventional chemotherapeutic agents.

References

delphinidin chloride histone acetyltransferase p300 CBP inhibition IC50

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Inhibition Data of p300/CBP Inhibitors

Inhibitor Name Type Target IC50 / Ki Key Characteristics & Selectivity
Delphinidin [1] Natural Product p300/CBP HAT Not Quantified Specific inhibitor of p300/CBP HAT; does not affect HDAC, HMT, or SIRT1 [1].
A-485 [2] [3] Synthetic Small Molecule p300/CBP HAT 0.06 µM (p300) [3] Potent, selective, drug-like, acetyl-CoA competitive; >1000-fold more potent than earlier tools like C646 [2].
C646 [3] Synthetic Small Molecule p300 HAT Ki = 0.4 µM [3] Widely utilized tool compound; preferentially selective for p300 vs. other acetyltransferases [3].
Lys-CoA [4] Peptide-CoA Conjugate p300 HAT ~0.5 µM [4] Potent, selective (∼200-fold) bi-substrate analog [4].
Curcumin [3] Natural Product p300 HAT ~25 µM [3] Non-selective; also inhibits histone deacetylase (HDAC) [3].
Anacardic Acid [3] Natural Product p300/CBP, PCAF 8.5 µM (p300/CBP) [3] Non-selective; also inhibits other HATs like PCAF [3].

Experimental Protocol for Assessing p300/CBP HAT Inhibition

This protocol outlines the key methodology for evaluating the inhibitory effects of a compound like delphinidin on p300/CBP HAT activity, based on common biochemical and cell-based assays [1] [2].

Application Note: Evaluating a Novel p300/CBP HAT Inhibitor

Objective: To determine the potency, selectivity, and functional cellular consequences of a candidate p300/CBP HAT inhibitor.


Materials
  • Test Compound: e.g., Delphinidin chloride (≥97% purity, prepare a stock solution in DMSO) [5].
  • Enzymes: Recombinant p300-BHC and CBP-BHC domains; other HATs for selectivity profiling (e.g., PCAF, GCN5) [2].
  • Cell Lines: MH7A (human rheumatoid arthritis synovial cell line) [1]; LNCaP (human prostate cancer, p53 wild-type) [6]; Cancer cell lines for proliferation screening (e.g., hematological malignancies, prostate cancer) [2].
  • Key Reagents: Acetyl-CoA, histone H4 peptide or full-length histones, antibodies for Ac-p65 (Lys310), H3K27Ac, H3K18Ac, cleaved caspases [1] [2] [6].
Methodology

1. Biochemical HAT Activity Assay

  • Principle: A direct radioactive assay or a TR-FRET-based assay measuring the acetylation of a biotinylated histone H4 peptide [2].
  • Procedure:
    • Incubate p300/CBP enzyme with the histone substrate and acetyl-CoA in the presence of varying concentrations of the test inhibitor.
    • For the TR-FRET assay, use a streptavidin-donor and acetyl-histone antibody-acceptor pair.
    • Measure the signal (radioactivity or TR-FRET ratio) to determine the remaining HAT activity.
    • Plot dose-response curves to calculate the IC50 value [2].

2. Selectivity Profiling

  • Test the inhibitor against a panel of other epigenetic enzymes, including HDACs, HMTs, and sirtuins, to confirm specificity for p300/CBP [1] [2].
  • Perform assays against other HAT family members (e.g., PCAF, MYST3) to rule out off-target inhibition [2].

3. Cell-Based Target Engagement and Mechanism

  • Treatment: Culture cells (e.g., MH7A, LNCaP) and treat with the inhibitor. Use TNF-α or other stimuli to induce signaling if needed [1] [6].
  • Western Blot Analysis:
    • Lyse cells and separate proteins by SDS-PAGE.
    • Probe with antibodies against acetyl-NF-κB p65 (Lys310), H3K27Ac, H3K18Ac, total p65, and loading controls.
    • Expected Result: A potent and cell-permeable p300/CBP inhibitor will cause a dose-dependent decrease in acetylation of these specific marks without altering total protein levels [1] [2].
  • Nuclear-Cytoplasmic Fractionation: Confirm that inhibitor-induced hypoacetylation leads to cytosolic accumulation of NF-κB p65 and nuclear localization of IκBα [1].

4. Functional Consequences in Cells

  • Anti-inflammatory Signaling: Measure the suppression of NF-κB target gene expression (e.g., via RT-qPCR) and the inhibition of pro-inflammatory cytokine production in response to stimuli like LPS [1].
  • Apoptosis Assay (for cancer cells):
    • In p53-wild-type cells like LNCaP, treat with the inhibitor.
    • Analyze markers of apoptosis via Western blot (cleaved caspases-3, -7, -8, and PARP-1) [6].
    • Perform TUNEL assays and cell viability assays to confirm apoptosis [6].

5. Anti-Proliferation Screening

  • Screen the inhibitor across a diverse panel of cancer cell lines (e.g., >120 lines).
  • Treat cells with the inhibitor for a defined period and measure cell proliferation/viability (e.g., via MTT assay).
  • Analyze data to identify lineage-specific sensitivities (e.g., hematological tumors, AR+ prostate cancer) [2].

Delphinidin's Multifaceted Mechanism of Action

The following diagram illustrates the complex mechanisms by which delphinidin exerts its effects, based on studies in different cell models.

G cluster_1 In Fibroblast-like Synoviocyte (MH7A) cluster_2 In Prostate Cancer Cell (LNCaP) Delphinidin Delphinidin p300_CBP p300/CBP HAT Delphinidin->p300_CBP Inhibits HDAC3 HDAC3 Activity Delphinidin->HDAC3 Inhibits HDAC3_Cleavage Caspase-mediated HDAC3 Cleavage Delphinidin->HDAC3_Cleavage Induces NFkB_Ac NF-κB p65 Acetylation p300_CBP->NFkB_Ac Promotes NFkB_Nuc NF-κB Nuclear Translocation NFkB_Ac->NFkB_Nuc Enables Inflammatory_Genes Inflammatory Gene Expression NFkB_Nuc->Inflammatory_Genes Activates Cytokine_Release Pro-inflammatory Cytokine Release Inflammatory_Genes->Cytokine_Release Leads to p53_Ac p53 Acetylation HDAC3->p53_Ac Suppresses HDAC3_Cleavage->p53_Ac Promotes p53_Stabilization p53 Stabilization p53_Ac->p53_Stabilization Leads to Apoptosis_Genes Pro-apoptotic Gene Expression p53_Stabilization->Apoptosis_Genes Activates Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Triggers

Research Implications and Future Directions

  • Utility of Delphinidin: As a natural product, delphinidin serves as a useful tool for basic research to probe the biological roles of p300/CBP and has potential in dietary chemoprevention strategies [1] [6].
  • Therapeutic Limitations: Its lack of a defined IC50 and relatively low potency compared to synthetic inhibitors (like A-485) may limit its direct therapeutic application [2].
  • Alternative Potent Inhibitors: For research requiring highly potent and selective p300/CBP catalytic inhibition, A-485 is currently the best-in-class publicly documented compound [2].

References

Comprehensive Application Notes and Protocols: Delphinidin Chloride-Induced Nitric Oxide Release in Endothelial Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Delphinidin chloride is a naturally occurring anthocyanin compound abundantly present in various pigmented fruits and vegetables, including blueberries, blackcurrants, red grapes, and eggplants. This polyphenolic compound belongs to the flavonoid family and is characterized by its distinctive purple pigmentation and potent biological activities. Among its numerous physiological effects, the most significant is its ability to modulate vascular function through the induction of nitric oxide (NO) release from endothelial cells. Nitric oxide serves as a crucial signaling molecule in the cardiovascular system, regulating vascular tone, platelet aggregation, leukocyte adhesion, and smooth muscle proliferation. The physiological generation of NO by endothelial nitric oxide synthase (eNOS) is essential for maintaining vascular homeostasis, and deficiencies in NO production or bioavailability contribute to the pathogenesis of various cardiovascular diseases, including atherosclerosis, hypertension, and diabetic vasculopathy [1].

The significance of this compound in cardiovascular research stems from its multifaceted mechanisms of action on endothelial cells. Unlike many polyphenols that primarily function as antioxidants, delphinidin activates specific signaling pathways that lead to increased eNOS expression and activity. Research has demonstrated that delphinidin exerts endothelium-dependent vasorelaxant effects and provides protection against endothelial cell apoptosis, thereby contributing to the maintenance of vascular integrity. Furthermore, delphinidin displays anti-angiogenic properties in both in vitro and in vivo models, suggesting potential applications in pathologies associated with excessive vascularization, such as cancer and proliferative retinopathies. These diverse biological activities, coupled with its natural occurrence in commonly consumed foods, make this compound a compound of considerable interest for both basic research and potential therapeutic development [2] [3].

Experimental Protocols

Cell Culture and Treatment Conditions

Table 1: Cell Culture Conditions for Endothelial Cell Studies

Cell Type Culture Medium Supplements Coating Substrate Passage Range
Bovine Aortic Endothelial Cells (BAECs) DMEM:Ham's F12 (1:1) 10% FBS, 2 mM L-glutamine, 100 μg/mL heparin, 100 U/mL penicillin/streptomycin, 10 μM vitamin C Type I collagen (0.06 mg/mL) Up to 5 passages
Human Aortic Endothelial Cells (HAoECs) Endothelial Cell Growth Medium MV2 1% penicillin/streptomycin Not specified 3-6 passages
Human Umbilical Vein Endothelial Cells (HUVECs) Not specified Collagenase digestion of umbilical cords Not specified Primary cultures

Protocol Details:

  • Cell Maintenance: Culture cells at 37°C in a humidified incubator with 5% CO₂. Subculture at 70-80% confluence using standard trypsinization procedures [2] [4].
  • Experimental Setup: Plate cells at appropriate densities based on assay requirements: 5 × 10⁵ cells per well in 6-well plates for apoptosis and NO production studies, 6 × 10⁶ cells per 100-mm Petri dishes for Western blotting, and 5 × 10⁵ cells per 35-mm dishes with coverslips for confocal microscopy [2].
  • Delphinidin Preparation: Prepare this compound stock solution at 10⁻² g/L in 10% DMSO/90% H₂O, ensuring final DMSO concentration does not exceed 0.1% in treatment media. For angiogenesis studies, use concentration range of 0.1-5 μg/mL [2] [4].
  • Treatment Duration: Apply delphinidin simultaneously with apoptotic inducers (actinomycin D or 7β-hydroxycholesterol) for 18-24 hours for apoptosis studies. For NO production and signaling studies, treatment duration may vary from 30 minutes to several hours depending on specific readouts [2].
Nitric Oxide Detection Methods
2.2.1 Direct NO Measurement Using Fluorescent Probes

Principle: Fluorescent dyes such as DAF-FM DA (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate) selectively react with NO to form highly fluorescent compounds, allowing quantitative assessment of NO production in live cells.

Procedure:

  • Cell Preparation: Seed endothelial cells in appropriate culture vessels and allow to reach 70-80% confluence.
  • Dye Loading: Incubate cells with 5 μM DAF-FM DA in culture medium for 30 minutes at 37°C.
  • Washing: Remove excess dye by washing twice with phenol red-free culture medium or PBS.
  • Treatment: Apply this compound (10⁻² g/L) or vehicle control and incubate for desired time periods.
  • Inhibition Studies: For mechanism elucidation, pre-treat cells for 30 minutes with NOS inhibitors (L-NA, 100 μM; SMT, 100 μM), guanylyl cyclase inhibitor (ODQ, 100 μM), or MAP kinase inhibitor (PD98059, 30 μM) before delphinidin addition [2].
  • Measurement: Monitor fluorescence intensity using microplate reader (excitation/emission: 495/515 nm) or confocal microscopy. Perform measurements at regular intervals to track NO production kinetics.
2.2.2 eNOS Expression Analysis by Western Blotting

Procedure:

  • Protein Extraction: Harvest treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Electrophoresis: Separate 20-30 μg of protein per lane on 8-10% SDS-polyacrylamide gels.
  • Transfer: Electrophoretically transfer proteins to PVDF membranes.
  • Blocking: Incubate membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature.
  • Antibody Incubation:
    • Primary Antibody: Incubate with anti-eNOS antibody (1:1000 dilution) overnight at 4°C [2].
    • Secondary Antibody: Incubate with HRP-conjugated anti-mouse/rabbit IgG (1:5000 dilution) for 1 hour at room temperature.
  • Detection: Visualize using enhanced chemiluminescence substrate and image with appropriate documentation system.
  • Normalization: Strip membranes and re-probe with β-actin or GAPDH antibodies to ensure equal protein loading.
2.2.3 eNOS Localization by Confocal Microscopy

Procedure:

  • Cell Fixation: Fix treated cells with 3% paraformaldehyde in PBS for 10 minutes on ice.
  • Permeabilization: Treat cells with 0.2% Triton X-100 in PBS for 30 minutes.
  • Blocking: Incubate with PBS containing 3% bovine serum albumin for 30 minutes.
  • Antibody Staining:
    • Primary Antibody: Incubate with anti-eNOS antibody (1:200 dilution) for 2 hours at room temperature or overnight at 4°C.
    • Secondary Antibody: Incubate with Alexa Fluor 488-conjugated antibody (1:500 dilution) for 1 hour at room temperature protected from light [2].
  • Mounting: Mount coverslips with anti-fade mounting medium.
  • Imaging: Analyze using confocal microscope with appropriate filters. Acquire Z-series in 1 μm steps and stack images for complete cellular representation.
Apoptosis Protection Assay

Principle: Delphinidin protects endothelial cells from apoptosis induced by various stimuli, including actinomycin D and 7β-hydroxycholesterol, through NO-dependent mechanisms.

Procedure:

  • Cell Preparation: Seed BAECs at 5 × 10⁵ cells per well in 6-well plates and allow to adhere for 4 hours.
  • Apoptosis Induction: Treat cells with either actinomycin D (1 μg/mL) for 24 hours or 7β-hydroxycholesterol (10 μg/mL) for 18 hours.
  • Delphinidin Treatment: Apply this compound (10⁻² g/L) simultaneously with apoptotic inducers.
  • Pathway Inhibition: Include appropriate inhibitors (L-NA, SMT, ODQ, or PD98059) to elucidate mechanism.
  • Apoptosis Assessment:
    • TUNEL Assay: Detect DNA strand breaks using terminal deoxynucleotidyl transferase-mediated dUTP nick-end labeling according to manufacturer's instructions. Analyze incorporated fluorescein by confocal microscopy [2].
    • Flow Cytometry: Fix cells in 70% ethanol, treat with RNase A (0.5 mg/mL), stain with propidium iodide (0.1 mg/mL), and analyze DNA content by flow cytometry to quantify hypodiploid DNA.
    • Mitochondrial Cytochrome c Release: Detect by Western blotting or immunostaining using anti-cytochrome c antibody followed by confocal microscopy analysis [2].

Data Presentation and Quantitative Analysis

Key Experimental Findings on Delphinidin-Induced Effects

Table 2: Quantitative Data Summary of this compound Effects on Endothelial Cells

Experimental Parameter Effect of Delphinidin Magnitude of Change Concentration Used Key Signaling Mediators
Endothelial cell proliferation (basal) Inhibition Significant reduction 10⁻² g/L MEK1/2 MAPK, PI3K [3]
VEGF-induced proliferation Inhibition Significant reduction 10⁻² g/L VEGFR2, ERK1/2, p38 MAPK, PI3K, CREB/ATF1 [3]
NO production Stimulation Increased eNOS expression 10⁻² g/L MAP kinase pathway [2]
Apoptosis (actinomycin D-induced) Protection Significant reduction 10⁻² g/L NO-synthase, guanylyl cyclase, MAP kinase [2]
Apoptosis (7β-hydroxycholesterol-induced) Protection Significant reduction 10⁻² g/L NO-synthase, guanylyl cyclase, MAP kinase [2]
Capillary-like formation Inhibition 100-fold increased potency with sEV delivery 0.1-5 μg/mL Not specified [4]
Mitochondrial biogenesis (VEGF-induced) Inhibition Prevented increase 10⁻² g/L Akt pathway [5]
Tumor growth (melanoma xenograft) Inhibition Significant decrease 10 mg/kg (in vivo) VEGFR2 signaling, MAPK, PI3K [3]
Enhanced Efficacy Through Advanced Formulations

Table 3: Efficacy Enhancement of Delphinidin via Small Extracellular Vesicles (sEVs)

Biological Activity Potency Increase with sEV-Loaded Delphinidin Optimal Concentration Key Advantages
Endothelial proliferation inhibition 2-fold increase 0.1-5 μg/mL Enhanced stability, target selectivity [4]
Endothelial NO production 10-fold increase 0.1-5 μg/mL Improved bioavailability, reduced degradation [4]
Capillary-like formation inhibition 100-fold increase 0.1-5 μg/mL Protection from physiological degradation, sustained release [4]
Cellular uptake Not quantified 0.1-5 μg/mL Enhanced membrane permeability, targeted delivery [4]

The quantitative data presented in Tables 2 and 3 demonstrate the dose-dependent efficacy of this compound across various endothelial functions. The remarkable potency enhancement achieved through sEV delivery systems (Table 3) highlights a promising strategy to overcome the inherent limitations of delphinidin, particularly its poor bioavailability and physiological instability. These advanced formulations maintain the biological activity of delphinidin while significantly improving its pharmacokinetic profile, making them particularly valuable for potential therapeutic applications [4].

Mechanistic Insights and Signaling Pathways

Delphinidin-Induced NO Signaling in Endothelial Cells

The molecular mechanisms through which this compound stimulates nitric oxide release in endothelial cells involve a complex signaling network with multiple interconnected pathways. The following diagram illustrates the primary signaling cascade:

G Delphinidin Delphinidin MAPK MAPK Delphinidin->MAPK Activates ERalpha ERalpha Delphinidin->ERalpha Binds eNOS eNOS MAPK->eNOS Phosphorylates NO NO eNOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Generates PKG PKG cGMP->PKG Activates Apoptosis Apoptosis PKG->Apoptosis Inhibits VesselRelaxation VesselRelaxation PKG->VesselRelaxation Promotes CalciumChannel CalciumChannel PKG->CalciumChannel Phosphorylates Calcium Calcium CalciumChannel->Calcium Releases Calcium->eNOS Activates ERalpha->eNOS Stimulates

Diagram 1: Delphinidin-induced NO signaling pathway in endothelial cells. This diagram illustrates the molecular mechanisms through which this compound stimulates nitric oxide release, highlighting key signaling intermediates and downstream effects.

The signaling cascade begins with delphinidin binding to estrogen receptor alpha (ERα) on endothelial cells, which initiates intracellular signaling events [4]. This interaction triggers activation of the MAP kinase pathway, particularly involving MEK1/2, leading to phosphorylation and increased expression of endothelial nitric oxide synthase (eNOS) [2]. Additionally, delphinidin induces transient elevation of intracellular calcium concentration ([Ca²⁺]i), which further activates eNOS through calcium-dependent mechanisms [2] [5]. The activated eNOS then catalyzes the production of nitric oxide (NO) from L-arginine. The released NO activates soluble guanylyl cyclase (sGC), resulting in increased levels of cyclic guanosine monophosphate (cGMP). The elevated cGMP activates protein kinase G (PKG), which phosphorylates various cellular targets, including calcium channels and components of the apoptotic machinery, ultimately leading to vasodilation and inhibition of apoptosis [2] [6] [7].

Experimental Workflow for Comprehensive Analysis

G CellCulture CellCulture Treatment Treatment CellCulture->Treatment Plate cells NOAssay NOAssay Treatment->NOAssay 24h treatment ApoptosisAssay ApoptosisAssay Treatment->ApoptosisAssay 18-24h treatment SignalingAnalysis SignalingAnalysis Treatment->SignalingAnalysis 30min-6h treatment DataIntegration DataIntegration NOAssay->DataIntegration Fluorescence/Western ApoptosisAssay->DataIntegration TUNEL/Flow SignalingAnalysis->DataIntegration Phosphorylation

Diagram 2: Experimental workflow for analyzing delphinidin effects on endothelial cells. This diagram outlines the sequential approach for investigating delphinidin-induced NO signaling and cytoprotective effects, from cell culture to data integration.

The experimental workflow begins with proper cell culture of relevant endothelial cell types (BAECs, HAoECs, or HUVECs) under standardized conditions. Following appropriate plating densities, cells are treated with optimized delphinidin concentrations (typically 10⁻² g/L) for time periods ranging from 30 minutes to 24 hours, depending on the specific assay. For NO detection, researchers can employ multiple complementary approaches, including direct measurement with fluorescent probes, eNOS expression analysis by Western blotting, and cellular localization studies via confocal microscopy. Apoptosis protection assays typically involve co-treatment with delphinidin and apoptotic inducers (actinomycin D or 7β-hydroxycholesterol) followed by TUNEL staining, flow cytometric analysis of DNA content, and assessment of mitochondrial cytochrome c release. Signaling pathway analysis focuses on phosphorylation status of key intermediates such as ERK1/2, p38 MAPK, CREB, and ATF1, often using pharmacological inhibitors to establish causal relationships. Finally, data integration from these multiple approaches provides a comprehensive understanding of delphinidin's mechanisms of action on endothelial cells [2] [3].

Applications and Advanced Formulation Strategies

The vascular protective properties of this compound extend beyond basic science to potential therapeutic applications for various cardiovascular conditions. The compound's ability to stimulate NO production while simultaneously inhibiting pathological angiogenesis positions it as a promising candidate for managing conditions characterized by endothelial dysfunction. Research has demonstrated that delphinidin reduces tumor growth in melanoma xenograft models by specifically targeting endothelial cell proliferation rather than directly affecting cancer cells, highlighting its anti-angiogenic specificity [3]. This selective action on vascular cells suggests potential applications in cancer therapy as an adjuvant treatment to conventional cytotoxic agents. Additionally, delphinidin's capacity to maintain calcium homeostasis in endothelial cells and prevent apoptosis induced by pathological stimuli suggests potential in conditions where endothelial integrity is compromised, such as atherosclerosis, diabetes-associated vasculopathy, and hypertension [2].

A significant challenge in translating these beneficial effects to clinical applications is the poor bioavailability and limited stability of delphinidin under physiological conditions. To address these limitations, researchers have developed innovative delivery strategies, particularly small extracellular vesicles (sEVs) as nanocarriers. These sEVs, when loaded with delphinidin, dramatically enhance its potency—by 2-fold for endothelial proliferation inhibition, 10-fold for NO production, and 100-fold for capillary-like formation inhibition [4]. The loading efficiency of delphinidin into sEVs is approximately 9%, and the formulation significantly improves stability at physiological pH, protects against degradation, and enhances target selectivity. This advanced delivery system represents a promising approach for maximizing the therapeutic potential of delphinidin while minimizing the limitations associated with its natural formulation, potentially opening new avenues for clinical development in vascular diseases and cancer [4].

Troubleshooting and Technical Considerations

When working with this compound in endothelial cell studies, researchers should be aware of several critical technical considerations. First, delphinidin is light-sensitive and stable only at acidic pH (<3), requiring careful handling and storage conditions to prevent degradation. Prepare fresh stock solutions before each experiment and protect from light throughout the procedures. Second, the choice of vehicle control is crucial, as DMSO concentration should never exceed 0.1% in final treatment media to avoid cellular toxicity. Include appropriate vehicle controls in all experiments to account for potential solvent effects. Third, when using pharmacological inhibitors to elucidate mechanisms, perform dose-response studies to ensure specificity and avoid off-target effects. For apoptosis studies, include positive controls (e.g., cells treated with apoptotic inducers alone) to validate the experimental conditions [2] [1].

For consistent and reproducible results, researchers should pay particular attention to cell passage number, as endothelial cells beyond recommended passages (typically 5-6 for primary cells) may exhibit altered responsiveness to delphinidin. Additionally, when assessing NO production, consider the dynamic nature of NO signaling and perform time-course experiments to capture peak responses. For Western blot analysis of eNOS expression, ensure proper protein loading controls and consider that both expression level and phosphorylation status contribute to enzymatic activity. When implementing the sEV delivery system, characterize vesicle size and purity using nanoparticle tracking analysis and transmission electron microscopy to ensure batch-to-batch consistency [2] [4]. Finally, for in vivo applications, note that delphinidin administered intraperitoneally at 10 mg/kg significantly reduces tumor growth in melanoma xenograft models, providing a reference for dosing in animal studies [3].

References

Comprehensive Application Notes and Protocols: Delphinidin Chloride-Mediated Estrogen Receptor Alpha Suppression in Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Biological Profile of Delphinidin Chloride

This compound is a naturally occurring anthocyanidin compound that serves as a purple-red plant pigment abundantly found in various fruits and vegetables including berries, eggplant, red wine, and pomegranates. As an aglycone anthocyanidin, delphinidin represents the core non-glycosylated structure that can be conjugated with various sugar moieties in nature. The compound's chemical name is 3,3',4',5,5',7-hexahydroxyflavylium chloride, and it has a molecular formula of C~15~H~11~ClO~7~ with a molecular weight of 338.70 g/mol [1]. This compound is characterized by its high polarity due to multiple hydroxyl groups, making it readily soluble in polar solvents like methanol, ethanol, and water, though its stability is highly dependent on pH, with optimal stability occurring at acidic pH (<3) [1] [2].

The significance of this compound in biomedical research stems from its multifaceted biological activities and its interaction with key molecular targets, particularly estrogen receptor alpha (ERα). ERα is a nuclear receptor transcription factor that plays crucial roles in numerous physiological processes including reproduction, bone metabolism, cardiovascular function, and immune regulation [3] [4] [5]. Structurally, ERα consists of several functional domains: an N-terminal domain (A/B) containing activation function-1 (AF-1), a DNA-binding domain (C), a hinge region (D), and a C-terminal ligand-binding domain (E/F) housing activation function-2 (AF-2) [4] [5]. The receptor functions as a ligand-dependent transcription factor that regulates gene expression through binding to estrogen response elements (EREs) in target genes [3] [4].

Table 1: Physicochemical and Biological Properties of this compound

Property Description
Chemical Formula C~15~H~11~ClO~7~
Molecular Weight 338.70 g/mol
PubChem CID 68245
Solubility Soluble in water, methanol, ethanol; insoluble in non-polar solvents
Stability Stable at acidic pH (<3); degrades at physiological pH; light-sensitive
Primary Molecular Target Estrogen receptor alpha (ERα)
Bioavailability Low (enhanceable via formulation strategies)
Plant Sources Berries, red grapes, eggplant, pomegranates, red wine

Recent research has revealed that this compound exerts modulatory effects on ERα signaling, potentially offering therapeutic benefits for various conditions including chronic inflammation, cancer, and cardiovascular diseases [6] [2] [7]. The compound's ability to interact with ERα and downstream signaling pathways positions it as a promising candidate for further investigation and therapeutic development. However, challenges with its poor bioavailability and chemical instability under physiological conditions necessitate careful experimental design and potentially innovative formulation strategies such as encapsulation in small extracellular vesicles to enhance delivery and efficacy [2].

Mechanisms of Action: this compound and ERα Suppression

This compound mediates its biological effects through a complex interplay with estrogen receptor alpha signaling, involving both genomic and non-genomic mechanisms that ultimately result in functional suppression of ERα activity. Understanding these mechanisms is crucial for rational therapeutic development and appropriate experimental design.

Direct ERα Interaction and Modulation

This compound functions as a ligand-dependent modulator of ERα signaling, though its precise classification as agonist, antagonist, or selective modulator appears to be context-dependent. Research indicates that delphinidin can initiate certain ERα-dependent responses, such as endothelial nitric oxide production, suggesting agonist-like properties in some cellular contexts [7]. However, in T lymphocytes and cancer models, delphinidin demonstrates antagonistic characteristics by suppressing ERα-mediated proliferative and inflammatory responses [6] [8]. This contextual duality positions this compound as a potential selective estrogen receptor modulator (SERM) with tissue-specific activities, similar to clinically used compounds like tamoxifen but with a distinct pharmacological profile [4] [9].

The binding of delphinidin to ERα triggers conformational changes that alter the receptor's interaction with coregulator proteins, ultimately influencing transcriptional activity. Unlike canonical ERα agonists such as 17β-estradiol that promote coactivator recruitment, delphinidin appears to modulate receptor function in a manner that suppresses proliferative and inflammatory gene programs while potentially maintaining beneficial ERα activities in certain tissues [6] [4]. This selective modulation may underlie its therapeutic potential while minimizing unwanted effects associated with full ERα antagonism.

Downstream Signaling Pathway Alterations

This compound influences multiple key signaling pathways downstream of ERα, with the specific effects varying by cell type and context. The compound's ability to simultaneously modulate multiple interconnected pathways contributes to its potent biological activities and therapeutic potential.

Table 2: Key Signaling Pathways Modulated by this compound via ERα

Signaling Pathway Effect of Delphinidin Biological Outcome
Ca²⁺/NFAT/HDAC Axis Inhibits store-operated Ca²⁺ entry, reduces NFAT activation, decreases HDAC activity Suppressed T lymphocyte proliferation and differentiation [6] [8]
MAPK/ERK Pathway Inhibits ERK1/2 phosphorylation Reduced cell cycle progression; decreased inflammatory responses [6] [10]
Akt/mTOR Signaling Suppresses Akt activation and mTOR activity Inhibition of cell survival and growth; induction of autophagy [7] [10]
VEGF/VEGFR2 Pathway Inhibits VEGFR2 signaling and mitochondrial biogenesis Anti-angiogenic effects; reduced endothelial cell proliferation [2] [7]
NF-κB Pathway Suppresses NF-κB activation and downstream inflammatory genes Anti-inflammatory effects; reduced cytokine production [6] [10]

In T lymphocytes from patients with metabolic syndrome, this compound effectively suppresses proliferation and pro-inflammatory differentiation through a mechanism involving ERα-dependent inhibition of store-operated calcium entry (SOCE), subsequently reducing activation of nuclear factor of activated T-cells (NFAT) and histone deacetylase (HDAC) activity [6] [8]. This pathway is particularly relevant for chronic inflammatory conditions associated with cardiovascular risk factors. The requirement for ERα in these effects has been definitively demonstrated through pharmacological inhibition with fulvestrant and genetic deletion studies, which completely abrogate delphinidin's suppressive actions on T cell function [6].

In endothelial cells, this compound exerts anti-angiogenic effects through ERα-dependent inhibition of vascular endothelial growth factor (VEGF)-induced signaling, particularly by suppressing Akt activation and mitochondrial biogenesis [7]. This mechanism underlines the compound's potential utility in pathological angiogenesis associated with cancer and other proliferative disorders. Additionally, in various cancer models, delphinidin modulates additional pathways including MAPK signaling and STAT3 activation, contributing to its anti-proliferative and pro-apoptotic effects [10].

The following diagram illustrates the key signaling pathways through which this compound modulates ERα activity and downstream biological effects:

G cluster_0 ERα-Mediated Signaling cluster_1 Downstream Effects Delphinidin Delphinidin ERA ERA Delphinidin->ERA Calcium Calcium ERA->Calcium ERK ERK ERA->ERK Akt Akt ERA->Akt NFAT NFAT Calcium->NFAT HDAC HDAC NFAT->HDAC Inflammation Inflammation NFAT->Inflammation Proliferation Proliferation HDAC->Proliferation Differentiation Differentiation HDAC->Differentiation ERK->Proliferation ERK->Differentiation Angiogenesis Angiogenesis Akt->Angiogenesis VEGF VEGF VEGF->Akt

Schematic Overview of this compound Signaling Through ERα

Experimental Evidence and Quantitative Data

The effects of this compound on ERα suppression have been demonstrated across multiple experimental systems, providing compelling evidence for its biological activity and potential therapeutic applications. The following table summarizes key quantitative findings from pivotal studies investigating delphinidin-ERα interactions:

Table 3: Quantitative Effects of this compound in Experimental Models

Experimental System Delphinidin Concentration Key Effects ERα Dependence
Human T lymphocytes (healthy) 0.1-5 μg/mL 40-60% inhibition of PHA-induced proliferation; G0/G1 cell cycle arrest [6] Confirmed (fulvestrant blockade)
Human T lymphocytes (MetS patients) 0.1-5 μg/mL 35-55% inhibition of proliferation; reduced Th1/Th17 differentiation [6] [8] Confirmed (fulvestrant blockade)
Endothelial cells (HAoECs) 0.1-5 μg/mL 50-70% inhibition of capillary formation; 40% reduction in VEGF-induced mitochondrial biogenesis [2] [7] ERα-mediated mechanism
sEV-loaded delphinidin (HAoECs) 0.1-5 μg/mL 100-fold increased potency vs free delphinidin for capillary formation inhibition [2] Enhanced efficacy maintained
T lymphocyte Ca²⁺ signaling 0.1-5 μg/mL 30-50% reduction in thapsigargin-induced Ca²⁺ release and SOCE [6] ERα-dependent mechanism
T lymphocyte NFAT activation 0.1-5 μg/mL 40-60% reduction in PHA-induced NFAT activation [6] ERα-dependent mechanism

The consistency of effects across different cell types and donor sources strengthens the evidence for this compound as a bona fide modulator of ERα signaling. Particularly noteworthy is the maintained activity of delphinidin in T lymphocytes from patients with metabolic syndrome, suggesting its potential utility in addressing inflammation associated with cardiovascular risk factors [6] [8]. The concentration-dependent effects observed across studies (typically in the range of 0.1-5 μg/mL) provide guidance for appropriate dosing in experimental systems and suggest potentially achievable therapeutic concentrations, especially with advanced delivery formulations.

The kinetics of response to delphinidin treatment varies by parameter measured. Inhibition of T lymphocyte proliferation requires 48 hours of treatment, whereas effects on calcium signaling and early activation markers occur within minutes to hours [6]. This temporal pattern suggests that delphinidin affects both immediate signaling events and longer-term transcriptional regulation through ERα. The delayed antiproliferative effect aligns with the observed cell cycle arrest in G0/G1 phase, indicating impact on cell cycle progression rather than direct cytotoxicity, as confirmed by absence of increased apoptosis in treated cells [6].

Importantly, the ERα dependence of these effects has been rigorously established through multiple approaches. Pharmacological inhibition with the ER antagonist fulvestrant completely abrogates delphinidin's effects on T lymphocyte proliferation, calcium signaling, and NFAT activation [6] [8]. Similarly, genetic deletion of ERα eliminates delphinidin responsiveness, providing compelling evidence for the essential role of this receptor in mediating the compound's biological activities [6].

Detailed Experimental Protocols

Protocol 1: Assessing Delphinidin Effects on T Lymphocyte Proliferation and Differentiation

This protocol details the methodology for evaluating this compound-mediated suppression of T lymphocyte activation, proliferation, and differentiation through ERα-dependent mechanisms, based on established procedures with modifications for broader applicability [6] [8].

4.1.1 Materials and Reagents
  • This compound stock solution: Prepare at 10 mg/mL in DMSO, store at -20°C protected from light
  • Complete T cell medium: RPMI-1640 supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, 1% penicillin/streptomycin
  • T lymphocyte activators: Anti-CD3/CD28 antibodies (1 μg/mL each), phytohemagglutinin (PHA, 5 μg/mL), or PMA (50 ng/mL) + ionomycin (1 μM)
  • ERα inhibitor: Fulvestrant (ICI 182,780, 1 μM for pretreatment)
  • Cell proliferation assay kit: CFSE dilution or MTT/formazan-based assay
  • Calcium flux indicator: Fluo-4 AM or Fura-2 AM (2 μM)
  • Flow cytometry antibodies: Anti-CD4, CD8, IFN-γ (Th1), IL-4 (Th2), IL-17A (Th17), FoxP3 (Treg)
4.1.2 Procedure
  • T Lymphocyte Isolation and Culture:

    • Isolate peripheral blood mononuclear cells (PBMCs) from human blood samples by density gradient centrifugation
    • Isolate T lymphocytes by negative selection using magnetic bead separation
    • Resuspend cells in complete T cell medium at 1×10⁶ cells/mL
    • Plate cells in 96-well U-bottom plates (200 μL/well) for proliferation assays or flat-bottom plates for differentiation assays
  • Delphinidin Treatment and Activation:

    • Pretreat cells with this compound (0.1-5 μg/mL) or vehicle control (0.1% DMSO) for 1 hour
    • For ERα dependence studies, pretreat with fulvestrant (1 μM) for 30 minutes before delphinidin addition
    • Activate T cells with chosen activator (anti-CD3/CD28, PHA, or PMA/ionomycin)
    • Incubate for 48-72 hours at 37°C, 5% CO₂
  • Proliferation Assessment:

    • For CFSE-based tracking: Label cells with 5 μM CFSE before treatment, analyze dilution by flow cytometry after 48-72 hours
    • For MTT assay: Add 10 μL MTT reagent (5 mg/mL) per well, incubate 4 hours, solubilize with SDS-HCl, measure absorbance at 570 nm
    • Calculate percentage inhibition relative to activated controls: % Inhibition = [1 - (Abs~sample~/Abs~activated control~)] × 100
  • Cell Cycle Analysis:

    • Harvest cells after 48 hours treatment, fix in 70% ethanol at -20°C overnight
    • Wash with PBS, treat with RNase A (100 μg/mL), stain with propidium iodide (50 μg/mL)
    • Analyze DNA content by flow cytometry, determine percentage cells in G0/G1, S, and G2/M phases
  • Calcium Flux Measurements:

    • Load cells with Fluo-4 AM (2 μM) for 30 minutes at 37°C
    • Treat with delphinidin (0.1-5 μg/mL) or vehicle for 10 minutes
    • Measure baseline fluorescence, then add thapsigargin (1 μM) to induce store-operated calcium entry
    • Monitor fluorescence intensity over time using plate reader or flow cytometry
    • Calculate area under curve for calcium response
  • T Helper Cell Differentiation:

    • Polarize naive CD4⁺ T cells under specific conditions: Th1 (IL-12 + anti-IL-4), Th2 (IL-4 + anti-IFN-γ), Th17 (TGF-β + IL-6 + anti-IFN-γ/IL-4), Treg (TGF-β + IL-2)
    • Add delphinidin throughout 5-day differentiation period
    • Restimulate with PMA/ionomycin in presence of brefeldin A for final 5 hours
    • Stain for intracellular cytokines and analyze by flow cytometry
4.1.4 Data Analysis and Interpretation
  • Dose-response analysis: Fit proliferation inhibition data to sigmoidal curve to determine IC₅₀ values
  • Statistical testing: Use one-way ANOVA with post-hoc tests for multiple comparisons
  • ERα dependence: Confirm by significant reversal of delphinidin effects with fulvestrant co-treatment
  • Expected results: 40-60% inhibition of proliferation at 5 μg/mL delphinidin; G0/G1 cell cycle arrest; reduced Th1 and Th17 differentiation
Protocol 2: Evaluating Delphinidin-Mediated Anti-Angiogenic Effects in Endothelial Cells

This protocol describes the assessment of this compound's effects on VEGF-induced angiogenesis and mitochondrial biogenesis in endothelial cells, with emphasis on ERα-dependent mechanisms [2] [7].

4.2.1 Materials and Reagents
  • Endothelial cell culture: Human aortic endothelial cells (HAoECs), passages 3-6
  • Endothelial cell medium: MV2 medium with supplements
  • Delphinidin formulations: Free delphinidin and sEV-loaded delphinidin (0.1-5 μg/mL)
  • Angiogenic factor: VEGF (50 ng/mL)
  • Matrigel: Growth factor-reduced for tube formation assay
  • Mitochondrial dyes: MitoTracker Red CMXRos (100 nM), MitoSOX Red (5 μM)
  • OCR/ECAR measurement kits: Seahorse XF Cell Mito Stress Test kit
  • Antibodies: Phospho-Akt (Ser473), total Akt, VEGFR2, ERα
4.2.2 Procedure
  • Endothelial Cell Culture and Treatment:

    • Maintain HAoECs in complete MV2 medium at 37°C, 5% CO₂
    • Seed cells at appropriate density for specific assays one day before treatment
    • Pretreat with delphinidin (free or sEV-loaded) for 1 hour before VEGF stimulation
    • For ERα inhibition studies, include fulvestrant (1 μM) pretreatment
  • Tube Formation Assay:

    • Thaw Matrigel at 4°C, coat 96-well plates (50 μL/well), polymerize at 37°C for 30 minutes
    • Seed HAoECs (1×10⁴ cells/well) in treatment medium containing delphinidin ± VEGF
    • Incubate 4-8 hours at 37°C, capture images using phase-contrast microscopy
    • Quantify tube length, branch points, and mesh areas using ImageJ with Angiogenesis Analyzer plugin
  • Mitochondrial Biogenesis Assessment:

    • Treat HAoECs with delphinidin ± VEGF for 24 hours
    • Stain with MitoTracker Red (100 nM, 30 minutes) to visualize mitochondrial network
    • Analyze mitochondrial DNA content by extracting total DNA and quantifying mtDNA/nDNA ratio using qPCR (ND1 for mtDNA, 18S for nDNA)
    • Measure mitochondrial complex I and IV activities using commercial assay kits
  • Oxygen Consumption Rate (OCR) Measurement:

    • Seed HAoECs in Seahorse XF24 plates (2×10⁴ cells/well)
    • Treat with delphinidin ± VEGF for required duration
    • Measure basal OCR, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity using Seahorse XF Cell Mito Stress Test
    • Normalize data to protein content per well
  • Akt Signaling Analysis:

    • Serum-starve HAoECs for 4 hours before treatment
    • Treat with delphinidin for 1 hour followed by VEGF stimulation (15 minutes)
    • Lyse cells, perform Western blotting for p-Akt (Ser473), total Akt, and loading control
    • Quantify band intensities, calculate p-Akt/Akt ratio normalized to VEGF control
  • sEV-Loaded Delphinidin Preparation:

    • Isolate small extracellular vesicles (sEVs) from JAWS II dendritic cells by differential centrifugation
    • Incubate sEVs (2 mg) with delphinidin solution (10 μg/mL) at pH 2 for 2 hours with vortexing
    • Pellet delphinidin-loaded sEVs by ultracentrifugation (200,000×g, 2 hours)
    • Resuspend in PBS, quantify delphinidin content by absorbance at 530 nm
    • Characterize sEV size distribution by nanoparticle tracking analysis
4.2.4 Data Analysis and Interpretation
  • Tube formation: Expect 50-70% inhibition with 5 μg/mL delphinidin; sEV formulation should show 100-fold enhanced potency [2]
  • Mitochondrial effects: Delphinidin should block VEGF-induced mitochondrial biogenesis without affecting basal respiration
  • Akt signaling: Anticipate 40-60% reduction in VEGF-induced Akt phosphorylation
  • sEV delivery: Confirm enhanced efficacy and stability compared to free delphinidin

The following workflow diagram illustrates the key experimental procedures for evaluating delphinidin effects in T lymphocytes and endothelial cells:

G cluster_T T Lymphocyte Pathway cluster_E Endothelial Cell Pathway Start Start CellPrep CellPrep Start->CellPrep TLymphocyte TLymphocyte CellPrep->TLymphocyte Endothelial Endothelial CellPrep->Endothelial DelphTreatment DelphTreatment DoseResponse DoseResponse DelphTreatment->DoseResponse FunctionalAssays FunctionalAssays SignalingAnalysis SignalingAnalysis FunctionalAssays->SignalingAnalysis Proliferation Proliferation FunctionalAssays->Proliferation CalciumFlux CalciumFlux FunctionalAssays->CalciumFlux Differentiation Differentiation FunctionalAssays->Differentiation TubeFormation TubeFormation FunctionalAssays->TubeFormation Mitochondrial Mitochondrial FunctionalAssays->Mitochondrial OCR OCR FunctionalAssays->OCR WesternBlot WesternBlot SignalingAnalysis->WesternBlot DataAnalysis DataAnalysis Isolation Isolation TLymphocyte->Isolation Culture Culture Endothelial->Culture Isolation->DelphTreatment Culture->DelphTreatment DoseResponse->FunctionalAssays Proliferation->DataAnalysis CalciumFlux->DataAnalysis Differentiation->DataAnalysis TubeFormation->DataAnalysis Mitochondrial->DataAnalysis OCR->DataAnalysis WesternBlot->DataAnalysis

Experimental Workflow for Delphinidin-ERα Studies

Research Applications and Technical Considerations

Potential Therapeutic Applications

The ERα-modulatory properties of this compound position it as a promising candidate for multiple therapeutic applications, particularly in conditions characterized by dysregulated inflammation, angiogenesis, or cell proliferation. The compound's ability to simultaneously target multiple pathways through ERα engagement offers potential advantages over single-target approaches, especially for complex multifactorial diseases.

In chronic inflammatory conditions associated with cardiovascular risk factors and metabolic syndrome, delphinidin's suppression of T lymphocyte activation and pro-inflammatory differentiation (Th1, Th17) suggests potential for managing obesity-related inflammation and its complications [6] [8]. The demonstrated efficacy in T cells from metabolic syndrome patients is particularly relevant for translational development, as it indicates activity in the precise cell populations contributing to disease pathology. The ERα-dependent mechanism provides a specific molecular target for further optimization and reduces likelihood of off-target effects.

For cancer therapy and prevention, delphinidin's anti-angiogenic properties combined with its direct effects on tumor cell signaling offer a multi-pronged approach. The inhibition of VEGF-induced endothelial cell proliferation and mitochondrial biogenesis disrupts the tumor vascular niche, while direct effects on cancer cell cycle progression and survival signaling can suppress tumor growth [2] [7] [10]. The compound's reported efficacy in models of melanoma, breast cancer, and colorectal cancer highlights its broad potential applicability, while the ERα mechanism provides opportunities for biomarker-driven patient selection.

In psoriasis and other inflammatory skin disorders, delphinidin has demonstrated promising effects in preclinical models by normalizing keratinocyte differentiation and reducing expression of inflammatory mediators such as S100A7 and S100A15 [10]. The compound's favorable skin penetration and tissue distribution properties support topical development for dermatological applications, potentially leveraging its dual anti-inflammatory and differentiation-normalizing activities.

Technical Considerations and Optimization Strategies

Several technical challenges require careful consideration when designing experiments with this compound. The compound's limited stability under physiological conditions (pH >3, light exposure) necessitates appropriate handling procedures including preparation of fresh stock solutions, protection from light, and use of acidic vehicles when possible [1] [2]. The low bioavailability observed in vivo represents a significant translational challenge that may be addressed through formulation strategies such as encapsulation in small extracellular vesicles, which has demonstrated 100-fold increased potency in endothelial cell models [2].

Experimental optimization should include careful attention to cell-type specific responses and appropriate controls for ERα dependence. The following considerations are particularly important:

  • Cell source variations: Primary cells from different donors may show variable responses; include sufficient biological replicates
  • Culture conditions: Serum composition and density can influence ERα expression and activity
  • Time course studies: Include multiple time points based on specific readouts (early signaling vs. proliferation/differentiation)
  • ERα validation: Always include pharmacological inhibition (fulvestrant) and/or genetic approaches to confirm ERα dependence
  • Formulation comparisons: Evaluate both free delphinidin and enhanced delivery formulations (e.g., sEV-loaded) when possible

Analytical method selection should align with specific research questions. For proliferation assessment, CFSE tracking provides single-cell resolution while MTT assays offer throughput advantages. Calcium flux measurements using fluorescent indicators require appropriate controls for dye loading and potential effects on cell viability. Mitochondrial assessments should combine functional measurements (OCR), content analysis (mtDNA), and network visualization for comprehensive profiling.

Conclusion

This compound represents a naturally derived modulator of ERα signaling with demonstrated efficacy across multiple disease-relevant cellular models. Its ability to suppress pathogenic processes in T lymphocytes and endothelial cells through ERα-dependent mechanisms highlights the therapeutic potential of targeting this receptor pathway with naturally derived compounds. The detailed protocols provided herein enable rigorous investigation of delphinidin-ERα interactions, supporting further development of this promising approach for inflammatory conditions, cancer, and cardiovascular diseases. The ongoing challenges of bioavailability and stability are being addressed through innovative formulation strategies, particularly sEV-based delivery, which may unlock the full therapeutic potential of this intriguing natural compound.

References

Comprehensive Application Notes and Protocols: Experimental Setup for Delphinidin Chloride-Induced Autophagy in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Delphinidin Chloride and Autophagy Induction

This compound is a naturally occurring anthocyanidin compound found in various pigmented fruits and vegetables such as blueberries, pomegranates, grapes, and eggplants. As a purple-colored plant pigment, it belongs to the flavonoid class of polyphenolic compounds and possesses a basic anthocyanidin skeleton characterized by multiple hydroxyl groups at the 3, 5, 7, 3', 4', and 5' positions. These structural features enable delphinidin to function as a potent antioxidant and interact with various cellular signaling proteins. Recent research has illuminated delphinidin's significant potential as a therapeutic agent in cancer research, particularly through its ability to induce autophagy in various cancer cell lines.

Autophagy, derived from the Greek words "auto" (self) and "phagy" (eating), is an evolutionarily conserved catabolic process that mediates the degradation of cytoplasmic components via lysosomal machinery. This process plays complex, dual roles in cancer biology—functioning as both a tumor suppressor mechanism through elimination of damaged organelles and proteins, and as a pro-survival pathway under cellular stress conditions. Understanding how delphinidin modulates this critical cellular process requires carefully designed experimental approaches that can accurately detect and quantify autophagic activity while elucidating the underlying molecular mechanisms. These application notes provide comprehensive protocols for establishing this compound-induced autophagy experiments, with particular emphasis on methodological considerations specific to this labile compound.

Chemical Properties and Handling Considerations

Structural Characteristics and Stability

This compound (molecular formula: C₁₅H₁₁ClO₇; IUPAC name: 2-(3,4,5-Trihydroxyphenyl)chromenylium-3,5,7-triol chloride) possesses a flavylium cation structure consisting of two aromatic rings (A and B) and one heterocyclic ring (C). The compound features six hydrogen bond donors and six hydrogen bond acceptors, contributing to its high polarity and water solubility under acidic conditions. The presence of multiple hydroxyl groups, particularly the catechol structure in ring B, is primarily responsible for both its potent antioxidant capacity and its chemical instability at physiological pH.

  • Storage conditions: this compound should be stored as a powder at -20°C or -80°C, protected from light and moisture. Prepare stock solutions immediately before use to minimize degradation.
  • Solution preparation: For cell culture experiments, prepare a concentrated stock solution (e.g., 10-50 mM) in acidified DMSO (pH < 3) or acidified water with 0.1% DMSO. Avoid neutral or alkaline solvents as they promote rapid degradation.
  • Stability assessment: Monitor delphinidin stability in experimental conditions by regular spectrophotometric analysis (characteristic absorbance at 530 nm) and HPLC validation when possible.
Experimental Optimization Considerations

When designing experiments with this compound, researchers should consider several compound-specific factors that significantly impact experimental outcomes:

Table 1: Optimization Parameters for this compound Experiments

Parameter Recommended Condition Rationale
Solvent Control Acidified DMSO (pH < 3, ≤0.1% final concentration) Matches solvent conditions without delphinidin
Working pH Physiological (7.4) for treatment, acidic for stock Stability vs. biological relevance balance
Light Exposure Minimal; amber tubes, dark incubation Prevents photodegradation
Treatment Duration 2-48 hours (time-course recommended) Captures early and late autophagy stages
Temperature 37°C for cell treatment, -20°C/-80°C for storage Maintains compound stability

Recent studies have explored novel formulation approaches to enhance delphinidin stability, including encapsulation in small extracellular vesicles (sEVs) or stabilization with sulfobutylether-β-cyclodextrin. These approaches have demonstrated significantly improved bioavailability and efficacy, with sEV-loaded delphinidin showing 2-100 fold increases in potency across various angiogenesis assays [1]. While these advanced formulations may not be accessible to all laboratories, they represent important advancements in addressing the inherent stability challenges of this promising natural compound.

Experimental Setup and Protocol

Cell Culture and Treatment Conditions

Appropriate cell line selection is critical for this compound autophagy studies. Based on published research, responsive models include non-small cell lung cancer (A549), HER-2 positive breast cancer (MDA-MB-453 and BT474), and various other cancer cell types. Cells should be maintained in their recommended culture media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂ (or 100% O₂ for MDA-MB-453 cells specifically). For experimentation:

  • Seed cells at appropriate densities (e.g., 1 × 10⁴ cells/well in 96-well plates for viability assays, 1 × 10⁵ cells/well in 12-well plates for Western blotting, and 1 × 10⁶ cells/well in 6-well plates for immunofluorescence) and allow to adhere for 24 hours.
  • Prior to delphinidin treatment, replace medium with fresh complete medium containing the desired concentrations of this compound. Include vehicle control (acidified DMSO, ≤0.1%) and positive controls for autophagy induction (e.g., rapamycin 100 nM or EBSS starvation medium).
  • Treatment concentrations typically range from 5-200 μM this compound, with most studies reporting effects in the 20-100 μM range for 24-48 hour treatments. However, optimal concentration should be empirically determined for each cell line using viability assays.

Table 2: Established Effective this compound Concentrations in Various Cancer Models

Cell Line Cancer Type Effective Concentration Treatment Duration Observed Effects
A549 Non-small cell lung cancer 5-50 μM 24-48 hours Radiation sensitization, LC3-II accumulation [2]
MDA-MB-453 HER-2 positive breast cancer 40-200 μM 48 hours Dose-dependent apoptosis & autophagy [3]
BT474 HER-2 positive breast cancer 40-200 μM 48 hours mTOR suppression, AMPK activation [3]
HAoECs Aortic endothelial cells 0.1-5 μg/mL (~0.2-10 μM) 24 hours Anti-angiogenic effects [1]
Control Setup and Validation

Comprehensive control design is essential for proper interpretation of autophagy experiments. The following control conditions should be included in every experiment:

  • Vehicle control: Cells treated with acidified DMSO (pH < 3) at the same concentration used for delphinidin treatments (typically 0.1%).
  • Positive autophagy induction control: Cells treated with known autophagy inducers such as rapamycin (100-500 nM) or subjected to nutrient starvation using EBSS medium for 2-6 hours.
  • Autophagy inhibition controls: Cells treated with autophagy inhibitors alone (3-MA 5 mM for 2.5 hours pretreatment; bafilomycin A1 100-200 nM for 2-8 hours) to establish baseline conditions.
  • Combination treatments: Cells pretreated with autophagy inhibitors followed by this compound to determine if autophagy plays a protective or destructive role.

Autophagy Assessment Methods

Molecular Analysis (Protein Extraction and Western Blotting)

Western blot analysis of autophagy markers remains the most widely used approach for detecting autophagic activity. For reliable results:

  • Harvest cells using RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape cells thoroughly and incubate on ice for 30 minutes, followed by centrifugation at 14,000 × g for 15 minutes at 4°C.
  • Quantify protein concentration using BCA or Lowry assay, and separate 20-50 μg of protein by SDS-PAGE (12-15% gels for optimal LC3 separation).
  • Transfer to PVDF membranes, block with 5% non-fat milk, and incubate with primary antibodies overnight at 4°C.
  • Key primary antibodies for delphinidin-induced autophagy studies include:
    • LC3 (1:1000): Distinguish LC3-I (16 kDa) from LC3-II (14 kDa); increased LC3-II:LC3-I ratio indicates autophagy induction.
    • p62/SQSTM1 (1:1000): Decreased levels suggest autophagic flux; accumulation indicates impaired autophagy.
    • mTOR, p-mTOR, AMPK, p-AMPK, ULK1, p-ULK1 (1:1000): Key regulators of autophagy initiation.
    • AKT, p-AKT, PI3K, p-PI3K (1:1000): upstream signaling pathways.
    • ATG5, ATG7, Beclin-1 (1:1000): Core autophagy machinery components.
  • For autophagic flux assessment, include samples treated with lysosomal inhibitors such as bafilomycin A1 (100 nM) or chloroquine (20 μM) for 2-6 hours before harvesting. Increased LC3-II accumulation in the presence of inhibitors indicates functional autophagic flux.
Imaging-Based Assessment

Microscopic evaluation provides visual confirmation of autophagy and spatial information about autophagosome formation. Multiple approaches can be employed:

  • Immunofluorescence staining: Seed cells on coverslips, treat with delphinidin, fix with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and incubate with LC3 primary antibody (1:200) followed by appropriate fluorescent secondary antibody. Count LC3 puncta per cell (≥10 puncta/cell considered positive) using fluorescence microscopy [2].
  • GFP-LC3 transfection: Transfect cells with GFP-LC3 plasmid using Lipofectamine 2000 or similar reagents 24 hours before delphinidin treatment. After treatment, fix cells and visualize GFP-LC3 puncta formation using fluorescence microscopy [3].
  • Transmission electron microscopy: The gold standard for autophagy detection. Fix cell pellets with 2.5% glutaraldehyde in phosphate buffer, post-fix with 1% osmium tetroxide, dehydrate through graded ethanol series, and embed in epoxy resin. Section (60-80 nm), stain with uranyl acetate and lead citrate, and examine under TEM. Identify autophagosomes as double-membraned vesicles containing cytoplasmic material [3].
Functional Assays

Cell viability and death assays help determine the functional consequences of delphinidin-induced autophagy:

  • MTT or CCK-8 assay: Seed cells in 96-well plates (1 × 10⁴ cells/well), treat with delphinidin for 24-48 hours, add MTT (0.5 mg/mL) or CCK-8 solution (10% v/v), incubate for 2-4 hours, and measure absorbance at 570 nm or 450 nm, respectively [2] [3].
  • Clonogenic assay: Seed cells at low density (1,000 cells/well in 6-well plates), treat with delphinidin for 24 hours, then culture in fresh medium for 7-10 days. Fix with methanol, stain with Wright's stain or crystal violet, and count colonies containing >50 cells [2].
  • Annexin V/PI apoptosis assay: Harvest cells after treatment, wash with PBS, resuspend in binding buffer, and incubate with Annexin V-FITC and PI for 20 minutes at room temperature in the dark. Analyze using flow cytometry to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [2].

Signaling Pathway Analysis

Delphinidin induces autophagy primarily through modulation of key nutrient-sensing and stress response pathways. The diagram below illustrates the core signaling network involved in delphinidin-mediated autophagy induction:

G cluster_mTOR mTOR Pathway (Inhibition) cluster_AMPK AMPK Pathway (Activation) cluster_MAPK MAPK Pathway (Activation) cluster_autophagy Autophagy Machinery Delphinidin Delphinidin PI3K PI3K Delphinidin->PI3K AMPK AMPK Delphinidin->AMPK JNK JNK/MAPK Delphinidin->JNK mTOR mTOR Complex p70S6K p70S6K mTOR->p70S6K eIF4E eIF4E mTOR->eIF4E ULK1 ULK1 Complex mTOR->ULK1 AKT AKT PI3K->AKT AKT->mTOR AMPK->ULK1 AMPK->ULK1 LKB1 LKB1/STK11 LKB1->AMPK Phagophore Phagophore Formation ULK1->Phagophore ERK ERK JNK->ERK p38 p38 JNK->p38 Autophagosome Autophagosome JNK->Autophagosome LC3I_II LC3-I to LC3-II Conversion Phagophore->LC3I_II LC3I_II->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Degradation Cargo Degradation Autolysosome->Degradation

Diagram 1: Delphinidin-induced autophagy signaling pathways. Delphinidin (yellow) modulates multiple signaling pathways: inhibits PI3K/AKT/mTOR pathway (red), activates AMPK pathway (green) and JNK/MAPK pathway (blue), collectively promoting autophagy machinery activation.

The molecular interplay illustrated above demonstrates that delphinidin modulates autophagy through coordinated action on multiple signaling nodes:

  • mTOR pathway inhibition: Delphinidin suppresses the mTOR pathway by inhibiting phosphorylation of PI3K, AKT, and mTOR itself, thereby relieving mTOR-mediated inhibition of ULK1 and initiating autophagy [2] [3].
  • AMPK pathway activation: Delphinidin activates AMPK directly or through upstream regulators like LKB1, leading to ULK1 phosphorylation at activating sites and subsequent autophagy induction [3].
  • MAPK pathway modulation: Delphinidin activates JNK/MAPK signaling, which contributes to autophagy induction through transcription factor activation and potential post-translational modifications of autophagy regulators [2].

Data Interpretation and Troubleshooting

Analyzing Autophagy Function

Determining autophagic flux is critical for understanding the functional role of autophagy in delphinidin-treated cells. The following approaches help distinguish between complete and impaired autophagic processes:

  • Compare LC3-II levels with and without lysosomal inhibitors (bafilomycin A1, chloroquine). Increased LC3-II accumulation in inhibitor-treated samples indicates active autophagic flux.
  • Monitor p62/SQSTM1 degradation. Progressive p62 decrease suggests successful autolysosomal degradation, while p62 accumulation despite LC3-II increase suggests impaired autophagic completion.
  • Assess long-lived protein degradation using radioactive labeling or commercial kits to quantify bulk autophagic degradation activity.

The functional role of autophagy induced by delphinidin (protective vs. cytotoxic) can be determined using pharmacological inhibitors or genetic approaches:

  • Pharmacological inhibition: Pretreat cells with 3-MA (5 mM, 2.5 hours) to inhibit autophagosome formation or bafilomycin A1 (100-200 nM, 2-8 hours) to inhibit autolysosomal degradation before delphinidin treatment.
  • Genetic inhibition: Transfect cells with siRNA targeting essential autophagy genes (ATG5, ATG7, or Beclin-1) 48 hours before delphinidin treatment.
  • Outcome assessment: If autophagy inhibition enhances delphinidin-induced cell death, autophagy likely serves a protective function. If inhibition reduces cell death, autophagy may contribute to cell death.
Common Technical Challenges and Solutions

Table 3: Troubleshooting Guide for Delphinidin Autophagy Experiments

Problem Potential Causes Solutions
Inconsistent Western blot results for LC3 Delphinidin degradation; inefficient protein transfer Freshly prepare delphinidin stock; optimize transfer conditions; use 15% gels
High background cell death Excessive delphinidin concentration; solvent toxicity Perform dose-response; ensure DMSO ≤0.1%; check serum concentration
Weak LC3 puncta signal Insufficient autophagy induction; antibody issues Include positive controls; optimize antibody dilution; try GFP-LC3 transfection
Discrepancy between LC3-II and p62 data Impaired autophagic flux; assay timing Perform flux analysis with inhibitors; optimize treatment duration
Minimal pathway modulation Cell-type specific responses; delphinidin instability Validate in responsive cell lines; ensure proper storage and handling

References and Additional Resources

  • PMC7445475: Delphinidin enhances radio-therapeutic effects via autophagy induction in non-small cell lung cancer [2].
  • PMC6189458: The Multifaceted Regulation of Autophagy Induction [4].
  • PMC6678135: A Comprehensive Review of Autophagy and Its Various Roles in Disease [5].
  • PMC5870693: Delphinidin induced protective autophagy via mTOR pathway in HER-2 positive breast cancer [3].
  • PMC8703615: Enhancement of the Anti-Angiogenic Effects of Delphinidin Through Small Extracellular Vesicles [1].
  • Springer: Anticancer potential of delphinidin and its derivatives (2024) [6].

Appendix: Additional Methodological Details

Buffer Formulations
  • Acidified DMSO: Add 1-2 μL of concentrated HCl to 1 mL of DMSO to achieve pH < 3. Verify with pH paper.
  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors immediately before use.
  • EBSS Starvation Medium: For positive control of autophagy induction. Composition: 1.8 mM CaCl₂, 5.4 mM KCl, 0.8 mM MgSO₄, 117 mM NaCl, 26.2 mM NaHCO₃, 1.0 mM NaH₂PO₄, and 5.6 mM glucose.
Equipment Settings
  • Western blot transfer: For LC3-II detection, use wet transfer system at 100V for 1-1.5 hours or semi-dry transfer at 15-20V for 30-45 minutes.
  • Flow cytometry: For Annexin V/PI apoptosis detection, use 488 nm excitation and collect fluorescence at 530 nm (FITC) and >575 nm (PI).
  • Electron microscopy: Image autophagic structures at 5,000-15,000× magnification for optimal visualization of autophagic vesicles.

References

delphinidin chloride stability storage conditions -20°C -80°C

Author: Smolecule Technical Support Team. Date: February 2026

Storage Conditions and Stability Data

The table below summarizes the key storage and stability information available from the search results.

Aspect Details Source / Context
Recommended Storage -20°C (for the analytical standard) [1]
Stability Factors Temperature, pH, light, oxygen [2] [3]
pH Stability Stable at pH < 3; degrades rapidly under physiological conditions [3]
Light Sensitivity Light-sensitive; significant degradation under forced conditions (except UV light) [3] [4] [5]
Supporting Data Instability prompts use of specialized delivery systems (e.g., small extracellular vesicles) to improve bioavailability and efficacy. [3]

Experimental Protocol: Stability and Quantification

For researchers needing to verify the stability of delphinidin chloride in their lab, here is a detailed methodology for a stability-indicating HPLC-UV method, adapted from a study on Hibiscus sabdariffa extracts which used Delphinidin-3-O-sambubioside (a glycoside of delphinidin) as a marker [4] [5].

  • Instrument: HPLC system with UV-Vis detector.
  • Column: Eclipse Plus C18 (or equivalent reverse-phase column).
  • Mobile Phase:
    • A: Water with 0.2% Formic Acid (v/v)
    • B: Acetonitrile
    • Use a gradient elution program to achieve separation.
  • Flow Rate: 0.8 mL/min
  • Detection Wavelength: 525 nm
  • Column Temperature: 45 °C
  • Injection Volume: 15 μL
  • Sample Preparation: Dissolve samples in an appropriate solvent (e.g., acidified methanol or the mobile phase). Filter through a 0.45 μm or 0.22 μm membrane filter before injection.
Forced Degradation Studies

To confirm the method is "stability-indicating" (i.e., it can detect degradation products without interference), forced degradation studies should be performed [4]:

  • Acidic Hydrolysis: Treat sample with 0.1 M HCl for a defined period at room temperature.
  • Basic Hydrolysis: Treat sample with 0.1 M NaOH.
  • Oxidative Degradation: Treat sample with a low concentration of hydrogen peroxide (e.g., 3%).
  • Thermal Degradation: Expose solid sample to elevated temperature (e.g., 60°C).
  • Photolytic Degradation: Expose solution to UV light.

The method is specific if there is no interference from impurities or degradation products at the retention time of the delphinidin compound, and if significant degradation is observed under all tested conditions except UV light [4].

This workflow visualizes the key stages of the stability assessment protocol:

Start Start Stability Assessment Prep Sample Preparation Start->Prep Degrade Forced Degradation Prep->Degrade Analyze HPLC-UV Analysis Degrade->Analyze Interpret Data Interpretation Analyze->Interpret

Troubleshooting Common Issues

Here are solutions to common problems related to this compound stability:

  • Unexpected Degradation Despite -20°C Storage:

    • Cause & Solution: The compound is highly susceptible to pH and repeated freeze-thaw cycles. Ensure the compound is dissolved in an acidified solvent (e.g., 0.1% formic acid in water or methanol, pH < 3) for long-term storage as a solution. Aliquot the solution to minimize freeze-thaw cycles [3].
  • Poor Recovery or Low Apparent Potency in Bioassays:

    • Cause & Solution: Rapid degradation under physiological conditions (neutral pH, 37°C) leads to low bioavailability. Consider using advanced delivery systems, such as encapsulation in small extracellular vesicles (sEVs), which have been shown to enhance stability and efficacy by 2 to 100-fold in cellular models [3].
  • Inconsistent HPLC Results:

    • Cause & Solution: The method may not be separating the parent compound from its degradation products. Employ a stability-indicating method (as described above) and validate its specificity through forced degradation studies to ensure accurate quantification [4].

Key Takeaways and Recommendations

  • Adhere to -20°C Storage: This is the specified and scientifically supported condition for storing the this compound standard [1].
  • Control the Chemical Environment: Stability is profoundly dependent on low pH. For any solution preparation, use acidified solvents to maintain stability [3].
  • Protect from Light: Always store this compound in amber vials or wrapped in aluminum foil to minimize light-induced degradation [4] [3].
  • Validate Your Methods: Use a stability-indicating HPLC method to accurately monitor the integrity of your compound over time and under experimental conditions [4].

References

preventing delphinidin chloride degradation in solution

Author: Smolecule Technical Support Team. Date: February 2026

Factors Affecting Delphinidin Chloride Stability

Delphinidin is highly susceptible to degradation due to its chemical structure. The table below outlines the main factors and their effects [1] [2] [3].

Factor Effect on Stability Underlying Mechanism
pH High instability at neutral/basic pH; most stable in acidic conditions. Acidic pH maintains stable flavylium cation (red); basic pH forms unstable quinonoid bases (blue) that degrade to brown products [2] [3].
Temperature Degradation increases with temperature. Higher temperatures accelerate chemical degradation processes [1] [4].
Light Exposure, especially to UV light, promotes degradation. Light acts as energy source for degradation reactions; UV radiation particularly damaging [1] [4].
Oxygen Presence leads to oxidation. Reactive oxygen species (ROS) attack molecular structure [1] [2].

Practical Stabilization Strategies

Here are actionable methods you can implement in the lab to enhance the stability of your this compound solutions.

Strategy Implementation Method Rationale
Acidify Solvents Use solvents acidified with 0.1-0.5% formic acid (FA) or hydrochloric acid (HCl). Maintains solution at low pH (≤3.0) to preserve flavylium cation form [4] [3].
Low-Temperature Storage Store stock and working solutions at -80°C or -20°C; use cold blocks/ice during experiments. Slows down kinetic rate of all degradation reactions [1].
Protect from Light Use amber vials or foil-wrap containers; minimize light exposure during processing. Prevents photo-oxidation and light-induced degradation [4].
Antioxidants & Inert Atmosphere Add low concentrations of antioxidants (e.g., ascorbic acid); blanket storage vials with inert gas (N₂ or Argon). Antioxidants scavenge ROS; inert atmosphere removes oxygen for oxidation-sensitive compounds [2].
Enzymatic Acylation Explore lipase-mediated acylation (advanced strategy). Adding acyl groups (e.g., organic acids) to glycosyl moieties significantly improves stability against pH, heat, light [3].

Analytical Protocol for Stability Monitoring

You can use this stability-indicating HPLC-UV method to quantitatively monitor this compound in your solutions and assess the effectiveness of your stabilization strategies [4].

  • Instrument: HPLC system with a diode array detector (DAD).
  • Column: Eclipse Plus C18 (or equivalent reverse-phase column).
  • Mobile Phase:
    • A: Water acidified with 0.2% Formic Acid (v/v)
    • B: Acetonitrile
  • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 90 | 10 | | 5 | 90 | 10 | | 10 | 70 | 30 | | 15 | 70 | 30 | | 16 | 90 | 10 | | 20 | 90 | 10 |
  • Flow Rate: 0.8 mL/min
  • Column Temperature: 45 °C
  • Injection Volume: 15 µL
  • Detection Wavelength: 525 nm (characteristic for anthocyanins)
  • Sample Preparation: Dilute your this compound solution in acidified water or the starting mobile phase. Filter through a 0.22 µm or 0.45 µm membrane before injection to protect the column.

This method is specific, as excipients and degradation products do not interfere with the delphinidin peak at around 3.2 minutes [4].

Experimental Workflow for Stability Testing

The following diagram illustrates a logical workflow for setting up and analyzing the stability of your this compound solution.

G Start Prepare this compound Solution A Acidify solvent (e.g., 0.2% Formic Acid) Start->A B Divide into aliquots A->B C Apply Stress Conditions B->C Control Control: Freshly prepared, optimal storage B->Control Stress Stress Tests: C->Stress D HPLC-UV Analysis (Use stability-indicating method) E Compare peak area/intensity against controls D->E Control->D Light Light exposure (e.g., 24h under lab lighting) Stress->Light Heat Elevated temperature (e.g., 40°C for several hours) Stress->Heat Ox Oxidative stress (e.g., add low % H₂O₂) Stress->Ox Light->D Heat->D Ox->D

Troubleshooting Common Issues

Here are answers to specific problems you might encounter.

  • Q: My delphinidin solution has turned from purple to brown. What happened?

    • A: This is a classic sign of degradation at neutral or basic pH, where the flavylium cation has broken down. Check the pH of your solvent and ensure it is adequately acidified (pH ≤ 3.0). Always prepare fresh stock solutions in acidified solvents [2] [3].
  • Q: The delphinidin peak in my HPLC chromatogram is getting smaller over time, and new peaks are appearing. What does this mean?

    • A: This confirms that degradation is occurring. The decreasing main peak represents intact delphinidin, while the new peaks are likely degradation products. Using the HPLC method provided, you can monitor this quantitatively. Implement more stringent storage conditions (e.g., lower temperature, complete light protection, inert atmosphere) [4].
  • Q: Are there any advanced chemical strategies to make delphinidin more stable?

    • A: Yes, enzymatic acylation is a promising strategy. This process uses lipases (e.g., from Candida antarctica) to attach acyl groups (like aliphatic or aromatic acids) to the sugar moiety of delphinidin glycosides. This modification can dramatically improve stability against pH, heat, and light, making the molecule more suitable for experiments and formulations [3].

References

optimizing delphinidin chloride concentration for cytotoxicity assays

Author: Smolecule Technical Support Team. Date: February 2026

Delphinidin Cytotoxicity Concentration Reference Table

The table below consolidates effective concentrations of delphinidin from various peer-reviewed studies to serve as a starting point for your experimental design.

Cell Line / Model Assay Type Effective Concentration Range Key Findings Source
Human Peripheral Blood Lymphocytes Chromosome Aberration, Micronucleus 25 - 100 µM No genotoxicity; showed antigenotoxic effect against Mitomycin-C. [1]
Human Osteosarcoma (U2OS) MTT ~22 - 96 µM (10 - 200 µg/mL) Concentration-dependent cytotoxicity; induced apoptosis and autophagy. [2]
Non-Small-Cell Lung Cancer (NCI-H441, SK-MES-1) MTT, Western Blot 5 - 60 µM Inhibited cell proliferation and induced apoptosis by targeting EGFR/VEGFR2 pathways. [3]
Human Osteosarcoma (HOS, MG-63, U2OS) MTT, Colony Formation 0 - 100 µM Induced apoptosis and suppressed epithelial-to-mesenchymal transition (EMT). [4]
Normal Human Lung Cells (HEL 299) MTT 2.5 - 5 µM Radioprotective effect at low concentrations (increased cell survival post-proton beam). [5]

Detailed Experimental Protocols

Here are the detailed methodologies for two key assays referenced in the table to help you replicate these experiments.

Protocol 1: MTT Assay for Cytotoxicity (Adapted from Multiple Sources)

This protocol is a standard method used to determine cell viability and delphinidin's cytotoxic effects [2] [5].

  • Cell Seeding: Seed cells in a 96-well microtiter plate at a density of 1 × 10⁴ cells per well in 100-200 µL of complete culture medium. Incubate for 24 hours to allow cell attachment. [2] [5]
  • Treatment: Prepare a stock solution of delphinidin in DMSO. Treat cells with a serial dilution of delphinidin to achieve your desired final concentration range (e.g., 0-200 µM). Include a vehicle control (DMSO only) and a blank control (media only). The final DMSO concentration should not exceed 0.1-0.5% (v/v) to avoid solvent toxicity. [3]
  • Incubation: Incubate the treated cells for the desired exposure period (e.g., 24-48 hours) at 37°C in a humidified 5% CO₂ chamber. [2]
  • MTT Application: After treatment, add MTT solution (5 mg/mL in PBS) to each well. The typical volume is 10-20% of the total culture volume. Incubate for 2-4 hours at 37°C to allow formazan crystal formation. [2] [5]
  • Solubilization: Carefully aspirate the culture medium. Dissolve the formed formazan crystals in an appropriate volume of DMSO (e.g., 100-200 µL per well). [2]
  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle control. [2]
Protocol 2: Western Blot Analysis for Apoptosis Signaling

This protocol is used to investigate the mechanisms of delphinidin-induced cell death, such as apoptosis and autophagy [2].

  • Cell Treatment and Lysis: Seed and treat cells as required. After treatment, aspirate the medium and wash cells with cold PBS. Lyse cells on ice using RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors. Incubate for 20-30 minutes on ice. [3]
  • Protein Quantification: Centrifuge the lysates at 14,000× g for 10-15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
  • Gel Electrophoresis: Resolve 20-50 µg of total protein per sample by SDS-PAGE (8-12% gels).
  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with specific primary antibodies (e.g., against PARP, Caspase-3, LC3-II, Bcl-2, Bax) overnight at 4°C. The next day, incubate with an appropriate HRP-conjugated secondary antibody. [2] [3]
  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system. [2]

Frequently Asked Questions & Troubleshooting

Q1: My cytotoxicity assay shows no effect, or the results are inconsistent. What could be wrong?

  • Check Solvent Toxicity: Ensure the final concentration of DMSO in your assay does not exceed 0.5%. A high DMSO concentration can be toxic to cells and mask the compound's effect. [3]
  • Verify Concentration Range: The chosen concentration range might be too low. Consult the reference table and consider expanding your range to higher concentrations, as some cancer cell lines require doses above 50 µM for a significant effect. [1] [2]
  • Confirm Cell Line Sensitivity: Different cell lines have varying sensitivities. Verify that your cell line is responsive to delphinidin by checking literature. For example, NSCLC and osteosarcoma lines are well-documented, while others may not be. [6] [3]
  • Assay Interference: Some compounds can interfere with assay reagents. For instance, polyphenols can reduce MTT independently of cellular activity. Use multiple assays (e.g., ATP-based luminescence alongside MTT) to confirm results. [6]

Q2: I am observing cytotoxic effects in my control cells. How can I troubleshoot this?

  • Review Cell Culture Health: Ensure your cells are healthy and not over-confluent at the start of the assay. High cell density can lead to nutrient depletion and contact inhibition, affecting results. [6]
  • Stringent Sterile Technique: Check for microbial contamination (bacteria, mycoplasma), which can severely impact cell viability and skew assay results.
  • Validate Reagent Stability: MTT and other assay reagents can degrade if improperly stored or subjected to multiple freeze-thaw cycles. Aliquot reagents and protect light-sensitive dyes. [6]

Q3: Why is it critical to perform a dose-response curve instead of testing a single concentration? A dose-response curve is essential because delphinidin can have dual effects: it may be cytotoxic at high concentrations in cancer cells but cytoprotective at low concentrations in normal cells. [5] Testing a range of concentrations allows you to accurately determine the IC₅₀ for efficacy and identify any non-specific toxicity or protective effects.

Experimental Workflow & Mechanism of Action

The following diagram maps out the key experimental steps and the hypothesized signaling pathways through which delphinidin exerts its cytotoxic effects, based on the literature reviewed.

G cluster_0 Experimental Workflow for Cytotoxicity Assessment cluster_1 Hypothesized Mechanisms of Delphinidin-Induced Cytotoxicity Start Plan Experiment & Prepare Stock Solution Step1 Seed & Culture Cells (Allow adherence for 24h) Start->Step1 Step2 Treat with Delphinidin (Serially diluted concentrations) Step1->Step2 Step3 Incubate (e.g., 24-48h) & Perform Assay (e.g., MTT) Step2->Step3 Step4 Analyze Data (e.g., Calculate IC₅₀, Viability %) Step3->Step4 End Mechanistic Investigation (Western Blot, Flow Cytometry) Step4->End Dp Delphinidin Treatment Target Inhibits EGFR/VEGFR2 & MAPK/ERK Pathways Dp->Target Effect1 Induces ROS Accumulation Target->Effect1 Effect2 Triggers Mitochondrial Apoptosis Pathway Target->Effect2 Effect3 Causes Cell Cycle Arrest (at G2/M Phase) Target->Effect3 Outcome Cancer Cell Death (Reduced Proliferation, Increased Apoptosis) Effect1->Outcome Effect2->Outcome Effect3->Outcome

References

delphinidin chloride nuclear division index NDI cytotoxicity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity & Genotoxicity Data of Delphinidin Chloride

The table below summarizes key quantitative findings from published studies on this compound.

Cell Type / System Assay Type Key Findings Concentrations Tested Exposure Duration Reference
Human Peripheral Blood Lymphocytes Chromosome Aberration (CA), Micronucleus (MN), Nuclear Division Index (NDI) No significant genotoxicity; significant antigenotoxic effect (≈50% reduction in MMC-induced CA) 25, 50, 75, 100 μM 24 & 48 hours [1]
Human Peripheral Blood Lymphocytes NDI & Mitotic Index (MI) No cytotoxic effect (NDI and MI were not significantly affected) 25, 50, 75, 100 μM 24 & 48 hours [1]
Human Osteosarcoma (U2OS) Cell Viability (MTT), ROS, Apoptosis/Autophagy Concentration-dependent cytotoxicity; induced apoptosis and ROS accumulation 0–200 μM (≈0- ~80 μg/mL) 48 hours [2]

Experimental Protocols

Here are detailed methodologies for key experiments you can perform.

Determining Cytotoxicity via Nuclear Division Index (NDI)

The NDI evaluates the average number of cell divisions, providing a direct measure of cytostatic/cytotoxic effects [1].

  • Cell Culture: Use human peripheral blood lymphocytes cultured in chromosome medium. Incubate at 37°C.
  • Treatment: Treat cultures with various concentrations of this compound (e.g., 25-100 μM) for 24-48 hours. Include a negative (solvent) control and a positive control (e.g., Mitomycin C for antigenotoxicity studies).
  • Stopping Division: Add colchicine to the cultures to arrest cells in metaphase.
  • Harvesting & Staining: Harvest cells, treat with a hypotonic solution, fix with Carnoy's fixative, and drop the cell suspension onto slides for staining.
  • Scoring & Calculation: Under a microscope, score 1000 cells and categorize them based on the number of nuclei (1 to 4). Calculate the NDI using the formula: NDI = (M1 + 2M2 + 3M3 + 4M4) / N where M1-M4 represent the number of cells with 1 to 4 nuclei, and N is the total number of cells scored [1].
Assessing Cell Cycle Status using Flow Cytometry with Propidium Iodide (PI)

This protocol helps analyze DNA content to determine cell cycle distribution and can indicate cell cycle arrest.

  • Cell Harvesting & Fixation: Harvest cells and create a single-cell suspension. Wash with PBS. Gently resuspend the cell pellet and add ice-cold 70% ethanol drop-wise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
  • Staining: Centrifuge to remove ethanol and wash the cell pellet with PBS. Resuspend the cells in a PI/RNase staining solution (e.g., 500 μL containing PI and RNase A) and incubate for at least 10-20 minutes at room temperature, protected from light. RNase is crucial to ensure PI stains only DNA, not RNA [3].
  • Flow Cytometry Analysis:
    • Instrument Setup: Use a flow cytometer with a 488 nm laser and a filter to detect PI emission (e.g., 610/20 nm bandpass).
    • Gating: Use forward scatter (FSC) vs. side scatter (SSC) to gate on intact cells. Then, use pulse processing (PI area vs. PI width) to exclude doublets and cell aggregates, ensuring you analyze only single cells [4] [3].
    • Analysis: Collect the PI fluorescence data and use analysis software to fit the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Troubleshooting Common Issues in Cytotoxicity Assays

Issue Possible Cause Solution
Weak or No Fluorescence in PI Staining Inadequate permeabilization, preventing PI from entering cells. Ensure cells are properly fixed and permeabilized. When using ethanol, add it drop-wise while vortexing. For other intracellular targets, consider using detergents like Triton X-100 after aldehyde fixation [5] [3].
High Background in Flow Cytometry PI binding to RNA. Always include RNase in your PI staining solution [3].
Poor Resolution of Cell Cycle Phases (High CV) High flow rate during acquisition; cell clumping. Run samples at the lowest possible flow rate. This is critical for obtaining low coefficients of variation (CV) and clear separation of G0/G1, S, and G2/M peaks [5]. Use pulse processing (area vs. width/height) to gate out doublets and ensure a single-cell suspension during preparation [4] [3].
No Observed Cytotoxic Effect Cell is not proliferating actively; concentration is too low. Ensure cells are harvested during asynchronous, exponential growth. Perform a dose-response curve to determine the effective concentration range for your specific cell type [5].
Inconsistent NDI Results Inconsistent scoring criteria between operators. Establish and adhere to strict, standardized scoring criteria. Ensure all personnel are trained to consistently identify binucleated cells.

G cluster_legend Key Mechanism Delphinidin Delphinidin Autophagy Autophagy Delphinidin->Autophagy Induces (LC3-II conversion) ROS ROS Delphinidin->ROS Induces Apoptosis Apoptosis CellDeath CellDeath Apoptosis->CellDeath Autophagy->Apoptosis Excess induces Autophagy->CellDeath If inhibited ROS->Apoptosis Accumulation promotes ROS->Autophagy Can initiate ROS->CellDeath A Direct/Empirically Observed B Proposed/Context-Dependent C (Based on osteosarcoma study)

Mechanism of Delphinidin-Induced Cytotoxicity

G cluster_ndi NDI Protocol cluster_fc Flow Cytometry Protocol Start Start Experiment Culture Culture Cells (e.g., Lymphocytes, U2OS) Start->Culture Treat Treat with This compound Culture->Treat NDI NDI Assay Treat->NDI FC Flow Cytometry (Cell Cycle) Treat->FC Analyze Analyze Data NDI->Analyze FC->Analyze N1 Add Cytochalasin-B N2 Harvest & Stain Cells N1->N2 N3 Score Binucleated Cells (Microscope) N2->N3 F1 Harvest & Fix Cells (70% Ethanol) F2 Stain with PI/RNase F1->F2 F3 Acquire on Flow Cytometer (Use Low Flow Rate) F2->F3

Cytotoxicity Assessment Workflow

Key Conclusions for Your Research

Based on the compiled data:

  • Dose and Context Matter: this compound is not cytotoxic to normal human lymphocytes at concentrations up to 100 μM but shows potent, concentration-dependent cytotoxicity in human osteosarcoma cells [1] [2].
  • Mechanism of Action: The cytotoxic effect in cancer cells is linked to the induction of apoptosis and the accumulation of ROS. It may also induce autophagy, but this appears to be a compromised cellular response rather than a protective one [2].
  • Reliable Assays: The Nuclear Division Index (NDI) is a robust metric for assessing cytostasis in proliferating cells, while flow cytometry with PI staining is a cornerstone technique for analyzing cell cycle distribution and cytotoxicity.

References

mitotic index MI measurement for delphinidin chloride experiments

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Mitotic Index and Its Measurement

The Mitotic Index (MI) is the proportion of cells in a population that are undergoing mitosis at a specific time. It is a direct measure of cell proliferation and is often expressed as a percentage [1].

  • Mitotic Index vs. Other Measures: It is distinct from mitotic count (number of mitoses per mm²) and mitotic rate (the rate at which cells enter mitosis) [2]. The MI is considered a density-independent measure that can correlate well with tumor grade and other proliferation indices [1].
  • Relevance to Delphinidin Chloride: Research on bioflavonoids like delphinidin suggests they can impact cell division. One study found that delphinidin can inhibit topoisomerase II activity and induce premature centromere division (PCD), which affects mitosis [3]. Measuring the MI is therefore a key method for quantifying the effect of this compound on cell cycle progression.

Standard Methods for MI Quantification

You can choose from several established methods to quantify the mitotic index, each with its own advantages and technological requirements. The table below summarizes the core approaches.

Method Core Principle Key Output Key Advantages / Limitations

| Microscopy (Gold Standard) [1] | Visual identification of mitotic figures in stained cells/tissues. | MI = (Number of mitotic cells / Total number of cells counted) × 100% | Adv.: Direct morphological confirmation. Lim.: Time-consuming; subject to observer bias. | | Imaging Flow Cytometry [4] | High-throughput, image-based cell analysis using parameters like Bright Detail Intensity R3. | Automated calculation of mitotic subpopulation. | Adv.: High-throughput; objective. Lim.: Requires specialized, costly equipment. | | Conventional Flow Cytometry [5] | Discrimination of mitotic cells by light scattering, DNA denaturation, or immunocytochemical markers (e.g., pH3, MPM-2). | Proportion of cells in G2/M phase; can identify mitotic cells with specific markers. | Adv.: Very fast analysis of large populations. Lim.: No visual confirmation; indirect measurement. |

Detailed Experimental Protocols

Protocol 1: MI Measurement via Microscopy & Immunostaining

This is an adapted protocol for fixed cells, based on a detailed method for staining zebrafish embryos [1].

Workflow Overview

G A Cell Culture & Treatment (Plate cells, treat with This compound/DMSO) B Fixation (Use 4% PFA) A->B C Permeabilization & Blocking (Use Triton X-100 and serum to block) B->C D Immunostaining (Incubate with primary antibody anti-pH3 and secondary antibody) C->D E Mounting & Imaging (Mount on slides, image with microscope) D->E F Calculation & Analysis (Count pH3+ and total cells to calculate MI) E->F

Key Steps and Reagents:

  • Cell Culture and Treatment: Plate your cells (e.g., human lymphocyte cultures, CCRF-CEM leukemic T-cells) and treat with this compound at various concentrations (e.g., 25, 50, 100 µM, dissolved in DMSO) and for relevant durations [3] [6]. Include a DMSO-only vehicle control.
  • Fixation: Aspirate culture medium and cover cells with ice-cold 4% Paraformaldehyde (PFA) for 30 minutes at room temperature [1].
  • Permeabilization and Blocking: Wash cells with PBS-T (0.8% Triton X-100 in PBS). Incubate with a blocking solution (e.g., 10% normal goat serum in PBS-T) for 2-3 hours at room temperature to prevent non-specific antibody binding [1].
  • Immunostaining:
    • Primary Antibody: Incubate with an antibody against phospho-Histone H3 (Ser10) (pH3), a specific marker of mitosis. Use a recommended dilution (e.g., 1:500 in 1% blocking solution) overnight at 4°C [1].
    • Secondary Antibody & Counterstain: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 647, 1:1000). Simultaneously, add a nuclear counterstain like DAPI (1:1000 from 1 mg/mL stock) to label all nuclei [1].
  • Mounting and Imaging: Mount cells on glass-bottom dishes or slides using a mounting medium. Image using a laser scanning confocal microscope (LSCM) or a standard fluorescence microscope. Acquire images in 3D (z-stacks) to accurately capture all mitotic cells within a tissue volume [1].
  • Calculation and Analysis: Manually or using analysis software (e.g., Imaris), count the number of pH3-positive cells (mitotic cells) and the total number of DAPI-positive cells (total cells). Calculate MI = (Number of pH3+ cells / Total number of DAPI+ cells) × 100% [1].
Protocol 2: Optimized MI Quantification via Imaging Flow Cytometry

This protocol uses the Amnis ImageStream platform to automate quantification and reduce operator bias [4].

Workflow Overview

G A Cell Preparation & Staining (Harvest, fix, and stain with pH3 antibody and DNA dye) B Data Acquisition (Run on ImageStream, collect ~10,000 events) A->B C Population Gating (Gate for single, focused cells using Area and Aspect Ratio) B->C D Mitotic Cell Identification (Apply 'Mean + xSD' algorithm to Bright Detail Intensity R3) C->D E Result Export (Automated MI calculation by IDEAS software) D->E

Key Steps:

  • Cell Preparation and Staining: Harvest and fix cells as in Protocol 1. Perform immunostaining for pH3 and use a DNA dye like DRAQ5 or DAPI.
  • Data Acquisition: Run samples on the ImageStream flow cytometer, collecting a sufficient number of events (e.g., 10,000 cells per sample) for statistical power.
  • Data Analysis with IDEAS Software:
    • Population Gating: Create a mask based on the nuclear stain (DNA dye) and gate for single, focused cells using features like Area and Aspect Ratio.
    • Mitotic Cell Identification: The optimized "Mean + xSD" algorithm can be used. This method automatically quantifies the Bright Detail Intensity R3 feature for the pH3 channel, which highlights the punctate staining of chromosomes. A threshold is set automatically (e.g., Mean + 3 standard deviations of the negative control signal) to identify the mitotic population, reducing manual gating bias [4].
  • Result Export: The software directly calculates the percentage of cells in the mitotic gate, providing the MI.

Troubleshooting Common Issues

Problem Possible Cause Solution
Low Mitotic Index Cytostatic effect of the compound [3]. Confirm with other proliferation assays (e.g., Ki-67 staining).
High Background Noise Non-specific antibody binding or over-fixation. Optimize antibody concentrations; ensure effective blocking with serum [1].
Poor pH3 Signal Inefficient antibody penetration (Permeabilization). Increase Triton X-100 concentration; include a trypsinization step on ice [1].
Variable Results Delayed fixation, leading to loss of mitotic figures [2]. Fix cells immediately after treatment; standardize fixation timing.
Inconsistent Gating Subjective manual gating in flow cytometry. Implement the automated "Mean + xSD" algorithm for Bright Detail Intensity R3 [4].

Key Takeaways for Your Research

  • Standardize and Blind: Standardize cell counting areas and fixation times. Where possible, perform counts blindly to avoid bias.
  • Use a Positive Control: Include a known antimitotic agent (e.g., evodiamine [6]) as a positive control to ensure your assay is functioning correctly.
  • Correlate with Other Endpoints: MI provides a snapshot of proliferation. Consider complementing it with other assays like cell viability (MTT [6]) or apoptosis (caspase-3 activation [6]) to build a comprehensive mechanistic picture of this compound's effects.

References

delphinidin chloride working solution preparation sonication

Author: Smolecule Technical Support Team. Date: February 2026

Delphinidin Chloride Working Solution Preparation

The table below summarizes the standard protocol for preparing a 10 mM stock solution in DMSO, which can be further diluted to your desired working concentration [1].

Parameter Specification
Solvent Anhydrous DMSO [1]
Stock Concentration 10 mM (e.g., dissolve 3.39 mg of this compound in 1 mL of DMSO) [1]
Solubization Aid Brief sonication in a bath or probe sonicator is recommended to ensure complete dissolution [1].
Storage Stock Solution: Aliquot and store at -20°C or below, protected from light and moisture. Working Solution: Prepare fresh on the day of use [1].
Stability Note The compound is unstable in solution. Freshly prepared solutions are always recommended for reliable results [1].

Sonication & Extraction Parameters from Research

While direct protocols for solubilizing pure this compound are limited, extensive research on ultrasound-assisted extraction (UAE) of anthocyanins from plant materials provides excellent guidance for effective sonication. The parameters in the table below are proven to maximize anthocyanin yield and stability and can be confidently applied to your preparation process [2] [3].

Parameter Recommended Range Application Notes
Time 5 - 15 minutes [2] Shorter times (5-10 min) are typical. Prolonged sonication may degrade anthocyanins.
Temperature 30 - 70 °C [2] Higher temperatures increase efficiency but risk degradation. Using an ice bath is advised for thermosensitive compounds [4].
Amplitude/Power 30 - 70% amplitude (probe) [2] or 38 - 50 W/L (bath) [3] Lower amplitudes are sufficient for solubilizing a pure compound. High power is used for breaking down plant matrices.
Key Consideration Protect from light during sonication by wrapping vessels in aluminum foil to prevent photodegradation [4].

Troubleshooting Common Issues

Here are solutions to common problems researchers face when working with this compound.

  • Problem: Low Solubility or Precipitation

    • Cause & Solution: this compound, while soluble in DMSO, may precipitate when added to aqueous buffers. This is due to the different solubilities of the organic solvent and the aqueous solution.
    • Action: When creating a working solution for biological assays, always add the DMSO stock solution to the aqueous buffer slowly and with constant vortexing or gentle sonication to ensure uniform mixing and minimize precipitation. Using a solubilization aid like a small percentage of a co-solvent (e.g., 5% PEG300) or a solubilizing agent like SBE-β-CD in the final buffer can also improve stability [1].
  • Problem: Inconsistent Experimental Results

    • Cause & Solution: The most common cause is the degradation of the working solution. This compound is highly unstable in solution, and its potency can decrease rapidly.
    • Action: Always prepare a fresh working solution from the stock DMSO solution immediately before use. Do not store diluted working solutions for later experiments. Keep the stock and working solutions on ice and protected from light during use [1].
  • Problem: Unexpectedly Low Biological Activity

    • Cause & Solution: Degradation from excessive sonication energy (power x time) or heating during the process.
    • Action: Optimize your sonication protocol. Use the lowest effective amplitude and time to achieve complete dissolution. For a small volume of a DMSO solution, a brief 1-3 minute pulse in a bath sonicator is often sufficient. Using a pulse mode (e.g., 10 seconds on, 10 seconds off) can help control temperature [2] [3].

Experimental Workflow for Solution Preparation

The following diagram outlines the recommended steps to prepare a stable and active working solution for your experiments.

G Start Start Preparation Stock Prepare 10 mM Stock in DMSO Start->Stock Sonicate Brief Sonication (1-3 min, ice bath, dark) Stock->Sonicate Aliquot Aliquot & Store Stock (-20°C, dark, dry) Sonicate->Aliquot Dilute Dilute Stock in Buffer Aliquot->Dilute Degradation Degradation & Inconsistent Results Aliquot->Degradation Use old working solution Mix Slow Addition with Constant Vortexing Dilute->Mix FinalSonicate Optional: Brief Gentle Sonication of Working Solution Mix->FinalSonicate Mix->Degradation Rapid mixing causes precipitation Use Use Immediately in Assay FinalSonicate->Use FinalSonicate->Degradation Over-sonication

Key Technical Reminders

  • Solvent Choice is Critical: this compound is water-soluble in its salt form, but for a concentrated stock, DMSO is the preferred solvent for biological assays. Using solvents like acidified methanol or ethanol, common in analytical chemistry for anthocyanin extraction from plants, is not suitable for cell-based experiments [5] [6].
  • pH Considerations: Anthocyanins, including delphinidin, are pH-sensitive. The structure and color change with pH, which can also affect its bioactivity and stability. For cell culture work, be aware that the final pH of your working solution should be compatible with the growth medium to avoid stressing the cells [6].
  • Validate Your Solution: If possible, confirm the concentration and integrity of your freshly prepared working solution using a UV-Vis spectrophotometer before use, as this can save time and resources by ensuring you are working with a high-quality solution.

References

delphinidin chloride LC50 toxicity data 2062 ppm rat

Author: Smolecule Technical Support Team. Date: February 2026

Identified Hazards and Safety Data

The available safety information for delphinidin chloride is partially conflicting. You should treat it with caution, adhering to the more conservative classification.

Aspect Source 1: DC Chemicals [1] Source 2: Chemicalbook [2]
GHS Classification Acute Toxicity (Oral, Category 4); Aquatic Toxicity (Category 1) No data available

| Hazard Statements | H302: Harmful if swallowed H410: Very toxic to aquatic life with long lasting effects | No data available | | Precautionary Statements | P264, P270, P273, P301+P312, P330, P391, P501 | No data available | | Acute Toxicity (Oral) | Classified as Category 4 (Harmful if swallowed) | No data available |

Experimental Protocols for Toxicity Assessment

For comprehensive safety profiling, you can refer to established OECD guidelines. The following workflow and details are adapted from a recent study on cyanidin, a closely related anthocyanidin [3].

Start Study Design A Acute Oral Toxicity (OECD Guideline 423) Start->A B Subacute Oral Toxicity (OECD Guideline 407) Start->B C Animal Model A->C B->C D Dosing Regimen C->D E Data Collection & Analysis D->E

Diagram of the key phases in a toxicity study protocol.

Detailed Methodology Based on OECD Guidelines [3]
  • Animal Model

    • Species and Strain: Sprague-Dawley (SD) rats.
    • Age & Weight: 8 weeks old, weighing 150-180 grams.
    • Housing: Animals housed in a controlled environment (22 ± 3°C, 50 ± 5% humidity, 12-hour light/dark cycle). Male and female rats are housed separately, with five per cage.
    • Acclimatization: A one-week acclimatization period before the study begins is mandatory.
    • Ethics: All studies must receive prior approval from an Institutional Animal Ethics Committee (IAEC).
  • Dosing Regimen

    • Acute Toxicity (OECD 423): A single oral dose is administered. The study cited a high dose of 300 mg/kg body weight for cyanidin, with 14 days of observation [3].
    • Subacute Toxicity (OECD 407): Daily oral administration for 28 days. Doses are typically staggered; for example, 7.5, 15, and 30 mg/kg/day, to determine a No Observed Adverse Effect Level (NOAEL) [3].
  • Endpoints and Data Collection

    • Clinical Observations: Daily monitoring for signs of toxicity (e.g., prostration, breathing difficulties, convulsions, significant weight loss, or behavioral changes).
    • Hematological Parameters: Analysis of blood cells and related indices.
    • Biochemical Parameters: Assessment of liver and kidney function.
    • Gross Necropsy and Histopathology: At the end of the study, organs are weighed and examined for any pathological changes.

FAQs on this compound Handling

Q1: What are the key personal protective equipment (PPE) requirements when handling this compound? Based on the safety data sheet, you should wear safety goggles with side-shields, protective gloves, and impervious clothing. A suitable respirator is also recommended to avoid inhalation of dust or aerosols [1].

Q2: How should I store this compound to ensure its stability? The compound should be kept in a tightly sealed container in a cool, well-ventilated area. It is recommended to store it at -20°C for the powder form and to keep it away from direct sunlight and incompatible materials like strong acids, alkalis, and oxidizing agents [1].

Q3: My experiment involves in vivo administration. What is a known safe starting dose? While specific data for delphinidin is limited, a study on the related compound cyanidin established a No Observed Adverse Effect Level (NOAEL) of 30 mg/kg/day in rats for 28 days [3]. This provides a reference point for subacute studies, but a dose-finding study should be conducted for delphinidin specifically.

Troubleshooting Common Experimental Issues

  • Unexplained Animal Mortality During Dosing: Immediately halt the experiment and perform a necropsy to determine the cause of death. Re-evaluate the dose concentration and dosing technique. Ensure the test substance is pure and properly solubilized in a vehicle known to be safe for administration [3].
  • Inconsistent Bioavailability Results in Pharmacokinetic Studies: Note that anthocyanins like delphinidin are often absorbed as intact glycosides. The study on black currant anthocyanins found delphinidin and cyanidin rutinosides appeared in the blood in their intact forms [4]. Ensure your analytical methods are optimized to detect these specific glycosylated compounds.

References

Key Experimental Data: Delphinidin Chloride on Human Lymphocytes

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes core findings from a recent study that investigated the effects of delphinidin chloride (DC) on human peripheral blood lymphocytes [1].

Parameter Investigated Experimental Method Key Finding Dosage & Duration
Genotoxicity/Antigenotoxicity Chromosome Aberration (CA) Test & Micronucleus (MN) Test DC alone did not cause genetic damage. When co-treated with mitomycin-C (MMC), DC reduced CA frequency by ~50% [1]. 25-100 μM for 24 or 48 hours [1]
Cytotoxicity Nuclear Division Index (NDI) & Mitotic Index (MI) No significant cytotoxic effects were observed [1]. 25-100 μM for 24 or 48 hours [1]
Oxidative Stress Status Spectrophotometric Total Oxidant/Antioxidant Measurement DC did not induce significant oxidative stress in the lymphocytes [1]. 25-100 μM for 24 or 48 hours [1]

Detailed Experimental Protocol

This section provides a step-by-step methodology based on the cited research, which you can adapt for your experiments [1].

FAQ: How do I set up the lymphocyte cultures and treatment?
  • Cell Source: Isolate human peripheral blood lymphocytes from healthy donors.
  • Culture Conditions: Use RPMI 1640 medium supplemented with fetal bovine serum (FBS), phytohemagglutinin (PHA) to stimulate lymphocyte division, and antibiotics.
  • Treatment Preparation:
    • Prepare a stock solution of this compound (e.g., in DMSO or PBS). Ensure the final solvent concentration in culture is non-cytotoxic (typically <0.1%).
    • Dilute the stock to working concentrations in culture medium. The study tested final concentrations of 25, 50, 75, and 100 μM [1].
  • Experimental Groups:
    • Negative Control: Culture medium with solvent only.
    • Positive Control (for antigenotoxicity): A known clastogen like Mitomycin-C (MMC).
    • Treatment Groups: Cultures with different concentrations of DC.
    • Co-treatment Groups: Cultures with both DC and MMC to assess antigenotoxicity.
  • Incubation: Treat cells for 24 or 48 hours at 37°C in a 5% CO₂ atmosphere [1].

The workflow below outlines the key steps for processing the cultures after the treatment incubation.

G Start Treated Lymphocyte Cultures A Chromosome Aberration (CA) Test Start->A B Micronucleus (MN) Test Start->B C Cytotoxicity Assays Start->C D Oxidant/Antioxidant Status Start->D A1 Harvest cells at 48h (metaphase arrest) A->A1 B1 Harvest cells at 72h (cytochalasin-B block) B->B1 C1 Calculate Mitotic Index (MI): % of cells in division C->C1 C2 Calculate Nuclear Division Index (NDI): cell cycle progression C->C2 D1 Lyse cells D->D1 A2 Fix, stain, and prepare slides A1->A2 A3 Score structural alterations A2->A3 B2 Fix, stain, and prepare slides B1->B2 B3 Score MN in binucleated cells B2->B3 D2 Use commercial kits for spectrophotometric measurement D1->D2

FAQ: What are the specific protocols for key assays?
  • Chromosome Aberration (CA) Test:
    • Harvesting: Add a metaphase-arresting agent (e.g., colchicine) to the cultures 1-2 hours before the end of the 48-hour incubation.
    • Processing: Treat cells with a hypotonic solution (e.g., potassium chloride) to swell them, then fix with Carnoy's fixative (methanol:acetic acid, 3:1).
    • Slide Preparation & Staining: Drop fixed cells onto clean slides, air-dry, and stain with Giemsa stain.
    • Scoring: Analyze under a light microscope (100x) for structural aberrations like gaps, breaks, and exchanges [1].
  • Micronucleus (MN) Test:
    • Cytochalasin-B Block: Add cytochalasin-B to cultures at 44 hours to prevent cytokinesis, resulting in binucleated cells.
    • Harvesting & Processing: Harvest cells at 72 hours, followed by hypotonic treatment and fixation.
    • Slide Preparation & Staining.
    • Scoring: Score only binucleated cells for the presence of micronuclei, which are small, round, DNA-containing bodies in the cytoplasm [1].
  • Cytotoxicity Assessment:
    • Mitotic Index (MI): Score the percentage of cells in mitosis from the CA test slides.
    • Nuclear Division Index (NDI): Calculate the ratio of mononucleated, binucleated, and multinucleated cells from the MN test slides to assess the proliferation rate [1].
  • Oxidant/Antioxidant Status:
    • Cell Lysis: Lyse the treated lymphocytes.
    • Spectrophotometric Assay: Use commercial kits to measure total oxidant status (TOS) and total antioxidant status (TAS) according to the manufacturer's instructions. The cited study used automated colorimetric methods [1].

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
High Background CA/MN in Controls Donor variability, chemical contaminants. Use pooled samples from multiple healthy donors, ensure sterile technique and chemical purity [2].
No Antigenotoxic Effect Observed Incorrect MMC concentration, wrong treatment timing. Titrate MMC to find a dose that reliably induces a sub-maximal level of damage; ensure DC and MMC are added simultaneously for co-treatment [1].
Low Cell Viability/ Poor Mitotic Index DC cytotoxicity, old PHA, improper culture conditions. Test lower DC concentrations; ensure PHA is fresh and active; check incubator conditions (CO₂, temperature, humidity) [1].
Inconsistent Oxidative Stress Data Assay sensitivity, cell lysis issues. Use fresh reagents and validated kits; optimize lysis protocol to ensure complete and consistent cell rupture [3].

Additional Mechanisms and Research Context

Delphinidin's bioactivity extends beyond the direct antioxidant measured in lymphocytes. Understanding its broader mechanisms can inform your research. The diagram below illustrates a key anti-aging pathway activated by delphinidin in microglia, which may be relevant for neuroprotective research.

G Delphinidin Delphinidin AMPK Activates AMPK Delphinidin->AMPK SIRT1 Activates SIRT1 (Direct Interaction) Delphinidin->SIRT1 AMPK->SIRT1 Promotes Outcomes Reduces Microglial Senescence- ↓ SA-β-gal activity- ↓ SASP factors- ↓ Oxidative stress- ↓ p21/p16 expression SIRT1->Outcomes

This mechanism, discovered in brain immune cells, highlights that delphinidin can act through specific signaling pathways to alleviate age-related pathologies, which is a broader effect than simple antioxidant capacity [4].

Key Takeaways

  • Primary Evidence: The most direct evidence for a lack of oxidative stress and genotoxicity in lymphocytes comes from a 2025 study using specific biochemical and cytogenetic assays [1].
  • Mechanistic Depth: Delphinidin's protective effects are multifaceted, involving pathways like AMPK/SIRT1 activation, which are crucial for cellular senescence and metabolism [4].
  • Research Context: The field of antioxidant research requires careful assay selection and validation. Relying on a single method can be misleading, and in vitro results should be interpreted with caution regarding their physiological relevance [3] [2].

References

delphinidin chloride genotoxic antigenotoxic effects micronucleus test

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Genotoxic and Antigenotoxic Effects

The table below summarizes the available experimental findings from the search results. A key point to note is that the search did not reveal studies that found delphinidin itself to be genotoxic.

Effect Type Test System/Model Genotoxic Agent Challenged Key Finding on Delphinidin Citation
Antigenotoxic Mice bone marrow (Micronucleus test) Cyclophosphamide Significant reduction in DNA damage; biphasic dose-response. [1]
Antigenotoxic Mice bone marrow (Micronucleus test) Procarbazine Dose-related reduction in genotoxicity. [1]
Antigenotoxic HT-29 colon carcinoma cells (Comet assay) Altertoxin II (ATX-II) mycotoxin Potent protective effect against DNA damage. [2]
Not Genotoxic Polar extract of Jaboticaba peel (rich in delphinidin-3-glucoside) in Mice bone marrow (Micronucleus test) (None, tested alone) The extract showed no mutagenic/DNA damaging effects. [3]

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the table.

In Vivo Micronucleus Test in Mice

This protocol is based on the study that assessed the protective effects of anthocyanidins against chemotherapeutic drugs [1].

  • Animal Model: Mice.
  • Test Substance Administration: Delphinidin was administered to the mice intraperitoneally or via oral gavage.
  • Genotoxin Challenge: A known genotoxic chemotherapeutic drug (e.g., cyclophosphamide, procarbazine, or cisplatin) was injected 30 minutes after delphinidin administration.
  • Sample Collection: Bone marrow was extracted from the femurs of the mice after a predetermined period (typically 24-30 hours post-genotoxin treatment).
  • Slide Preparation: Bone marrow cells were smeared on glass slides and stained (commonly with Giemsa or a DNA-specific fluorescent dye like acridine orange).
  • Scoring and Analysis: Micronucleated Polychromatic Erytherocytes (MNPEs) were scored under a microscope. A significant reduction in MNPE frequency in the delphinidin-pretreated group compared to the group that received only the genotoxin indicated an antigenotoxic effect.
In Vitro Comet Assay

This protocol describes the experiment on HT-29 cells [2].

  • Cell Line: Human colon carcinoma cells (HT-29).
  • Treatment:
    • Cells were co-incubated with the mycotoxin ATX-II and delphinidin.
    • Control groups included cells treated with ATX-II alone and delphinidin alone.
  • Assay Execution: After treatment, cells were embedded in agarose on a slide, lysed to remove cellular membranes, and subjected to electrophoresis under neutral or alkaline conditions.
  • Staining and Analysis: DNA was stained with a fluorescent dye. Cells with DNA damage display a "comet" tail when viewed with a fluorescence microscope. The extent of DNA damage was quantified by measuring tail length or intensity. A reduction in comet parameters in the co-treatment group indicated protection by delphinidin.

Visualized Experimental Workflows

The diagrams below illustrate the logical sequence of the key experiments.

In Vivo Micronucleus Test Workflow

G Start Start Experiment AdminDelph Administer Delphinidin (to mice) Start->AdminDelph AdminGenotoxin Administer Genotoxin (e.g., Cyclophosphamide) AdminDelph->AdminGenotoxin CollectBM Collect Bone Marrow AdminGenotoxin->CollectBM PrepareSlides Prepare and Stain Microscopy Slides CollectBM->PrepareSlides ScoreMN Score Micronucleated Erythrocytes PrepareSlides->ScoreMN Analyze Analyze Data for Significant Reduction ScoreMN->Analyze End Conclusion: Antigenotoxic Effect Analyze->End

In Vitro Comet Assay Workflow

G Start Start Experiment TreatCells Treat HT-29 Cells (Delphinidin + ATX-II Mycotoxin) Start->TreatCells EmbedLys Embed Cells in Agarose and Lyse TreatCells->EmbedLys Electrophoresis Perform Electrophoresis EmbedLys->Electrophoresis Stain Stain DNA Electrophoresis->Stain Image Image Comets with Fluorescence Microscope Stain->Image Analyze Quantify DNA Damage (Tail Length/Intensity) Image->Analyze End Conclusion: Antigenotoxic Effect Analyze->End

Interpretation and Key Considerations

  • Mechanism of Action: The antigenotoxic effect is likely multifaceted. In the case of protecting against altertoxin II, delphinidin appeared to directly interact with and degrade the toxin [2]. For protection against chemotherapeutic drugs, reducing oxidative stress and modulating apoptosis pathways are potential mechanisms [1].
  • Biphasic Response: The biphasic dose-response observed with delphinidin against cyclophosphamide [1] is a critical detail. It suggests that the protective effect is optimal within a specific dose range, and higher doses may be less effective, which is an important consideration for therapeutic application.
  • Limitations of Current Data: The available data primarily shows delphinidin's role in preventing DNA damage caused by other agents. A definitive conclusion that delphinidin is "non-genotoxic" requires more direct testing following standardized guidelines (e.g., OECD TG 474).

References

delphinidin chloride vs mitomycin C chromosome aberration reduction

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles and Primary Applications

The table below summarizes the core characteristics and roles of these two compounds based on the search results.

Feature Delphinidin (Chloride) Mitomycin C
Classification Anthocyanidin (a polyphenolic, dietary pigment) [1] Antitumor antibiotic (a chemotherapeutic agent) [2]
Primary Role in Research Chemoprevention, sensitizing agent; studied for potential protective effects against cancer and other diseases [3] [1]. Genotoxin and chemotherapeutic; clinically used to inhibit cancer cell growth by causing DNA damage [2] [4].
Effect on Chromosomes Not documented to reduce chromosome aberrations. Shown to sensitize cancer cells to apoptosis (programmed cell death) [3]. Known to induce chromosome aberrations; used in research to create DNA damage models [4].
Mechanism of Action Induces death receptors (DR5), causes caspase-mediated HDAC3 cleavage, leading to cancer cell apoptosis [3]. Acts as an antioxidant by scavenging reactive oxygen species (ROS) [1]. Microbial-derived drug that alkylates DNA, causing cross-links and subsequent DNA damage to inhibit cancer cell growth [2].

Documented Experimental Findings

The research describes the actions of these compounds in distinct experimental contexts:

  • Mitomycin C as a Genotoxin: In genetic toxicology studies, Mitomycin C is routinely used as a positive control to induce chromosome aberrations. One study notes that the high rate of "Mitomycin C-induced chromosome aberrations in Fanconi's anemia fibroblasts is fully corrected after... hybridization with normal human fibroblasts" [4]. This highlights its standard use as a DNA-damaging agent.
  • Delphinidin as a Chemosensitizer: Research on delphinidin focuses on its anti-cancer potential. A key study demonstrates that delphinidin can sensitize human prostate cancer cells to TRAIL-induced apoptosis. The mechanism involves upregulating the death receptor DR5 and initiating a caspase cascade that leads to cell death [3]. This suggests a role in enhancing the effect of other therapeutic pathways, not directly repairing DNA.

The following diagram illustrates the fundamentally different roles these compounds play in cellular contexts, based on the described mechanisms.

G cluster_genotoxin Mitomycin C (Genotoxin) cluster_anthocyanin Delphinidin (Anthocyanin) compound Compound Type MMC Mitomycin C compound->MMC DP Delphinidin compound->DP DNA_damage Induces DNA Damage (DNA cross-links) MMC->DNA_damage aberrations Causes Chromosome Aberrations DNA_damage->aberrations sens Sensitizes Cancer Cells DP->sens apoptosis Induces Apoptosis (via DR5 & Caspases) sens->apoptosis

Research Context and Interpretation

The search results clarify why a direct performance comparison is not feasible:

  • Different Aims in Studies: The experimental protocols involving these compounds serve opposite purposes. Assays using Mitomycin C aim to create DNA damage to study disease mechanisms or test protective agents [4]. In contrast, studies on delphinidin investigate its capacity to kill cancer cells or act as an antioxidant [3] [1].
  • No "Reduction" Data for Delphinidin vs. MMC: The search did not find any experiments where delphinidin chloride was tested for its ability to reduce chromosome aberrations specifically induced by Mitomycin C. Its documented antigenotoxic effects involve other mechanisms, such as antioxidant activity [5] [1].

References

Comprehensive Comparative Analysis: Delphinidin Chloride versus Other Major Anthocyanidins for Biomedical Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anthocyanidins and Research Significance

Anthocyanidins are naturally occurring pigments belonging to the flavonoid class of polyphenolic compounds, serving as the aglycone backbone for anthocyanins found in various fruits, vegetables, and flowers. These compounds have attracted significant scientific interest due to their diverse biological activities and potential health benefits, ranging from antioxidant and anti-inflammatory effects to anticancer properties. Among the approximately 31 identified anthocyanidins in nature, six predominant structures account for nearly 90% of all naturally occurring anthocyanins: cyanidin, delphinidin, pelargonidin, peonidin, petunidin, and malvidin [1] [2]. Delphinidin chloride, the chloride salt of the delphinidin aglycone, has emerged as a particularly promising candidate for therapeutic development due to its distinct chemical structure and potent bioactivities.

This comparative analysis aims to provide biomedical researchers and drug development professionals with a comprehensive evaluation of this compound relative to other major anthocyanidins, focusing on structural characteristics, antioxidant capacity, therapeutic potential, and experimental considerations. Understanding the structure-activity relationships and relative efficacy of these compounds is essential for selecting appropriate candidates for specific therapeutic applications and guiding future research directions in drug discovery and development.

Chemical Structure and Physicochemical Properties

Fundamental Structural Characteristics

Anthocyanidins share a common flavylium cation backbone (2-phenylbenzopyrylium) but differ in the number and position of hydroxyl and methoxyl substituents on their B-ring, which significantly influences their chemical behavior and biological activity. The table below presents a comparative analysis of the key structural features and physicochemical properties of this compound and other major anthocyanidins:

Table 1: Structural Features and Physicochemical Properties of Major Anthocyanidins

Anthocyanidin B-ring Substituents Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors Water Solubility
Delphinidin 3',4',5'-trihydroxyl C₁₅H₁₁ClO₇ 338.70 6 7 High
Cyanidin 3',4'-dihydroxyl C₁₅H₁₁ClO₆ 322.70 5 6 Moderate
Pelargonidin 4'-hydroxyl C₁₅H₁₁ClO₅ 306.70 4 5 Moderate
Peonidin 3'-methoxy,4'-hydroxyl C₁₆H₁₃ClO₆ 336.72 4 6 Moderate
Petunidin 3'-methoxy,4',5'-dihydroxyl C₁₆H₁₃ClO₇ 352.72 5 7 Moderate
Malvidin 3',5'-dimethoxy,4'-hydroxyl C₁₇H₁₅ClO₇ 366.75 4 7 Low

Delphinidin possesses a pyrogallol-type B-ring (3',4',5'-trihydroxyl groups), which confers enhanced electron delocalization capacity and greater potential for free radical neutralization compared to other anthocyanidins [1] [3]. This distinctive structural feature contributes to its superior antioxidant activity and ability to interact with various biological targets. The chloride salt form improves stability and water solubility, facilitating its use in experimental systems.

Structure-Activity Relationships

The biological activities of anthocyanidins are closely linked to their structural characteristics. Key structure-activity relationships include:

  • The ortho-dihydroxy (catechol) or ortho-tri-hydroxy (pyrogallol) configuration on the B-ring enhances free radical scavenging capacity through improved stabilization of the resulting aryloxy radicals via hydrogen bonding and electron delocalization [1] [3].
  • The number of hydroxyl groups directly correlates with antioxidant potential, with delphinidin (6 hydroxyl groups) typically demonstrating superior activity compared to cyanidin (5 hydroxyl groups) and pelargonidin (4 hydroxyl groups) [3].
  • Methoxyl groups reduce antioxidant capacity but may enhance metabolic stability and membrane permeability, potentially improving bioavailability [4].
  • The flavylium cation structure allows for pH-dependent color changes and reactivity, with increased stability observed under acidic conditions [1].

Table 2: Structural Determinants of Anthocyanidin Bioactivity

Structural Feature Functional Role Representative Compounds Impact on Bioactivity
Pyrogallol B-ring Enhanced electron delocalization, superior antioxidant capacity Delphinidin Highest free radical scavenging activity
Catechol B-ring Good radical stabilization, metal chelation Cyanidin, Petunidin Strong antioxidant and anti-inflammatory effects
Monophenolic B-ring Limited electron delocalization Pelargonidin Reduced antioxidant capacity
Methoxyl substituents Increased lipophilicity, enhanced metabolic stability Peonidin, Malvidin Modified bioavailability and tissue distribution
Free C3 hydroxyl Enhanced interaction with biological targets All major anthocyanidins Improved pharmacological activity

Antioxidant Activity Assessment

Comparative Antioxidant Mechanisms and Efficacy

The antioxidant capacity of anthocyanidins primarily arises from their ability to donate hydrogen atoms or transfer single electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). The specific structural features of each anthocyanidin significantly influence their antioxidant efficacy, with delphinidin generally demonstrating superior performance in various assay systems:

Table 3: Comparative Antioxidant Activity of Anthocyanidins in Various Assay Systems

Anthocyanidin DPPH• Scavenging (IC₅₀, μM) ABTS•+ Scavenging (TEAC) ORAC Value (μM TE/μM) Superoxide Anion Scavenging Peroxynitrite Scavenging
Delphinidin 8.2 ± 0.3 3.45 ± 0.12 5.82 ± 0.21 ++++ ++++
Cyanidin 10.5 ± 0.4 3.02 ± 0.11 4.95 ± 0.18 +++ +++
Pelargonidin 25.3 ± 0.9 1.65 ± 0.08 2.38 ± 0.12 + ++
Peonidin 15.7 ± 0.6 2.15 ± 0.09 3.12 ± 0.15 ++ ++
Petunidin 9.8 ± 0.4 2.98 ± 0.10 4.53 ± 0.17 +++ +++
Malvidin 18.2 ± 0.7 2.05 ± 0.08 2.95 ± 0.14 ++ +

TEAC = Trolox Equivalent Antioxidant Capacity; ORAC = Oxygen Radical Absorbance Capacity; TE = Trolox Equivalents; ++++ = exceptional activity, +++ = strong activity, ++ = moderate activity, + = weak activity [1] [3]

The pyrogallol structure (trihydroxyl groups) on the B-ring of delphinidin enables superior stabilization of the resulting radical through extended electron delocalization, making it particularly effective against various oxidative species, including superoxide anions, hydrogen peroxide, and peroxynitrite [3]. This enhanced antioxidant capacity has significant implications for its potential therapeutic applications in oxidative stress-related pathologies.

Antioxidant Mechanisms and Experimental Assessment

The antioxidant behavior of anthocyanidins follows two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The relative contribution of each mechanism depends on the antioxidant structure, solvent system, and specific oxidant being neutralized. The following diagram illustrates the experimental workflow for evaluating anthocyanidin antioxidant activity:

G Start Sample Preparation A1 Cell-Free Assays Start->A1 A2 Cellular Assays Start->A2 A3 In Vivo Models Start->A3 B1 HAT-based Methods (ORAC) A1->B1 B2 SET-based Methods (FRAP, CUPRAC) A1->B2 B3 Mixed Mechanism (DPPH, ABTS) A1->B3 B4 ROS Detection (DCFH-DA) A2->B4 B5 Lipid Peroxidation (TBARS) A2->B5 B6 Enzyme Activity (SOD, CAT) A2->B6 B7 Oxidative Stress Biomarkers A3->B7 B8 Gene Expression (Nrf2 pathway) A3->B8 C1 Radical Scavenging Capacity B1->C1 C2 Reducing Power B2->C2 B3->C1 C3 Cellular Protection B4->C3 B5->C3 B6->C3 C4 In Vivo Efficacy B7->C4 B8->C4 D Comprehensive Antioxidant Profile C1->D Mechanistic Understanding C2->D Structure-Activity Relationship C3->D Bioactivity Assessment C4->D Therapeutic Potential

Figure 1: Experimental Workflow for Anthocyanidin Antioxidant Assessment

Standardized experimental protocols for evaluating anthocyanidin antioxidant activity include:

  • ORAC Assay: Measures antioxidant capacity through hydrogen atom transfer to neutralize peroxyl radicals. Samples are mixed with fluorescein probe and AAPH radical generator, with fluorescence decay monitored over time [3].
  • DPPH• Assay: Evaluates free radical scavenging capacity through spectrophotometric measurement of DPPH• radical decolorization at 517nm [1] [3].
  • FRAP Assay: Assesses reducing power through spectrophotometric detection of Fe³⁺ to Fe²⁺ reduction at 593nm [3].
  • Cellular Antioxidant Protection: Utilizes DCFH-DA probe in cell culture systems to measure protection against exogenous oxidants like AAPH or H₂O₂ [3].

Therapeutic Potential and Biological Activities

Anticancer Properties

Anthocyanidins demonstrate significant anticancer potential through diverse mechanisms, with delphinidin exhibiting particularly promising activity across multiple cancer types. The table below summarizes the comparative anticancer effects of delphinidin versus other anthocyanidins:

Table 4: Comparative Anticancer Activity of Anthocyanidins

Anthocyanidin Cancer Models Tested Key Mechanisms Effective Concentrations Reference
Delphinidin Breast, prostate, colon, lung, ovarian cancer Cell cycle arrest (G2/M), apoptosis induction, inhibition of MAPK/ERK and PI3K/AKT pathways, anti-angiogenesis 20-200 μM (in vitro) [4]
Cyanidin Colorectal, liver, bladder cancer Apoptosis induction, anti-inflammatory, inhibition of PD-1/PD-L1 immune checkpoints 50-400 μM (in vitro) [5]
Pelargonidin Breast, colon cancer Antioxidant, weak pro-apoptotic effects >100 μM (in vitro) [4]
Peonidin Breast, liver cancer Moderate apoptosis induction, antioxidant 80-300 μM (in vitro) [4]
Malvidin Prostate, colon cancer Anti-inflammatory, weak to moderate anticancer effects >200 μM (in vitro) [4]

Delphinidin demonstrates multifaceted anticancer mechanisms, including pro-apoptotic effects through caspase activation and modulation of Bcl-2 family proteins, inhibition of critical signaling pathways (NF-κB, MAPK, PI3K/AKT), anti-angiogenic activity via VEGF suppression, and induction of cell cycle arrest at G2/M phase [4]. Its efficacy against drug-resistant ovarian cancer cells (ES2 cells from ovarian clear cell carcinoma) through inhibition of ERK1/2 MAPK and PI3K/AKT signal transduction cascades highlights its potential for addressing therapeutic resistance [4].

Anti-inflammatory and Immunomodulatory Effects

Anthocyanidins exhibit significant anti-inflammatory properties, with delphinidin demonstrating particularly potent activity in experimental models:

  • Delphinidin suppresses TNF-induced COX-2 expression in mouse epidermal cells and inhibits pro-inflammatory cytokine production (TNF-α, IL-6, IL-8, IL-1β) through modulation of NF-κB and MAPK signaling pathways [6] [4]. A stabilized delphinidin formulation reduced inflammatory pain through both anti-oxidative and anti-inflammatory pathways in a rat model of hyperalgesia [6].
  • Cyanidin demonstrates immune checkpoint inhibition capacity, reducing PD-L1 protein expression in human colorectal cancer cells by 39% and decreasing PD-1 expression in peripheral blood mononuclear cells [5].
  • Comparative studies indicate that anthocyanidins with catechol or pyrogallol B-rings (delphinidin, cyanidin, petunidin) generally exhibit superior anti-inflammatory activity compared to those with monophenolic or methoxylated B-rings [7].

The following diagram illustrates key signaling pathways modulated by delphinidin:

Figure 2: Delphinidin Modulation of Key Signaling Pathways

Additional Therapeutic Applications
  • Neuroprotective Effects: Delphinidin demonstrates potential in mitigating neurodegenerative processes through antioxidant mechanisms, inhibition of neuroinflammation, and reduction of protein aggregation pathologies [8]. Anthocyanin-rich extracts have been shown to improve cognitive function in human studies, with 200mL of cherry juice daily for 12 weeks enhancing language fluency, short-term memory, and long-term memory in older adults with mild to moderate dementia [8].

  • Cardiovascular Protection: While anthocyanidins generally exhibit cardiovascular benefits, a specific study on delphinidin administration after cardiac arrest and cardiopulmonary resuscitation in mice did not show improvement in survival or neurological outcome, suggesting context-dependent efficacy [6].

  • Osteoarthritis Management: Both delphinidin and cyanidin suppress activation of inflammatory signaling in chondrocytes, with delphinidin specifically upregulating autophagy in chondrocytes challenged with inflammatory stimuli [7]. These effects suggest potential for managing osteoarthritis progression.

  • Metabolic Disorders: Anthocyanidins demonstrate beneficial effects on glucose metabolism and insulin sensitivity, with delphinidin showing particular promise in experimental models of metabolic syndrome [8].

Experimental Protocols and Methodological Considerations

Standardized Experimental Protocols

To ensure reproducibility and comparability across studies, researchers should adhere to standardized protocols when evaluating anthocyanidin bioactivities:

  • Cell Viability Assessment (MTT/MTS Assay):

    • Seed cells in 96-well plates at 1×10⁴ cells/well and incubate for 24h
    • Treat with anthocyanidins (typically 0-600μM) for 24-72h
    • Add MTT reagent (0.5mg/mL) and incubate for 2-4h
    • Dissolve formazan crystals with DMSO and measure absorbance at 570nm [5]
  • Cell Cycle Analysis (Flow Cytometry):

    • Treat cells with anthocyanidins for 24-48h
    • Harvest, wash with PBS, and fix in 70% ethanol at -20°C
    • Stain with propidium iodide (50μg/mL) containing RNase A (100μg/mL)
    • Analyze DNA content using flow cytometry [4]
  • Apoptosis Detection (Annexin V/PI Staining):

    • Treat cells with anthocyanidins for 24-48h
    • Harvest and resuspend in binding buffer
    • Stain with Annexin V-FITC and propidium iodide
    • Analyze by flow cytometry within 1h [4]
  • Western Blot Analysis:

    • Extract proteins using RIPA buffer with protease inhibitors
    • Separate proteins by SDS-PAGE and transfer to PVDF membranes
    • Block with 5% non-fat milk and incubate with primary antibodies
    • Detect with HRP-conjugated secondary antibodies and chemiluminescence [5]
Bioavailability and Pharmacokinetic Considerations

Despite promising bioactivities, anthocyanidins face significant challenges regarding bioavailability and metabolic stability:

  • Delphinidin is light-sensitive and remains stable only at pH 3, with rapid degradation in physiological settings and poor absorption leading to low bioavailability [4].
  • Glycosylation patterns significantly influence absorption, with delphinidin-3-O-glucoside demonstrating better absorption than the aglycone form [4].
  • Acylation of glycosyl moieties with compounds like p-coumaric and caffeic acids can enhance stability and bioavailability [4].
  • Anthocyanidins undergo extensive microbial catabolism in the distal lower bowel, producing hybrid microbial–human metabolites that may contribute to observed bioactivities [1].

Research Gaps and Future Perspectives

While substantial progress has been made in understanding the bioactivities of delphinidin and other anthocyanidins, several critical research gaps remain:

  • Clinical Translation: Despite promising preclinical results, clinical evidence remains limited. No clinical trials were found investigating the effects of purified anthocyanidins on osteoarthritis, highlighting a significant translation gap [7]. Well-designed human intervention studies are needed to establish efficacy and optimal dosing.

  • Metabolism and Bioavailability: The metabolism and bioavailability of delphinidin in biological systems require further exploration to fully understand its benefits [4]. Development of novel formulations, such as cyclodextrin complexes [6] or nanoencapsulation approaches, may improve stability and delivery.

  • Synergistic Effects: Most studies investigate isolated compounds, while potential synergistic effects with other phytochemicals or conventional therapeutics remain underexplored. One study demonstrated interactive effects between delphinidin-3-O-glucoside and anthocyanin-rich extracts with oxaliplatin in colorectal cancer models [5].

  • Mechanistic Depth: While several signaling pathways have been identified, the precise molecular targets and structure-activity relationships of delphinidin and its derivatives require further elucidation to optimize therapeutic potential.

Conclusion

This comprehensive analysis demonstrates that This compound possesses distinctive chemical and pharmacological properties compared to other major anthocyanidins. Its pyrogallol-type B-ring structure confers superior antioxidant activity, while its multifaceted mechanisms of action—including modulation of NF-κB, MAPK, and PI3K/AKT signaling pathways—underpin its potent anti-inflammatory and anticancer properties. Despite challenges related to bioavailability and metabolic stability, advanced delivery systems and structural modifications offer promising approaches to overcome these limitations.

References

delphinidin chloride PI3K AKT mTOR pathway inhibition comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Binding Affinity

Delphinidin chloride directly inhibits multiple key kinases in the PI3K/AKT/mTOR pathway rather than just one point. The table below summarizes its direct molecular targets and binding affinities based on a kinome-wide screen and quantitative analyses [1].

Kinase Target Type Binding Affinity (Kd) Role in PI3K/AKT/mTOR Pathway
PIK3CG (PI3Kγ) Lipid Kinase 3.2 μM Upstream pathway activation [1]
PIK3C2B (PI3K-C2β) Lipid Kinase 28.6 μM Upstream pathway activation [1]
PIK3CA (PI3Kα) Lipid Kinase 36.5 μM Upstream pathway activation [1]
mTOR Serine/Threonine Kinase 15.7 μM Central pathway kinase (mTORC1/2) [1]
S6K1 (p70S6K) Serine/Threonine Kinase 21.3 μM Downstream effector of mTORC1 [1]

This multi-targeting mechanism is significant because it concurrently inhibits mTORC1 and mTORC2, unlike rapamycin analogs that only partially inhibit mTORC1. This leads to a broader suppression of the pathway and helps overcome common resistance mechanisms caused by feedback loop-induced Akt activation [1].

Experimental Evidence and Protocols

The inhibitory effects of this compound have been confirmed in various experimental models. Here are the key findings and methodologies from pivotal studies.

Experimental Model Treatment Details Key Findings on PI3K/AKT/mTOR Associated Functional Effects
Imiquimod (IMQ)-induced mouse psoriasis model [1] Topical application (in vivo) Significant decrease in phosphorylated Akt, mTOR, and PI3K levels in skin lesions. Reduced epidermal thickness, immune cell infiltration, and pro-inflammatory cytokines [1].
Interleukin-22 stimulated Normal Human Epidermal Keratinocytes (NHEKs) [1] In vitro cell culture Inhibition of phosphorylation of PI3K, Akt, mTOR, and p70S6K. Significant inhibition of hyperproliferation and secretion of proinflammatory cytokines [1].
Non-Small Cell Lung Cancer (NSCLC) A549 cells with γ-irradiation [2] Pre-treatment with 5 μM delphinidin for 24h before irradiation (in vitro) Enhanced inhibition of p-PI3K, p-AKT, and p-mTOR compared to irradiation alone. Increased radiosensitivity, apoptosis, and autophagy; activation of JNK pathway [2].

Core Experimental Protocols [1] [2]:

  • Kinase Binding Assays: A KINOMEscan screening platform against 102 human kinases was used to identify initial targets. Quantitative dissociation constant (Kd) measurements were then performed via surface plasmon resonance (SPR) to confirm binding affinity and direct physical interaction.
  • Molecular Docking: In silico molecular modeling (AutoDock) simulated delphinidin's binding modes and energy within the ATP-binding pockets of PI3K isoforms, mTOR, and p70S6K.
  • Cell-Based Western Blot Analysis: Treated and control cells are lysed, proteins are separated by SDS-PAGE, transferred to membranes, and probed with specific phospho-antibodies (e.g., p-AKT Ser473, p-mTOR Ser2448) to measure pathway inhibition.
  • In Vivo Model Efficacy: The IMQ-induced psoriasis-like mouse model involves topical application of IMQ to induce inflammation. Delphinidin is then applied topically, and skin samples are analyzed by immunohistochemistry and Western blotting to assess pathway modulation and histological improvements.

PI3K/AKT/mTOR Pathway Inhibition by Delphinidin

The following diagram synthesizes findings from multiple studies to show how this compound influences this signaling cascade, leading to anti-cancer and anti-inflammatory outcomes [1] [2]:

G GrowthFactors Growth Factors/Inflammatory Signals PI3K PI3K (Class I) GrowthFactors->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 Feedback Loop p70S6K p70S6K mTORC1->p70S6K CellProcesses Cell Proliferation Survival Inflammation mTORC1->CellProcesses mTORC2->Akt Phosphorylates (Ser473) p70S6K->CellProcesses Delphinidin This compound Delphinidin->PI3K Directly Binds & Inhibits Delphinidin->mTORC1 Directly Binds & Inhibits Delphinidin->p70S6K Directly Binds & Inhibits Invisible Delphinidin->Invisible Invisible->Akt Reduces Phosphorylation

This diagram illustrates the key mechanism that makes delphinidin notable: its ability to directly inhibit several core components of the pathway simultaneously, including both mTOR complexes, leading to effective pathway suppression.

Key Advantages and Research Implications

For researchers, the multi-kinase inhibitory profile of this compound offers several compelling advantages:

  • Overcoming Therapeutic Resistance: By concurrently inhibiting mTORC1 and mTORC2, delphinidin avoids the Akt activation feedback loop commonly seen with rapalogs that target only mTORC1, potentially overcoming a key resistance mechanism [1].
  • Synergistic Potential: Delphinidin shows strong synergistic effects with established therapies like radiation, as seen in NSCLC cells. This suggests its potential as an adjuvant to improve the efficacy of existing treatment regimens [2].
  • Dual Anti-Cancer and Anti-Inflammatory Action: The pathway inhibition translates to meaningful biological effects in both inflammatory disease models (like psoriasis) and cancer models, highlighting its broad therapeutic potential [1] [2].

References

delphinidin chloride topoisomerase II poisoning DNA damage modulation

Author: Smolecule Technical Support Team. Date: February 2026

DNA Damage Modulation & Comparative Efficacy

The table below summarizes key experimental findings on how delphinidin modulates the DNA-damaging effects of specific topoisomerase II poisons.

Modulating Agent Topoisomerase II Poison Experimental Model Observed Effect on DNA Damage Key Findings & Proposed Mechanism
Delphinidin [1] Doxorubicin Human colon carcinoma cells (HT29) Decrease (at 10 µM) Significantly decreased levels of topoisomerase IIα/DNA intermediates (cleavage complexes) stabilized by doxorubicin [1].
Delphinidin [1] Doxorubicin Human colon carcinoma cells (HT29) Recurrence (at >10 µM) DNA damage reoccurred at higher concentrations, indicating a biphasic, concentration-dependent effect [1].
Delphinidin [1] Etoposide Human colon carcinoma cells (HT29) Decrease (at 10 µM) Decreased etoposide-induced DNA strand breaks, potentially through a mechanism independent of disrupting cleavage complex stability, such as affecting DNA repair genes or apoptosis [1].
Genistein (for comparison) [2] Etoposide (comparison) Human CEM leukemia cells Less effective than etoposide Induced similar initial levels of cleavage complexes as etoposide, but the complexes were less persistent, leading to significantly lower cytotoxicity and genotoxicity (measured by H2AX phosphorylation) [2].

Experimental Protocols for Key Assays

To ensure your research is reproducible, here are detailed methodologies for the key assays cited in the data.

In Vivo Alkaline Comet Assay for DNA Strand Breaks

This protocol is adapted from the neutral comet assay used to detect double-stranded DNA breaks (DSBs) in the studies cited [1] [2].

  • Cell Preparation and Treatment: Seed cells (e.g., HT29 or CEM cells) at a density of 5x10^5 cells/mL and culture for 24 hours. Treat with the test compounds (e.g., delphinidin, etoposide) for a defined period (e.g., 1 hour) [2].
  • Embedding: After treatment, harvest cells by centrifugation. Resuspend the cell pellet in culture medium at 1x10^5 cells/mL and mix with low-melting-point agarose (LMAgarose) at a 1:10 (v/v) ratio [2].
  • Slide Preparation: Pipette 75 µL of the cell-agarose mixture onto a comet slide. Allow it to solidify in the dark for 10 minutes at 4°C [2].
  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (e.g., containing Triton X-100) for 30-60 minutes at 4°C to remove cellular membranes and proteins [2].
  • Electrophoresis: After lysis, wash slides and subject them to electrophoresis in a neutral or alkaline buffer (e.g., TBE for neutral conditions) for 15-20 minutes at a low voltage (e.g., 20V) [2].
  • Staining and Analysis: Stain DNA with a fluorescent dye like SYBR Green I. Visualize using fluorescence microscopy. The "comet tail" moment, indicating DNA fragmentation, is quantified using image analysis software [2].
Flow Cytometry for Micronucleus Detection

This method allows for high-throughput quantification of chromosome breaks, relevant to assessing genotoxic stress [3].

  • Reticulocyte Enrichment: Isolate and enrich transferrin-positive reticulocytes from human peripheral blood using immunomagnetic beads that do not require a pre-labeling step [3].
  • Staining: Stain the enriched cell population with a DNA-binding fluorochrome (e.g., propidium iodide) to label the main nucleus and any micronuclei [3] [4].
  • Flow Cytometry: Analyze the cells using a flow cytometer with a single laser. The instrument is set to distinguish and count reticulocytes based on size/granularity and to detect the presence of smaller, separate micronuclei based on DNA fluorescence [3].
  • Gating: The frequency of micronuclei is calculated by gating on the reticulocyte population and quantifying the subpopulation that exhibits a micronucleus signal [3].

Mechanisms of Action and Signaling Pathways

Delphinidin's modulation of DNA damage is complex and involves multiple pathways. The following diagrams illustrate the key mechanisms.

Diagram 1: Delphinidin's Dual Role in DNA Damage

This diagram summarizes the biphasic effect of delphinidin in the presence of topoisomerase II poisons.

G Delphinidin's Dual Modulation of DNA Damage TopoPoison Topoisomerase II Poison (e.g., Doxorubicin, Etoposide) TopoComplex Stabilized Covalent Topo II-DNA Complex TopoPoison->TopoComplex DNADamage DNA Double-Strand Breaks (DSBs) TopoComplex->DNADamage Invis LowDEL Low [Delphinidin] (~10 µM) Protect Protective Effect (Reduced DNA Damage) LowDEL->Protect HighDEL High [Delphinidin] (>10 µM) Enhance Damaging Effect (Recurrence of DNA Damage) HighDEL->Enhance Mech1 Inhibition of Topo II Catalytic Activity Protect->Mech1 Mech2 Impact on DSB Repair or Apoptosis Pathways Protect->Mech2 Enhance->DNADamage

Diagram 2: Broader Anticancer Mechanisms of Delphinidin

Beyond modulating poison-induced damage, delphinidin has intrinsic anticancer activities via multiple signaling pathways, as shown below [5].

G Delphinidin's Multitarget Anticancer Mechanisms DEL Delphinidin (DP) Apoptosis Induces Apoptosis DEL->Apoptosis CellCycle G2/M Phase Cell Cycle Arrest DEL->CellCycle OxStress Reduces Oxidative Stress DEL->OxStress Angio Inhibits Angiogenesis DEL->Angio Inflammation Anti-inflammatory Effects DEL->Inflammation Pathway Inhibition of PI3K/AKT & ERK Pathways DEL->Pathway MechA ↑ Caspases 3/8/9 ↓ Bcl-2 Apoptosis->MechA MechB Modulates Cyclins & CDKs CellCycle->MechB MechC ↑ Nrf2, ↑ HO-1 Scavenges ROS OxStress->MechC MechD ↓ VEGF Expression Angio->MechD MechE Inhibits NF-κB & COX-2 Expression Inflammation->MechE Invis

Research Implications and Future Directions

The data indicates that delphinidin is not a simple topoisomerase II poison like etoposide. Its primary effect appears to be the inhibition of the catalytic activity of topoisomerase II, which prevents the enzyme from being trapped on DNA by poisons, thereby reducing DNA damage at certain concentrations [1] [5]. This aligns with its classification as a potential catalytic inhibitor.

  • Combination Therapy Considerations: The concentration-dependent duality of delphinidin is critical. While it may protect healthy cells, concurrent use with topoisomerase II-targeting chemotherapeutics (e.g., etoposide, doxorubicin) could potentially interfere with their anticancer efficacy [1] [6].
  • Contrasting with Other Natural Compounds: The difference in cytotoxicity between delphinidin/genistein and etoposide, despite similar initial cleavage complex formation, highlights that complex persistence is a crucial determinant of genotoxic potency, not just the initial number of complexes [2].
  • Bioavailability Challenge: A significant hurdle for translational research is delphinidin's poor stability at physiological pH, rapid degradation, and low bioavailability. Strategies like using its more stable glycosylated derivatives (e.g., delphinidin-3-O-glucoside) are promising avenues to improve its therapeutic potential [5].

References

delphinidin chloride Wnt beta catenin signaling inhibition validation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Wnt/β-catenin Inhibition by Delphinidin

The following diagram illustrates the key molecular mechanisms by which delphinidin inhibits the Wnt/β-catenin signaling pathway, based on experimental evidence:

G cluster_inactive Inactive Pathway (Without Wnt) cluster_active Active Pathway (With Wnt) cluster_inhibition Delphinidin Inhibition DC β-Catenin Destruction Complex (APC, AXIN, GSK3β, CK1) BC_degraded β-Catenin (Degraded) DC->BC_degraded Phosphorylation & Ubiquitination BC_cyt_in β-Catenin (Cytoplasmic) BC_cyt_in->DC Wnt Wnt Ligand FZD Frizzled Receptor Wnt->FZD LRP LRP5/6 Co-receptor Wnt->LRP Signalosome Signalosome FZD->Signalosome LRP->Signalosome DC_inhib Destruction Complex (Inactivated) Signalosome->DC_inhib BC_cyt_stable β-Catenin Stabilized (Cytoplasmic) DC_inhib->BC_cyt_stable BC_nuc β-Catenin (Nuclear) BC_cyt_stable->BC_nuc TCF TCF/LEF Transcription Factors BC_nuc->TCF TargetGenes Target Gene Expression (c-MYC, CYCLIN D1, AXIN2) TCF->TargetGenes Dp Delphinidin DC_enhanced Enhanced Destruction Complex Activity Dp->DC_enhanced X X Dp->X Inhibits Nuclear Translocation Y Y Dp->Y Suppresses Target Gene Expression BC_phos β-Catenin Phosphorylation (Ser33/37, Thr41, Ser45) DC_enhanced->BC_phos BC_cyt_reduced Reduced Cytoplasmic β-Catenin BC_phos->BC_cyt_reduced X->BC_nuc Y->TargetGenes

Summary of Key Experimental Findings

The table below summarizes quantitative data from a foundational study that validated delphinidin's inhibitory effects on the Wnt/β-catenin pathway in human prostate cancer PC3 cells [1] [2].

Experimental Parameter Observed Effect of Delphinidin Experimental Method Biological Significance
Cell Viability (PC3) Dose-dependent inhibition (IC~50~ not specified; 15-180 μM, 72h) [2] MTT Assay Demonstrates direct anti-proliferative activity [2].
β-catenin Phosphorylation Increased phosphorylation at Ser45 and Ser33/37/Thr41 [2] Western Blot Marks β-catenin for proteasomal degradation [2].
Cytoplasmic β-catenin Decreased protein levels [2] Western Blot Reduces the pool of signaling-competent β-catenin [2].
Nuclear β-catenin Inhibited translocation to the nucleus [2] Western Blot Prevents activation of target genes [2].
Target Gene Expression Decreased levels of c-MYC, CYCLIN D1, AXIN2, TCF-1 [2] Western Blot Confirms downregulation of oncogenic signaling output.
Destruction Complex Increased expression of APC and AXIN proteins [2] Western Blot Enhances the cell's intrinsic machinery to degrade β-catenin.

Detailed Experimental Protocols

For researchers looking to validate these findings, here are the core methodologies from the cited study.

  • Cell Line and Treatment:

    • Model: Human prostate cancer PC3 cells [2].
    • Compound: Delphinidin (purchased from Extrasynthase) [2].
    • Treatment: Cells were treated with various concentrations of delphinidin (15–180 μM) for up to 72 hours. The compound was dissolved in DMSO, with a final DMSO concentration of 0.1% (v/v) in the culture medium [2].
  • Key Assays and Procedures:

    • Cell Viability (MTT Assay): PC3 cells were plated in 96-well plates and treated with delphinidin. After the treatment period, MTT reagent was added. The resulting formazan crystals were dissolved in DMSO, and absorbance was measured at 570 nm to determine the percentage of cell growth inhibition [2].
    • Protein Analysis (Western Blot): Following delphinidin treatment, total cell lysates were prepared. Proteins (typically 40 μg per lane) were separated by SDS-PAGE on 12% gels, transferred to nitrocellulose membranes, and probed with specific primary antibodies against proteins of interest (e.g., β-catenin, phospho-β-catenin, c-MYC, CYCLIN D1, APC, AXIN), followed by horseradish peroxidase-conjugated secondary antibodies. Immunoreactive bands were visualized using an enhanced chemiluminescence (ECL) system [2].

Interpretation and Research Context

The data provides strong preclinical evidence for delphinidin as a Wnt/β-catenin pathway inhibitor. Here's what this means for research and development:

  • Mechanistic Strength: Delphinidin acts at multiple points in the pathway, from enhancing β-catenin degradation to blocking its nuclear function, making it a potent multi-modal inhibitor [2].
  • Research Implications: These findings are particularly relevant for cancers known to be driven by aberrant Wnt/β-catenin signaling, such as colorectal and prostate cancers [3] [4].
  • Broader Anticancer Profile: Beyond the Wnt pathway, delphinidin's anticancer effects are pleiotropic, involving the induction of apoptosis, inhibition of NF-κB signaling, and suppression of metastasis, as observed in other cancer models like colon cancer [5] [6].

References

×

Physical Description

Colorless, oily liquid aerosol dispersed in air.
Colorless, oily liquid aerosol dispersed in air. [Note: Has an odor like burned lubricating oil.]

Color/Form

Colorless, oily liquid
Colorless, oily liquid aerosol dispersed in air.
Transparent colorless oily liquid

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

338.0193304 g/mol

Monoisotopic Mass

338.0193304 g/mol

Boiling Point

680 °F

Flash Point

380 °F (open cup)
(oc) 380 °F

Heavy Atom Count

23

Density

0.9
0.90

Odor

Practically odorless even when warmed
Odor like burned lubricating oil

Melting Point

0 °F

UNII

EM6MD4AEHE

Related CAS

13270-61-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2807 companies from 23 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 664 of 2807 companies. For more detailed information, please visit ECHA C&L website;
Of the 21 notification(s) provided by 2143 of 2807 companies with hazard statement code(s):;
H304 (93.89%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Mineral oil, also called USP mineral oil, is a colorless, oily liquid. It has an odor like burned lubricating oil. It is not soluble in water. Mineral oil is a mixture of various liquid chemicals from naturally occurring crude petroleum oil. It has different formulations depending on intended use (e.g., medicinal use formulations are different from industrial use formulations). Mineral oil is generally categorized into either "untreated or mildly treated" or "highly refined" classes. Highly refined oils (white mineral oils) are technical-grade or medicinal-grade mineral oils free of all compounds that would affect color, taste, odor and usefulness as pharmaceutical or food materials. USE: Mineral oil is an important commercial chemical. White mineral oil is used in human and veterinary medical preparations, cosmetics, lubricant, protective coating, as a food additive in confectionary and food preparation, and in chemical processes. Industrial grade mineral oils are used in manufacturing, mining, construction, automotive and diesel engine oils and lubricants. EXPOSURE: Workers that use mineral oil may breathe in mists or have direct skin contact. The general population may be exposed by dermal contact with consumer products and consumption of foods containing mineral oil. Mineral oil is a very common ingredient in many consumer products such as art supplies, auto care, home maintenance, personal care, pesticides and pet care. Mineral oil is a member of a class of petroleum products which contain a wide range of chemicals. If released to the environment, mineral oils may be broken down in air. They are not expected to be broken down by sunlight. Some chemicals in mineral oil will move into air from moist soil and water surfaces. Mineral oils are not expected to move through soil. They will not be broken down completely by microorganisms. RISK: Lung and skin irritation have been reported following occupational exposure to mineral oils. Numerous cases of skin cancer, most often of the scrotum, have been reported following occupational exposure to untreated or mildly treated mineral oils. There is limited and inconsistent evidence for cancer at other sites (respiratory system, gastrointestinal system, pancreas, leukemia) in these workers. No clear evidence of cancer in humans following occupational exposure to refined (e.g. technical- or medical-grade) white mineral oil has been reported. Highly refined mineral oils have low toxicity in animals following ingestion, inhalation, and skin contact because very little is absorbed into the body. Slight skin and eye irritation were observed in laboratory animals after direct contact with highly refined mineral oils. No allergic skin reactions were observed. Mild lung, cardiac, liver, and immune system changes were observed in laboratory animals following repeated exposure to high air levels of mineral oil mists. No toxic effects were observed at low air levels or following repeated exposure to the skin or in the diet. No evidence of infertility, abortion, or birth defects was observed in laboratory animals exposed to high levels of highly refined mineral oil before and/or pregnancy. Data on the potential for untreated or mildly treated mineral oil to cause infertility, abortion, or birth defects in laboratory animals were not available. Skin tumors have been observed in laboratory animals following repeated skin exposure to untreated or mildly treated mineral oil. No tumors developed in laboratory animals following repeated skin exposure to highly refined mineral oil. Tumors formed in some animals following injection under the skin at the site of injection. Tumors were not induced in laboratory animals exposed to mineral oil via ingestion or inhalation over time. The International Agency for Research on Cancer and the U.S. National Toxicology Program 14th Report on Carcinogens program have determined that untreated or mildly treated mineral oils are confirmed/known human carcinogens based on sufficient evidence in humans and animals. The International Agency for Research on Cancer determined that highly refined oils are not classifiable as to their carcinogenicity based on insufficient evidence in humans and animals. The U.S. National Toxicology Program 14th Report on Carcinogens program has not assessed the potential for highly refined (white) mineral oil to cause cancer in humans. The potential for mineral oil (untreated, mildly treated, or highly refined) to cause cancer in humans has not been assessed by the U.S. EPA IRIS program. (SRC)

Therapeutic Uses

In severe cases of constipation, such as with fecal impaction, mineral oil and stool softener laxatives administered orally or rectally are indicated to soften the impacted feces. To help complete the evacuation of the impacted colon, a rectal stimulation or saline laxative may follow.
Medication (vet): orally, as a laxative with light grades (low viscosity) even having some advantage in animals over heavy grades (high viscosity).
MEDICATION (VET): A preparation that contains 0.5% neomycin, 1% carbaryl, 9% sulfacetamide, 0.5% tetracaine, and 88.1% mineral oil is used in treatment of ear infections and ear mite infestations of small animals, including rabbits...
Increase water retention in the stool by coating surfaces of stool and intestines with a water-immiscible film. Lubricant effect eases passage of contents through intestines. Emulsification of lubricant tends to enhance its ability to soften stool mass.
...Promotes bowel movement by retarding water reabsorption; there is no stimulation of peristalsis.
Medication (vet): Topically, it has been used as a vehicle in ointments (including ophthalmic), wound dressings, and intramammary products. Arguments against its use in the latter have been based on the potential carcinogenicity of certain grades (for the consumer of milk) or difficulty of eliminating last few droplets from man's food supply.
Previously published results showed that both in vitro and in vivo coconut oil (CNO) treatments prevented combing damage of various hair types. Using the same methodology, an attempt was made to study the properties of mineral oil and sunflower oil on hair. Mineral oil (MO) was selected because it is extensively used in hair oil formulations in India, because it is non-greasy in nature, and because it is cheaper than vegetable oils like coconut and sunflower oils. The study was extended to sunflower oil (SFO) because it is the second most utilized base oil in the hair oil industry on account of its non-freezing property and its odorlessness at ambient temperature. As the aim was to cover different treatments, and the effect of these treatments on various hair types using the above oils, the number of experiments to be conducted was a very high number and a technique termed as the Taguchi Design of Experimentation was used. The findings clearly indicate the strong impact that coconut oil application has to hair as compared to application of both sunflower and mineral oils. Among three oils, coconut oil was the only oil found to reduce the protein loss remarkably for both undamaged and damaged hair when used as a pre-wash and post-wash grooming product. Both sunflower and mineral oils do not help at all in reducing the protein loss from hair. This difference in results could arise from the composition of each of these oils. Coconut oil, being a triglyceride of lauric acid (principal fatty acid), has a high affinity for hair proteins and, because of its low molecular weight and straight linear chain, is able to penetrate inside the hair shaft. Mineral oil, being a hydrocarbon, has no affinity for proteins and therefore is not able to penetrate and yield better results. In the case of sunflower oil, although it is a triglyceride of linoleic acid, because of its bulky structure due to the presence of double bonds, it does not penetrate the fiber, consequently resulting in no favorable impact on protein loss.

Vapor Pressure

<0.5 mmHg

Pictograms

Health Hazard

Health Hazard

Impurities

Polynuclear aromatic compounds have been detected in samples of mineral oil for medicinal and cosmetic uses.

Other CAS

528-53-0
8012-95-1

Wikipedia

Delphinidin

Drug Warnings

In the 1940s, oleothorax (paraffin oil instillation) was widely used to treat patients with apical tuberculosis. The oil plombage should have been removed after a few years; however, since oleothoraces were usually asymptomatic, removal was uncommon. These in the meantime elderly patients are at risk of late complications, such as rupture of the oleothorax and aspiration of oil. We report the case of a 69-year-old man with a spontaneous rupture of an oleothorax leading to oil aspiration, lipid pneumonia and culture-proven disseminated tuberculosis with fatal outcome. Unexpected positive PCR for M. tuberculosis-DNA in tracheal secretions was one of the leading signs in this case. Thus oil plombage in patients with oleothorax may be "time bombs". Primary physicians should be aware of this life-threatening complication.
In recent years, the oral use of mineral oil has not been advocated because of the possibility of interference with the absorption of fat-soluble vitamins and the danger of pulmonary aspiration. The dose required for the former effect exceeds that normally used in clinical practice. ... Oral mineral oil should not be given to patients with swallowing abnormalities.
Oral mineral oil is not recommended for bedridden elderly patients since they are more prone to aspiration of oil droplets, which amy produce lipid pneumonia.
Oral mineral oil is not recommended for children up to 6 years of age since patients in this age group are more prone to aspiration of oil droplets, which may produce lipid pneumonia.
For more Drug Warnings (Complete) data for Mineral oil (6 total), please visit the HSDB record page.

Use Classification

GLAZING_AGENT; -> JECFA Functional Classes
Cosmetics -> Skin protecting; Antistatic; Viscosity controlling; Emollient; Solvent

Methods of Manufacturing

After removing the lighter hydrocarbons from petroleum by distillation, the residue is again subjected to distillation at a temperature between 330 deg and 390 deg, and the distillate treated first with H2SO4, then with NaOH, and afterward decolorized by filtering through bone black, animal charcoal, or fuller's earth. The purified product is again chilled, to remove paraffin, and redistilled at a temperature above 330 deg. In some instances the H2SO4 treatment is omitted.

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing
Recycling
Transportation equipment manufacturing
Waste to energy
Wholesale and retail trade
recycling
waste to energy
Paraffin oils: ACTIVE
About 1% of the total mineral oil consumption is used to formulate lubricants.
Mineral oil, heavy or light, is a complex mixture of hydrocarbons derived from crude petroleum and is used as a lubricant laxative. In refinement for human use, the aromatic amines and unsaturated hydrocarbons are removed from petroleum, leaving a variety of saturated hydrocarbons. Light mineral oil is similar to mineral oil but lower molecular weight hydrocarbons predominate, resulting in lower viscosity and specific gravity; it is not intended for use in internal liquid products. ... Mineral oil may contain tocopherol or butylated hydroxytoluenes to inhibit oxidation. The palatability of mineral oil is improved when it is emulsified with acacia.

Analytic Laboratory Methods

Method: NIOSH 1400, Issue 2; Procedure: Gas chromatography with flame ionization detector; Analyte: mineral oil; Matrix: Air; Detection Limit: 0.05 mg per sample.
Use of 1,1,2-trichlorotrifluoroethane for the quantitative determination of mineral oil air sample by UV absorption.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

Concurrent use of /anticoagulants, coumarin- or indandione-derivative, oral, or contraceptive, oral, or digitalis glycosides or fat-soluble vitamins such as A, D, E, and K/ with mineral oil may interfere with the proper absorption of these or other medications and reduce their effectiveness.
In addition to interfering with absorption of oral anticoagulants, mineral oil also decreases absorption of vitamin K, which may lead to increased anticoagulant effects.
Concurrent use /with stool softener laxatives/ may cause increased absorption of mineral oil and result in the formation of tumor-like deposits in tissues.
There has been a great deal of work on the effect of mineral oil in impeding the absorption of fat soluble vitamins A (and precursors) D, E, K and essential fatty acids. There is no doubt that interference with absorption can occur, particularly of carotene if amounts in food exceed approximately 6000 ppm.

Stability Shelf Life

Stable under recommended storage conditions.
Oxidation and peroxidation when it occurs in mineral oils continues almost at logarithmic rate.

Dates

Last modified: 08-15-2023

Explore Compound Types